Hexadecanedioic acid-d28
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C16H30O4 |
|---|---|
Poids moléculaire |
314.58 g/mol |
Nom IUPAC |
2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15-octacosadeuteriohexadecanedioic acid |
InChI |
InChI=1S/C16H30O4/c17-15(18)13-11-9-7-5-3-1-2-4-6-8-10-12-14-16(19)20/h1-14H2,(H,17,18)(H,19,20)/i1D2,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2 |
Clé InChI |
QQHJDPROMQRDLA-SVYSPPAISA-N |
SMILES isomérique |
[2H]C([2H])(C(=O)O)C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)O |
SMILES canonique |
C(CCCCCCCC(=O)O)CCCCCCC(=O)O |
Origine du produit |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Core Chemical Properties of Hexadecanedioic Acid-d28
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexadecanedioic acid-d28 is the deuterated form of hexadecanedioic acid, a long-chain dicarboxylic acid.[1][2] In this isotopically labeled version, the 28 hydrogen atoms on the methylene (B1212753) groups of the sixteen-carbon chain have been replaced with deuterium (B1214612). This stable isotope labeling makes it a valuable tool in various research applications, particularly in metabolic studies and as an internal standard for quantitative analysis by nuclear magnetic resonance (NMR), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS).[1] Its non-deuterated counterpart, hexadecanedioic acid, also known as thapsic acid, is a naturally occurring dicarboxylic acid found in some plants and is involved in lipid metabolism.[3][4][5]
This technical guide provides a comprehensive overview of the core chemical properties of this compound, detailed experimental protocols for its analysis, and insights into its role in metabolic pathways.
Core Chemical and Physical Properties
This compound is a white solid at room temperature.[6] Its fundamental properties, alongside those of its non-deuterated analog, are summarized in the tables below for easy comparison.
Table 1: General Chemical Properties
| Property | Value (this compound) | Value (Hexadecanedioic acid) | Reference(s) |
| Chemical Formula | C₁₆H₂D₂₈O₄ | C₁₆H₃₀O₄ | [6] |
| Molecular Weight | 314.58 g/mol | 286.41 g/mol | [6] |
| CAS Number | 130348-90-2 | 505-54-4 | [6] |
| Appearance | White Solid | White crystalline solid | [6][7] |
| Synonyms | 1,16-Hexadecanedioic acid-d28, Thapsic acid-d28 | Thapsic acid, 1,16-Hexadecanedioic acid, 1,14-Tetradecanedicarboxylic acid | [6] |
Table 2: Physical Constants
| Property | Value (Hexadecanedioic acid) | Reference(s) |
| Melting Point | 120 - 123 °C | [3] |
| Boiling Point | 160-165 °C @ 0.7 Torr | [8] |
| Density | 1.0580 g/cm³ | [7] |
Table 3: Solubility
| Solvent | Solubility (Hexadecanedioic acid) | Reference(s) |
| Water | Practically insoluble | [3][7] |
| Organic Solvents (e.g., hexane, ether) | Soluble | [7] |
| DMSO | 57 mg/mL (199.01 mM) | [9] |
Experimental Protocols
Synthesis of this compound
General Protocol for H/D Exchange:
-
Dissolution: Dissolve Hexadecanedioic acid in a suitable solvent that is amenable to H/D exchange, such as D₂O with a catalyst.
-
Catalysis: A suitable catalyst, such as a palladium-based catalyst, can be used to facilitate the exchange of protons for deuterons at the α-positions to the carbonyl groups. For full deuteration of the alkyl chain, more forcing conditions or a multi-step synthesis might be required, potentially starting from a smaller deuterated building block and extending the carbon chain.
-
Heating and Stirring: The reaction mixture is heated and stirred for a prolonged period to ensure complete exchange. The reaction progress can be monitored by NMR spectroscopy.
-
Work-up: After the reaction is complete, the product is isolated by removing the solvent under reduced pressure.
-
Purification: The crude product is purified by recrystallization from a suitable solvent to yield pure this compound.
Purification of Long-Chain Dicarboxylic Acids
Purification of long-chain dicarboxylic acids like Hexadecanedioic acid is crucial to remove impurities. A common method involves crystallization.
General Protocol for Purification by Crystallization:
-
Dissolution: Dissolve the crude dicarboxylic acid in a minimal amount of a suitable hot solvent in which the acid has high solubility at elevated temperatures and low solubility at room temperature.
-
Decolorization (Optional): If the solution is colored, activated charcoal can be added to the hot solution to adsorb colored impurities. The charcoal is then removed by hot filtration.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature, and then further cool in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Quantitative Analysis by GC-MS
This compound is an ideal internal standard for the quantification of endogenous hexadecanedioic acid and other fatty acids in biological samples.
Protocol for GC-MS Analysis:
-
Sample Preparation:
-
To a known volume of the biological sample (e.g., plasma, tissue homogenate), add a known amount of this compound as an internal standard.
-
Perform a liquid-liquid extraction to isolate the lipids.
-
-
Derivatization:
-
Convert the fatty acids to their more volatile methyl esters (FAMEs) by reacting with a derivatizing agent such as BF₃ in methanol.
-
-
GC-MS Analysis:
-
Inject the derivatized sample into a gas chromatograph coupled to a mass spectrometer.
-
Use a suitable capillary column for the separation of FAMEs.
-
The mass spectrometer can be operated in selected ion monitoring (SIM) mode for high sensitivity and specificity, monitoring the characteristic ions of the analyte and the deuterated internal standard.
-
-
Quantification:
-
Construct a calibration curve by analyzing standards with known concentrations of the analyte and a fixed concentration of the internal standard.
-
Determine the concentration of the analyte in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Metabolic Pathways
Hexadecanedioic acid is involved in fatty acid metabolism. It is activated in the mitochondrial and microsomal fractions of the liver.[10] The activation of hexadecanedioic acid is a critical step for its subsequent metabolism. This process is analogous to the activation of other fatty acids, which involves the formation of a thioester with coenzyme A (CoA), catalyzed by an acyl-CoA synthetase.
The metabolism of long-chain dicarboxylic acids can proceed via β-oxidation from both ends of the molecule. This process shortens the carbon chain by two carbons in each cycle, producing acetyl-CoA, which can then enter the citric acid cycle for energy production.
Spectral Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
Due to the deuteration, the ¹H NMR spectrum of this compound will be significantly simplified compared to its non-deuterated counterpart. The most prominent signals in the ¹H NMR spectrum of Hexadecanedioic acid are the protons of the methylene groups, which would be absent in the deuterated version. The only remaining signals in the ¹H NMR spectrum of the deuterated compound would be from the carboxylic acid protons, which typically appear as a broad singlet in the downfield region (around 10-13 ppm), and any residual protons from incomplete deuteration.
The ¹³C NMR spectrum of this compound will show signals for the carbonyl carbons and the deuterated methylene carbons. The signals for the deuterated carbons will be triplets due to coupling with deuterium (spin I=1).
Table 4: Expected NMR Spectral Data
| Nucleus | This compound (Expected) | Hexadecanedioic acid (Typical Shifts) |
| ¹H NMR | Broad singlet (~10-13 ppm, -COOH) | Multiplets (~1.2-1.6 ppm, -CH₂-), Triplet (~2.2-2.4 ppm, -CH₂-COOH), Broad singlet (~12 ppm, -COOH) |
| ¹³C NMR | Signal for -C=O, Triplets for -CD₂- | Signal for -C=O (~175-185 ppm), Signals for -CH₂- (~20-40 ppm) |
Mass Spectrometry (MS)
In mass spectrometry, the molecular ion peak for this compound will be observed at a higher m/z value compared to the non-deuterated compound due to the mass of deuterium. The fragmentation pattern will also be different, reflecting the presence of deuterium atoms. Common fragmentations for dicarboxylic acids include the loss of water (H₂O or D₂O) and the loss of a carboxyl group (-COOH or -COOD).
Infrared (IR) Spectroscopy
The IR spectrum of this compound will show characteristic absorptions for the carboxylic acid functional group. The O-H stretch will appear as a very broad band in the region of 2500-3300 cm⁻¹. The C=O stretch will be a strong, sharp peak around 1700 cm⁻¹. The C-D stretching vibrations will appear at a lower frequency (around 2100-2200 cm⁻¹) compared to the C-H stretching vibrations (around 2850-3000 cm⁻¹) of the non-deuterated compound.
Table 5: Characteristic IR Absorptions
| Functional Group | Wavenumber (cm⁻¹) |
| O-H stretch (carboxylic acid) | 2500-3300 (very broad) |
| C-D stretch | ~2100-2200 |
| C=O stretch (carboxylic acid) | ~1700 |
| C-O stretch | ~1210-1320 |
| O-H bend | ~920 |
Conclusion
This compound is a powerful tool for researchers in the fields of metabolism, pharmacology, and analytical chemistry. Its well-defined chemical and physical properties, coupled with its utility as an internal standard, make it an indispensable compound for accurate and precise quantitative studies. The experimental protocols and metabolic pathway information provided in this guide offer a solid foundation for its application in a research setting. The distinct spectral characteristics arising from its deuterium labeling further enhance its utility in detailed structural and mechanistic investigations.
References
- 1. EP3838383A1 - Method and system for extracting long chain dicarboxylic acid - Google Patents [patents.google.com]
- 2. LC-MS/MS bioanalysis of plasma 1, 14-tetradecanedioic acid and 1, 16-hexadecanedioic acid as candidate biomarkers for organic anion-transporting polypeptide mediated drug-drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. US6218574B1 - Process for purifying long-chain dicarboxylic acid - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. shimadzu.com [shimadzu.com]
- 6. benchchem.com [benchchem.com]
- 7. data.epo.org [data.epo.org]
- 8. Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. lipidmaps.org [lipidmaps.org]
Synthesis of Deuterated Hexadecanedioic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis of deuterated hexadecanedioic acid, a crucial isotopically labeled compound for various research applications, including metabolic studies and as an internal standard in mass spectrometry-based analyses. This document outlines a plausible synthetic approach, detailed experimental protocols, and relevant data presented for clarity and reproducibility.
Introduction
Hexadecanedioic acid, a 16-carbon α,ω-dicarboxylic acid, plays a role in lipid metabolism. Its deuterated analogue is a valuable tool for tracing the metabolic fate of dicarboxylic acids and for quantifying endogenous levels of the unlabeled compound. The introduction of deuterium (B1214612) atoms provides a distinct mass shift, enabling sensitive and specific detection by mass spectrometry without altering the fundamental chemical properties of the molecule. This guide focuses on a robust method for achieving high levels of deuterium incorporation into the hexadecanedioic acid backbone.
Synthetic Strategy: Catalytic Hydrogen-Deuterium Exchange
The selected strategy for the synthesis of deuterated hexadecanedioic acid is a heterogeneous catalytic hydrogen-deuterium (H/D) exchange reaction. This method is chosen for its potential to achieve high levels of deuteration across the entire aliphatic chain (perdeuteration) under relatively straightforward, albeit forcing, conditions. The process involves the use of a platinum-on-carbon (Pt/C) catalyst in the presence of heavy water (D₂O) at elevated temperatures and pressures.
This approach offers the advantage of starting from readily available, non-deuterated hexadecanedioic acid and directly substituting hydrogen atoms with deuterium. The efficiency of the exchange is driven by the catalyst and the large excess of the deuterium source.
Experimental Protocols
This section details the proposed experimental procedure for the synthesis of perdeuterated hexadecanedioic acid.
Materials and Equipment
-
Hexadecanedioic acid: ≥98% purity
-
Deuterium oxide (D₂O): 99.9 atom % D
-
Platinum on activated carbon (10% Pt/C): Degussa type
-
High-pressure reactor (e.g., Parr reactor): Capable of sustaining at least 20 bar and 200 °C, with a glass or PTFE liner.
-
Schlenk line or glovebox: For inert atmosphere operations.
-
Filtration apparatus: Buchner funnel, filter paper.
-
Rotary evaporator
-
High-vacuum pump
-
Standard laboratory glassware
-
Solvents: Dichloromethane (DCM), Methanol (MeOH), Ethyl acetate (B1210297) (EtOAc) - all anhydrous.
Synthesis of Perdeuterated Hexadecanedioic Acid (d₂₈-Hexadecanedioic Acid)
-
Reactor Preparation: A high-pressure reactor vessel is charged with hexadecanedioic acid (1.0 g, 3.49 mmol) and 10% Pt/C (100 mg, 10 wt%).
-
Deuterium Source Addition: Deuterium oxide (20 mL) is added to the reactor.
-
Reaction Setup: The reactor is sealed and the atmosphere is purged with an inert gas (e.g., argon or nitrogen) three times.
-
Reaction Conditions: The reaction mixture is heated to 180 °C with vigorous stirring. The pressure will rise due to the vapor pressure of D₂O at this temperature. The reaction is maintained under these conditions for 48 hours to facilitate extensive H/D exchange.
-
Cooling and Catalyst Removal: After the reaction period, the reactor is cooled to room temperature. The reaction mixture is then carefully filtered through a pad of Celite® to remove the Pt/C catalyst. The filter cake is washed with a small amount of D₂O.
-
Solvent Removal: The filtrate is transferred to a round-bottom flask and the D₂O is removed under reduced pressure using a rotary evaporator. To remove residual D₂O, the solid can be co-evaporated with anhydrous toluene (B28343) (3 x 10 mL).
-
Purification: The crude deuterated hexadecanedioic acid is purified by recrystallization. The solid is dissolved in a minimal amount of hot ethyl acetate, and the solution is allowed to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization. The crystals are collected by vacuum filtration, washed with a small amount of cold ethyl acetate, and dried under high vacuum.
-
Isotopic Purity Enhancement (Optional): To achieve higher deuterium incorporation, the entire procedure can be repeated using the isolated deuterated product as the starting material.
Analytical Characterization
-
Mass Spectrometry (MS): To confirm the mass shift and determine the isotopic distribution and purity. Electrospray ionization mass spectrometry (ESI-MS) in negative ion mode would be suitable.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: To confirm the disappearance or significant reduction of proton signals along the aliphatic chain.
-
²H NMR: To confirm the presence and distribution of deuterium atoms.
-
¹³C NMR: To confirm the integrity of the carbon skeleton.
-
Data Presentation
The following tables summarize the expected quantitative data for the synthesis of deuterated hexadecanedioic acid based on typical yields and isotopic incorporation levels reported for similar H/D exchange reactions of fatty acids and diacids.[1]
Table 1: Reaction Parameters for the Synthesis of d₂₈-Hexadecanedioic Acid
| Parameter | Value |
| Starting Material | Hexadecanedioic Acid |
| Deuterium Source | D₂O (99.9 atom % D) |
| Catalyst | 10% Pt/C |
| Catalyst Loading | 10 wt% |
| Temperature | 180 °C |
| Reaction Time | 48 hours |
| Pressure | Autogenous |
Table 2: Expected Results for the Synthesis of d₂₈-Hexadecanedioic Acid
| Parameter | Cycle 1 | Cycle 2 (Optional) |
| Yield | ~85-95% | ~90-98% |
| Isotopic Purity (%D) | >95% | >98% |
| Chemical Purity | >98% (after recrystallization) | >98% (after recrystallization) |
| Appearance | White to off-white solid | White solid |
Visualizations
The following diagrams illustrate the synthetic pathway and the general experimental workflow.
Caption: Synthetic pathway for deuterated hexadecanedioic acid.
Caption: Experimental workflow for deuterated hexadecanedioic acid.
References
Introduction to Hexadecanedioic Acid and Its Deuterated Analog
An In-depth Technical Guide on the Molecular Weight of Hexadecanedioic Acid-d28
This guide provides a detailed analysis of the molecular weight of this compound, a deuterated form of hexadecanedioic acid. This information is crucial for researchers, scientists, and professionals in drug development who utilize isotopically labeled compounds in their studies.
Hexadecanedioic acid, also known as thapsic acid, is a dicarboxylic acid with the chemical formula C₁₆H₃₀O₄.[1][2][3] It plays a role as a human metabolite. Deuterium (B1214612) (²H or D) is a stable isotope of hydrogen with an atomic weight approximately twice that of the common hydrogen isotope, protium.[4][5][6] In this compound, twenty-eight of the hydrogen atoms are replaced by deuterium atoms. This isotopic substitution is a powerful tool in various research applications, including metabolic studies, reaction mechanism elucidation, and as internal standards in mass spectrometry-based analyses.
Calculation of Molecular Weights
The molecular weight of a compound is determined by the sum of the atomic weights of its constituent atoms. The atomic weights of the relevant elements are provided in the table below.
Atomic and Molecular Weight Data
| Component | Chemical Formula / Symbol | Atomic/Molecular Weight (u) |
| Carbon | C | ~12.011 |
| Oxygen | O | ~15.999 |
| Hydrogen (Protium) | H | ~1.008 |
| Deuterium | D or ²H | ~2.014[4][5] |
| Hexadecanedioic Acid | C₁₆H₃₀O₄ | ~286.41[1][3][7][8] |
| This compound | C₁₆H₂D₂₈O₄ | ~314.594 |
Experimental Protocol for Molecular Weight Calculation
The molecular weight of this compound is calculated as follows:
-
Start with the molecular weight of the non-deuterated hexadecanedioic acid: 286.41 u.
-
Subtract the mass of the 28 hydrogen atoms that are replaced: 28 * 1.008 u = 28.224 u.
-
Add the mass of the 28 deuterium atoms that are substituted: 28 * 2.014 u = 56.392 u.
-
Calculate the final molecular weight: 286.41 u - 28.224 u + 56.392 u = 314.588 u.
Note: The calculated value may slightly differ from the one in the table due to rounding of atomic weights.
Visualization of the Molecular Relationship
The following diagram illustrates the relationship between the native compound, the isotopic label, and the resulting deuterated compound, along with their respective molecular weights.
Caption: Molecular relationship of Hexadecanedioic Acid and its deuterated form.
References
- 1. Atomic Weight of Hydrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]
- 2. Standard atomic weight - Wikipedia [en.wikipedia.org]
- 3. Hydrogen | McGraw Hill's AccessScience [accessscience.com]
- 4. quora.com [quora.com]
- 5. quora.com [quora.com]
- 6. princeton.edu [princeton.edu]
- 7. Oxygen - Wikipedia [en.wikipedia.org]
- 8. Hydrogen - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Isotopic Purity of Thapsic Acid-d28
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the analytical methodologies used to determine the isotopic purity of the highly deuterated long-chain dicarboxylic acid, Thapsic acid-d28. As specific experimental data for Thapsic acid-d28 is not publicly available, this document outlines the core principles and established protocols for the synthesis and analysis of such a compound, using Thapsic acid as the foundational structure. The methodologies described are based on widely accepted practices for the characterization of deuterated molecules.
Introduction to Thapsic Acid and its Deuterated Analog
Thapsic acid, also known as hexadecanedioic acid, is a C16 alpha,omega-dicarboxylic acid with the chemical formula C₁₆H₃₀O₄.[1][2][3][4] Its structure consists of a 14-carbon chain capped by two carboxylic acid groups.
For the purpose of this guide, Thapsic acid-d28 is the perdeuterated isotopologue of thapsic acid, where all 28 non-labile hydrogen atoms on the carbon backbone have been replaced by deuterium (B1214612) atoms. The two acidic protons on the carboxylic acid groups are labile and will readily exchange with protons in the solvent, and thus are not typically included in the deuteration count of the stable molecule. The molecular formula for Thapsic acid-d28 is C₁₆H₂D₂₈O₄.
The determination of isotopic purity is critical for deuterated compounds used in drug development and metabolic research. High isotopic enrichment can lead to a significant kinetic isotope effect, potentially altering the drug's metabolic profile, enhancing its therapeutic efficacy, and improving its safety profile. Furthermore, deuterated compounds serve as invaluable internal standards in mass spectrometry-based quantitative analyses.[5][6]
Hypothetical Synthesis of Thapsic Acid-d28
The synthesis of a perdeuterated long-chain dicarboxylic acid like Thapsic acid-d28 would likely involve a multi-step process starting from a deuterated precursor or employing a hydrogen-deuterium exchange reaction on the non-deuterated parent molecule. One plausible approach is the complete deuteration of thapsic acid using a metal catalyst in the presence of a deuterium source, such as D₂O.[7]
Below is a diagram illustrating a hypothetical synthesis pathway.
Caption: Hypothetical synthesis of Thapsic acid-d28 via H/D exchange.
Core Methodologies for Isotopic Purity Analysis
The two primary analytical techniques for determining the isotopic purity of deuterated compounds are High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.[5][8][9] A combination of these methods provides a comprehensive evaluation of both isotopic enrichment and the structural integrity of the labeled compound.[5][10]
High-Resolution Mass Spectrometry (HRMS) Analysis
HRMS is a powerful technique for determining the isotopic distribution of a deuterated compound by precisely measuring the mass-to-charge ratio (m/z) of the molecule and its isotopologues.[9][11]
-
Sample Preparation:
-
Dissolve a small amount of the Thapsic acid-d28 sample in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 µg/mL.[9]
-
If using Liquid Chromatography-Mass Spectrometry (LC-MS), prepare the mobile phase, typically a mixture of water and an organic solvent with a small amount of acid (e.g., formic acid) to promote ionization.
-
-
Instrumentation and Data Acquisition:
-
Utilize a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled with an electrospray ionization (ESI) source.[8][9]
-
Infuse the sample directly or inject it into an LC system for separation prior to mass analysis.
-
Acquire the mass spectrum in full scan mode over a relevant m/z range that includes the expected molecular ions of Thapsic acid-d28 and its less-deuterated isotopologues.
-
-
Data Analysis:
-
Extract the ion chromatograms for each of the expected isotopologues (d0 to d28).
-
Integrate the peak areas for each isotopologue.
-
Correct the peak intensities for the natural abundance of ¹³C.
-
Calculate the relative abundance of each isotopologue to determine the isotopic distribution.
-
The following table presents hypothetical HRMS data for a sample of Thapsic acid-d28.
| Isotopologue | Theoretical Mass (Da) | Measured m/z | Relative Abundance (%) |
| Thapsic Acid-d28 | 314.48 | 315.487 (M+H)⁺ | 98.5 |
| Thapsic Acid-d27 | 313.47 | 314.477 (M+H)⁺ | 1.2 |
| Thapsic Acid-d26 | 312.46 | 313.467 (M+H)⁺ | 0.3 |
| < d26 | - | - | < 0.1 |
Isotopic Enrichment Calculation:
The isotopic enrichment can be calculated using the following formula:
For the hypothetical data above: Isotopic Enrichment (%) = ((28 × 0.985) + (27 × 0.012) + (26 × 0.003)) / 28 = 99.8%
References
- 1. Thapsic acid - Wikipedia [en.wikipedia.org]
- 2. Hexadecanedioic acid | C16H30O4 | CID 10459 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. larodan.com [larodan.com]
- 4. Thapsic acid | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 5. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis of deuterated [D32 ]oleic acid and its phospholipid derivative [D64 ]dioleoyl-sn-glycero-3-phosphocholine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide to Hexadecanedioic acid-d28
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexadecanedioic acid-d28 is the deuterium-labeled form of hexadecanedioic acid, a 16-carbon saturated dicarboxylic acid also known as thapsic acid. Stable isotope-labeled compounds such as this compound are invaluable tools in biomedical and pharmaceutical research. The incorporation of 28 deuterium (B1214612) atoms provides a distinct mass shift, enabling its use as an internal standard for highly accurate and precise quantification of its unlabeled counterpart in complex biological matrices by mass spectrometry. This technical guide provides essential information on the properties, applications, and detailed experimental protocols for the use of this compound.
Core Data Presentation
The following tables summarize the key quantitative data for this compound, compiled from various chemical suppliers.
Table 1: Chemical and Physical Properties
| Property | Value |
| CAS Number | 130348-90-2[1][2][3][4] |
| Molecular Formula | HOOC(CD₂)₁₄COOH[1][4] |
| Molecular Weight | 314.58 g/mol [4] |
| Isotopic Enrichment | ≥99 atom % D[1][4] |
| Physical Form | White Solid[1] |
| Storage Conditions | Store at room temperature[4] |
| Synonyms | 1,14-Tetradecanedicarboxylic Acid-d28, Thapsic Acid-d28[4] |
Table 2: Supplier and Purity Information
| Supplier | Product Number | Reported Purity |
| CDN Isotopes | D-5186 | 99 atom % D[4] |
| MedChemExpress | HY-W018161S | 99.21%[5] |
| CymitQuimica | 3U-D5186 | 99 atom % D[1] |
| LGC Standards | TRC-H294275 | Not specified |
Experimental Protocols
This compound is primarily utilized as an internal standard in quantitative mass spectrometry-based assays for the analysis of endogenous hexadecanedioic acid and other dicarboxylic acids. Below are detailed, representative protocols for its application in Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Protocol 1: Quantitative Analysis of Dicarboxylic Acids in Human Plasma by GC-MS
This protocol describes a general procedure for the extraction, derivatization, and quantification of dicarboxylic acids from plasma using this compound as an internal standard.
1. Materials and Reagents:
-
This compound (Internal Standard)
-
Hexadecanedioic acid (Calibration Standard)
-
Human Plasma (K2-EDTA)
-
Methanol (HPLC grade)
-
Chloroform (HPLC grade)
-
Potassium Hydroxide (KOH)
-
Hydrochloric Acid (HCl, 6N)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Hexane (B92381) (HPLC grade)
2. Sample Preparation and Extraction:
-
Pipette 100 µL of human plasma into a 13x100 mm glass screw-cap tube.
-
Add a known quantity of this compound (e.g., 20 µL of a 10 µg/mL solution in methanol).
-
Add 2 mL of a 2:1 (v/v) chloroform:methanol solution.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 2,000 x g for 10 minutes to achieve phase separation.
-
Carefully transfer the lower organic phase to a clean glass tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
3. Saponification and Derivatization:
-
Reconstitute the dried extract in 1 mL of 0.5 M methanolic KOH.
-
Incubate the mixture at 60°C for 30 minutes to hydrolyze esterified fatty acids.
-
Cool the tube on ice and acidify the solution with 100 µL of 6N HCl.
-
Extract the free dicarboxylic acids by adding 2 mL of hexane, vortexing for 1 minute, and centrifuging at 1,000 x g for 5 minutes.
-
Transfer the upper hexane layer to a new tube and repeat the extraction.
-
Combine the hexane extracts and evaporate to dryness under nitrogen.
-
To the dried residue, add 50 µL of pyridine and 50 µL of BSTFA + 1% TMCS.
-
Cap the tube tightly and heat at 70°C for 30 minutes to form the trimethylsilyl (B98337) (TMS) derivatives.
4. GC-MS Analysis:
-
GC System: Agilent 7890B GC or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Injector: Splitless mode, 280°C.
-
Oven Temperature Program: 100°C hold for 2 min, ramp at 10°C/min to 280°C, hold for 10 min.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions for the TMS-derivatives of hexadecanedioic acid and this compound.
5. Quantification:
-
A calibration curve is constructed by analyzing standards containing known concentrations of hexadecanedioic acid and a fixed concentration of this compound.
-
The ratio of the peak area of the analyte to the internal standard is plotted against the analyte concentration.
-
The concentration of hexadecanedioic acid in the plasma samples is determined from this calibration curve.
Protocol 2: High-Throughput Quantitative Analysis of Dicarboxylic Acids in Urine by LC-MS/MS
This protocol provides a method for the rapid and sensitive quantification of dicarboxylic acids in urine, suitable for clinical and research applications.
1. Materials and Reagents:
-
This compound (Internal Standard)
-
Hexadecanedioic acid (Calibration Standard)
-
Human Urine
-
Acetonitrile (LC-MS grade)
-
Formic Acid (LC-MS grade)
-
Water (LC-MS grade)
2. Sample Preparation:
-
Thaw urine samples and centrifuge at 13,000 x g for 10 minutes at 4°C to pellet any sediment.
-
In a 96-well plate, combine 50 µL of urine supernatant with 200 µL of an internal standard working solution (containing this compound in acetonitrile).
-
Seal the plate and vortex for 5 minutes to precipitate proteins.
-
Centrifuge the plate at 4,000 x g for 15 minutes.
-
Transfer the supernatant to a new 96-well plate for analysis.
3. LC-MS/MS Analysis:
-
LC System: Shimadzu Nexera X2 or equivalent.
-
Column: Kinetex C18 (50 x 2.1 mm, 2.6 µm) or similar reversed-phase column.
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Flow Rate: 0.4 mL/min.
-
Gradient: 5% B to 95% B over 5 minutes, hold for 1 minute, then re-equilibrate.
-
Column Temperature: 45°C.
-
Mass Spectrometer: SCIEX QTRAP 6500+ or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI), Negative.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM). Optimize precursor-to-product ion transitions for hexadecanedioic acid and this compound.
4. Quantification:
-
Calibration standards are prepared by spiking known concentrations of hexadecanedioic acid into a surrogate matrix (e.g., charcoal-stripped urine) containing the internal standard.
-
The peak area ratio of the analyte to the internal standard is used to construct a linear regression curve.
-
The concentration of hexadecanedioic acid in the urine samples is calculated from the regression equation.
Mandatory Visualizations
Experimental Workflows
Caption: Workflow for GC-MS analysis of dicarboxylic acids in plasma.
Caption: Workflow for LC-MS/MS analysis of dicarboxylic acids in urine.
Logical Relationship
Caption: Principle of stable isotope dilution mass spectrometry.
References
Commercial Suppliers and Technical Guide for Hexadecanedioic Acid-d28
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Hexadecanedioic acid-d28, a deuterated version of the long-chain dicarboxylic acid. This document outlines commercial suppliers, key technical data, its metabolic context, and potential experimental applications. The inclusion of a deuterated internal standard is crucial for accurate quantification in mass spectrometry-based metabolic studies.
Commercial Availability
This compound is a specialized chemical available from a number of reputable suppliers that focus on stable isotope-labeled compounds and research chemicals. The following table summarizes the key quantitative data from various commercial sources.
| Supplier | Product Number | Isotopic Purity (atom % D) | Formula | Form | CAS Number |
| C/D/N Isotopes | D-5186 | 99 | HOOC(CD₂)₁₄COOH | Solid | 130348-90-2 |
| CymitQuimica (Cluzeau) | 3U-D5186 | 99 | HOOC(CD₂)₁₄COOH | White Solid | 130348-90-2 |
| LGC Standards | Not Specified | C₁₆H₂D₂₈O₄ | Not Specified | Not Specified | |
| MedChemExpress | HY-W017364S | Not Specified | C₁₆H₂D₂₈O₄ | Solid | 130348-90-2 |
Metabolic Pathway of Long-Chain Dicarboxylic Acids
Hexadecanedioic acid is a long-chain dicarboxylic acid that is not typically a major component of cellular fatty acid pools but is formed through the ω-oxidation of hexadecanoic acid. This metabolic process occurs in the endoplasmic reticulum and is followed by further oxidation in the peroxisomes.
The metabolic fate of long-chain dicarboxylic acids involves a multi-step process:
-
ω-Oxidation: Monocarboxylic fatty acids, such as palmitic acid, can undergo oxidation at their terminal methyl group (the ω-carbon). This process is initiated by cytochrome P450 enzymes in the endoplasmic reticulum, forming an ω-hydroxy fatty acid.[1]
-
Cytosolic Oxidation: The ω-hydroxy fatty acid is then further oxidized in the cytoplasm by alcohol and aldehyde dehydrogenases to yield the corresponding dicarboxylic acid.[2]
-
Peroxisomal β-Oxidation: The resulting long-chain dicarboxylic acid is preferentially metabolized through β-oxidation within the peroxisomes.[1][3] This process shortens the dicarboxylic acid chain, producing shorter-chain dicarboxylic acids and acetyl-CoA.[1]
This metabolic pathway can become more active in situations of high fatty acid influx or when mitochondrial β-oxidation is impaired.[2]
Caption: Metabolic pathway of long-chain dicarboxylic acids.
Experimental Protocols and Applications
Deuterated fatty acids like this compound are primarily used as internal standards in mass spectrometry-based quantitative analysis or as tracers in metabolic flux studies. The deuterium (B1214612) labeling provides a distinct mass shift, allowing for differentiation from the endogenous, unlabeled counterpart.
General Experimental Workflow for Metabolic Tracing
The following workflow outlines a general approach for using this compound as a metabolic tracer in a cell culture or animal model system.
References
The Role of Hexadecanedioic Acid-d28 in Advancing Metabolic Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the applications of Hexadecanedioic acid-d28 in metabolic research. Primarily utilized as a highly effective internal standard for mass spectrometry-based quantification of dicarboxylic acids, this deuterated stable isotope also holds potential as a tracer for elucidating fatty acid metabolic pathways. This document details its core applications, provides comprehensive experimental protocols, and presents relevant metabolic pathways and experimental workflows through clear visualizations.
Core Applications in Metabolic Research
This compound serves two primary roles in the field of metabolic research:
-
Internal Standard for Quantitative Analysis: The most prominent and well-documented application of this compound is as an internal standard in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods. Its chemical properties are nearly identical to its non-deuterated analog, 1,16-hexadecanedioic acid, but its increased mass allows for clear differentiation in a mass spectrometer. This makes it an ideal tool to correct for variations in sample preparation and instrument response, ensuring accurate and precise quantification of endogenous dicarboxylic acids in complex biological matrices like plasma.
-
Potential as a Metabolic Tracer: While less documented, the use of deuterated compounds as tracers is a powerful technique in metabolic flux analysis. This compound can theoretically be used to trace the metabolic fate of dicarboxylic acids, particularly in studies of fatty acid ω-oxidation and subsequent β-oxidation. By introducing the labeled compound into a biological system, researchers can track its conversion into various downstream metabolites, providing insights into the activity of specific metabolic pathways.
Quantitative Analysis using this compound as an Internal Standard
The accurate measurement of endogenous long-chain dicarboxylic acids, such as 1,16-hexadecanedioic acid, is crucial for studying various physiological and pathological states. A robust LC-MS/MS assay using a deuterated internal standard like this compound is the gold standard for such analyses.
Experimental Protocol: Quantification of 1,16-Hexadecanedioic Acid in Human Plasma
This protocol is a synthesized methodology based on established practices for the quantification of dicarboxylic acids in plasma.
2.1.1. Materials and Reagents
-
1,16-Hexadecanedioic acid standard
-
This compound (Internal Standard)
-
Human plasma (charcoal-stripped for standard curve preparation)
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid (FA), LC-MS grade
-
Water, LC-MS grade
-
Solid-phase extraction (SPE) cartridges
2.1.2. Sample Preparation
-
Spiking: To 100 µL of plasma sample, add 10 µL of this compound internal standard solution (concentration to be optimized based on instrument sensitivity).
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile to the plasma sample. Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 ACN:Water with 0.1% FA).
2.1.3. LC-MS/MS Analysis
-
Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution: A gradient from 5% to 95% Mobile Phase B over several minutes is typically used to ensure good separation.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI-) mode is used.
-
Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for both 1,16-hexadecanedioic acid and this compound.
2.1.4. Method Validation
A fit-for-purpose validation should be conducted, including the parameters outlined in the table below.
Data Presentation: Method Validation Parameters
| Parameter | Specification | Typical Value/Range |
| Linearity | Correlation coefficient (r²) | > 0.99 |
| Calibration curve range | 2.5 - 1000 nM | |
| Precision | Intra-day and Inter-day Coefficient of Variation (%CV) | < 15% |
| Accuracy | Intra-day and Inter-day bias | Within ±15% of nominal value |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio > 10, with acceptable precision and accuracy | Analyte- and instrument-dependent |
| Matrix Effect | Comparison of analyte response in post-extraction spiked samples vs. neat solutions | Should be minimal and compensated for by the internal standard |
| Recovery | Comparison of analyte response in pre-extraction spiked samples vs. post-extraction spiked samples | Consistent and reproducible |
| Stability | Freeze-thaw, short-term, and long-term stability of the analyte in the matrix | Minimal degradation |
This compound as a Metabolic Tracer (A Potential Application)
While specific studies utilizing this compound as a tracer are not widely published, its potential for such applications is significant. The following sections outline a hypothetical experimental workflow and the relevant metabolic pathway.
Hypothetical Experimental Workflow: Tracing Fatty Acid ω-Oxidation
This workflow illustrates how this compound could be used to investigate the flux through the fatty acid ω-oxidation pathway.
Caption: Hypothetical workflow for a metabolic tracer study using this compound.
Metabolic Pathway: Fatty Acid ω-Oxidation
Hexadecanedioic acid is a product of the ω-oxidation of hexadecanoic acid (palmitic acid). This pathway is a minor but important route for fatty acid metabolism, particularly when β-oxidation is impaired.
Caption: The metabolic pathway of fatty acid ω-oxidation leading to Hexadecanedioic Acid.[1]
Conclusion
This compound is an invaluable tool for researchers in the field of metabolic studies. Its primary, well-established role as an internal standard enables the highly accurate and precise quantification of dicarboxylic acids, which are important biomarkers in various metabolic contexts. Furthermore, its potential as a metabolic tracer opens avenues for detailed investigations into fatty acid metabolism, particularly the ω-oxidation pathway. The methodologies and conceptual frameworks presented in this guide are intended to equip researchers with the necessary knowledge to effectively utilize this compound in their studies, ultimately contributing to a deeper understanding of metabolic regulation in health and disease.
References
Hexadecanedioic Acid-d28: A Technical Guide to Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides a comprehensive overview of the stability and storage conditions for Hexadecanedioic acid-d28 (Thapsic acid-d28). The information herein is critical for maintaining the integrity of this isotopically labeled compound in research and development settings. This document outlines recommended storage, potential degradation pathways, and general handling protocols to ensure its effective use.
Compound Properties
This compound is a deuterated form of Hexadecanedioic acid, a dicarboxylic acid. The deuterium (B1214612) labeling provides a valuable tool for tracer studies and as an internal standard in quantitative analyses using techniques such as NMR, GC-MS, or LC-MS.
| Property | Value |
| Synonyms | 1,14-Tetradecanedicarboxylic acid-d28, Thapsic acid-d28 |
| CAS Number | 130348-90-2 |
| Molecular Formula | HOOC(CD₂)₁₄COOH |
| Molecular Weight | Approximately 314.58 g/mol |
| Isotopic Enrichment | Typically ≥99 atom % D |
| Appearance | White to off-white solid |
| Purity | Generally >98% |
Stability Profile
This compound is a stable compound when stored under the recommended conditions. However, like its non-deuterated counterpart, it is susceptible to degradation under certain circumstances. The primary stability concerns for deuterated carboxylic acids include chemical degradation and isotopic exchange.
Chemical Stability: The non-deuterated form of Hexadecanedioic acid is incompatible with strong bases, oxidizing agents, and reducing agents. It is also a combustible solid. Thermal decomposition can lead to the release of carbon monoxide and carbon dioxide.
Isotopic Stability: A key consideration for deuterated carboxylic acids is the potential for hydrogen-deuterium (H-D) exchange.
-
Carboxyl Group: The deuterium on the carboxyl group (-COOD) can rapidly exchange with protons from protic solvents.
-
Carbon Backbone: Deuterium atoms on the carbon chain (C-D) are generally more stable. However, exchange can be catalyzed under certain pH and temperature conditions, particularly at the α-carbon (adjacent to the carboxyl group). The rate of this exchange is often at its minimum in the pH range of 2 to 3.
Deuteration can also slightly decrease the acidity of the carboxylic acid, resulting in a minor increase in its pKa value.
Recommended Storage Conditions
To ensure the long-term stability and purity of this compound, the following storage conditions are recommended.
| Form | Recommended Storage Temperature | Duration | Notes |
| Neat (Powder) | Room Temperature | Short-term | For frequent use. |
| -20°C | Long-term | Recommended for maintaining purity over several years. | |
| Below +30°C | General | Avoid high temperatures. | |
| Stock Solutions | -80°C | Up to 1 year | Aliquot to avoid repeated freeze-thaw cycles. Use fresh anhydrous solvents. |
General Storage Recommendations:
-
Store in a tightly sealed container to protect from moisture.
-
Store in a dry and well-ventilated area.
-
Keep away from incompatible substances such as strong bases, oxidizing agents, and reducing agents.
One supplier suggests that after three years of storage, the compound should be re-analyzed for chemical purity before use.
Experimental Protocols: pH Stability Study
Objective: To determine the rate of degradation and potential for H-D exchange of this compound across a range of pH values.
Materials:
-
This compound
-
HPLC grade water, acetonitrile (B52724), and methanol
-
A series of buffers (e.g., phosphate, citrate) to cover a pH range from 2 to 12
-
Calibrated pH meter
-
HPLC-UV/MS system
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a known concentration.
-
Sample Preparation:
-
In separate vials, add an aliquot of the stock solution to each of the different pH buffers to achieve the desired final concentration.
-
Prepare control samples at each pH and store them at a low temperature (e.g., -20°C) for immediate analysis (t=0).
-
-
Incubation: Incubate the test samples at a controlled temperature (e.g., 25°C, 40°C) and protect them from light.
-
Time Points: Withdraw aliquots from each sample at predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Sample Quenching: Immediately neutralize the collected samples to prevent further degradation before analysis. Store quenched samples at a low temperature until analysis.
-
Analysis:
-
Analyze the samples using a validated stability-indicating HPLC-UV/MS method.
-
The HPLC method should be capable of separating the parent this compound from any potential degradation products.
-
The mass spectrometer will be used to monitor for any changes in the isotopic distribution, which would indicate H-D exchange.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point for each pH condition.
-
Identify and quantify any degradation products.
-
Assess the extent of H-D exchange by analyzing the mass spectra.
-
Visualizations
The following diagrams illustrate key workflows and logical relationships for the handling and stability assessment of this compound.
The Natural Abundance and Analysis of Hexadecanedioic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hexadecanedioic acid, a 16-carbon α,ω-dicarboxylic acid, is a naturally occurring lipid molecule found across various biological systems, from microorganisms to plants and animals. Its role as a metabolic intermediate and a structural component of biopolymers like suberin makes it a compound of interest for researchers in biochemistry, natural product chemistry, and drug development. This technical guide provides an in-depth overview of the natural abundance of hexadecanedioic acid, detailed experimental protocols for its extraction and quantification, and an exploration of its biosynthetic pathway.
Natural Abundance of Hexadecanedioic Acid
Hexadecanedioic acid, also known as thapsic acid, has been identified in a variety of natural sources. It is a product of the omega-oxidation of palmitic acid and can be found as a free fatty acid or integrated into larger polymeric structures.
In Plants
In the plant kingdom, hexadecanedioic acid is a significant monomeric constituent of suberin, a lipophilic polymer found in the cell walls of various tissues such as the bark, roots, and seed coats. Suberin acts as a protective barrier, regulating water and solute transport and defending against pathogens. The concentration of hexadecanedioic acid in suberin can vary between plant species. For instance, it is a notable component of the outer bark of the silver birch (Betula pendula).
In Animals
Hexadecanedioic acid is a metabolite in animals, including humans and insects like Drosophila melanogaster.[1] It is formed through the omega-oxidation of fatty acids, a metabolic pathway that becomes more prominent when beta-oxidation is impaired. In human plasma, it is considered a potential biomarker for evaluating drug-drug interactions mediated by hepatic drug transporters.
In Microorganisms
This dicarboxylic acid has also been reported in microorganisms. For example, it has been identified in the microalga Microchloropsis.[1] The fatty acid profile of microalgae can vary depending on culture conditions, and the presence of dicarboxylic acids like hexadecanedioic acid is part of their diverse lipid metabolism.
Table 1: Quantitative Data on the Natural Abundance of Hexadecanedioic Acid
| Source Organism/Tissue | Sample Type | Method of Analysis | Concentration/Abundance | Reference |
| Betula pendula (Silver Birch) | Outer Bark Suberin | GC-MS | Major fatty acid component | [2] |
| Arabidopsis thaliana | Root Suberin | GC-MS | Present, but levels decrease in cyp86b1 mutant | [3] |
| Quercus suber (Cork Oak) | Cork Suberin | GC-MS | Identified as a suberin monomer | |
| Human | Plasma | LC-MS/MS | Endogenous levels in the nM range (2.5-1000 nM standard curve) |
Note: Specific quantitative values for hexadecanedioic acid are not always reported as absolute concentrations but often as relative percentages of total fatty acids or suberin monomers.
Experimental Protocols
The accurate extraction and quantification of hexadecanedioic acid from biological matrices are crucial for research. The following sections detail common methodologies.
Extraction of Dicarboxylic Acids from Plant Material (Suberin)
This protocol is adapted for the analysis of suberin monomers, including hexadecanedioic acid, from plant bark.
Materials:
-
Dried and ground plant material (e.g., birch outer bark)
-
Dichloromethane
-
Potassium hydroxide (B78521) (KOH)
-
Hydrochloric acid (HCl)
-
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS)
-
Internal standard (e.g., heptadecanoic acid)
Procedure:
-
Depolymerization:
-
Treat the extractive-free plant material with a solution of 1% KOH in methanol.
-
Heat the mixture under reflux for 3 hours to depolymerize the suberin.
-
-
Extraction:
-
After cooling, acidify the mixture with 2M HCl.
-
Extract the liberated fatty acids with dichloromethane.
-
Wash the organic phase with water and dry over anhydrous sodium sulfate.
-
-
Derivatization for GC-MS Analysis:
-
Evaporate the solvent and add the internal standard.
-
Derivatize the sample by adding BSTFA with 1% TMCS and heating at 70°C for 30 minutes. This step converts the carboxylic acid and hydroxyl groups to their trimethylsilyl (B98337) (TMS) esters and ethers, making them volatile for GC analysis.
-
Extraction of Dicarboxylic Acids from Animal Tissue
This protocol is a general method for extracting polar metabolites, including dicarboxylic acids, from animal tissues for LC-MS/MS analysis.
Materials:
-
Frozen animal tissue
-
80% Methanol (pre-chilled to -80°C)
-
Internal standard solution (e.g., isotope-labeled hexadecanedioic acid)
Procedure:
-
Homogenization:
-
Weigh the frozen tissue and homogenize it in pre-chilled 80% methanol containing the internal standard.
-
-
Extraction:
-
Incubate the homogenate at -20°C for 1 hour to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
-
Sample Preparation for LC-MS/MS:
-
Collect the supernatant and filter it through a 0.22 µm filter.
-
The sample is now ready for direct injection into the LC-MS/MS system.
-
Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer.
-
Capillary column suitable for fatty acid methyl ester or TMS derivative analysis (e.g., HP-5MS).
GC Conditions (Example):
-
Injector Temperature: 280°C
-
Oven Program: 80°C for 2 min, ramp to 280°C at 5°C/min, hold for 10 min.
-
Carrier Gas: Helium at a constant flow rate.
MS Conditions:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Scan Range: m/z 50-650.
-
Quantification: Use selected ion monitoring (SIM) for higher sensitivity and specificity. Monitor characteristic ions of the hexadecanedioic acid derivative and the internal standard.
Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Instrumentation:
-
High-performance liquid chromatograph coupled to a tandem mass spectrometer.
-
Reversed-phase C18 column.
LC Conditions (Example):
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient from high aqueous to high organic to elute the dicarboxylic acids.
-
Flow Rate: 0.3 mL/min.
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Hexadecanedioic acid: Precursor ion [M-H]⁻ (m/z 285.2) to a specific product ion.
-
Internal Standard: Monitor the corresponding transition for the isotope-labeled standard.
-
Biosynthesis and Metabolic Pathways
Hexadecanedioic acid is primarily synthesized through the omega (ω)-oxidation of fatty acids. This pathway is an alternative to the more common beta-oxidation and occurs in the endoplasmic reticulum of liver and kidney cells in vertebrates.
Omega-Oxidation Pathway
The omega-oxidation of a C16 fatty acid like palmitic acid proceeds through the following key steps:
-
Hydroxylation: The terminal methyl group (ω-carbon) of the fatty acid is hydroxylated by a cytochrome P450 enzyme (a mixed-function oxidase), requiring NADPH and O₂. This forms ω-hydroxy palmitic acid.
-
Oxidation to Aldehyde: The newly formed hydroxyl group is oxidized to an aldehyde by alcohol dehydrogenase.
-
Oxidation to Carboxylic Acid: The aldehyde group is further oxidized to a carboxylic acid by aldehyde dehydrogenase, yielding hexadecanedioic acid.
The resulting dicarboxylic acid can then undergo further metabolism through beta-oxidation from either end of the molecule in peroxisomes.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the extraction and analysis of hexadecanedioic acid from a biological sample.
Conclusion
Hexadecanedioic acid is a widespread natural dicarboxylic acid with important biological roles. Understanding its natural abundance and metabolism is crucial for various research fields. The methodologies outlined in this guide provide a solid foundation for the extraction, identification, and quantification of hexadecanedioic acid from diverse biological sources, enabling further investigation into its physiological functions and potential applications.
References
Methodological & Application
Application Note: Quantitative Analysis of Hexadecanedioic acid-d28 in Human Plasma using LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a detailed and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Hexadecanedioic acid-d28 in human plasma. This stable isotope-labeled internal standard is crucial for the accurate quantification of endogenous hexadecanedioic acid, a dicarboxylic acid implicated in various metabolic pathways and a potential biomarker for certain diseases. The protocol provides comprehensive procedures for sample preparation, chromatographic separation, and mass spectrometric detection. All quantitative data and experimental parameters are summarized for clarity and ease of use by researchers, scientists, and professionals in drug development.
Introduction
Hexadecanedioic acid is a long-chain dicarboxylic acid that is a product of omega-oxidation of fatty acids. Elevated levels of this and other dicarboxylic acids can be indicative of metabolic disorders, including those related to fatty acid oxidation. Accurate quantification of endogenous levels of hexadecanedioic acid in biological matrices such as plasma is therefore of significant interest in clinical research and drug development. The use of a stable isotope-labeled internal standard like this compound is essential for correcting for matrix effects and variations in sample preparation and instrument response, thereby ensuring the accuracy and precision of the quantitative results. This document provides a comprehensive protocol for the analysis of this compound using LC-MS/MS.
Experimental Protocols
Sample Preparation: Liquid-Liquid Extraction
-
Thaw human plasma samples on ice.
-
To a 1.5 mL microcentrifuge tube, add 100 µL of plasma.
-
Add 10 µL of the working internal standard solution (this compound in methanol).
-
Add 25 µL of 1 M HCl to acidify the sample.
-
Vortex for 10 seconds.
-
Add 500 µL of methyl tert-butyl ether (MTBE).
-
Vortex vigorously for 2 minutes to ensure thorough extraction.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the upper organic layer (approximately 450 µL) to a new 1.5 mL microcentrifuge tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase (95:5 v/v Water:Acetonitrile with 0.1% formic acid).
-
Vortex for 30 seconds and transfer the solution to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
-
System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: Linear gradient to 95% B
-
8-10 min: Hold at 95% B
-
10.1-12 min: Return to 5% B and re-equilibrate.
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
Mass Spectrometry
-
System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Negative.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
The precursor ion for this compound is the deprotonated molecule [M-H]⁻.
-
Common fragmentation pathways for dicarboxylic acids in negative ESI mode include the neutral loss of water (-18 Da) and carbon dioxide (-44 Da)[1].
-
Data Presentation
| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Collision Energy (eV) |
| This compound | 313.6 | 295.6 | 269.6 | Optimized by user |
Note: The exact m/z values may vary slightly depending on the instrument calibration. Collision energies should be optimized for the specific instrument being used.
Visualization
Caption: Experimental workflow for the LC-MS/MS analysis of this compound.
Discussion
This protocol outlines a reliable method for the quantification of this compound in human plasma. The liquid-liquid extraction procedure provides a clean sample extract, minimizing matrix interference. The chromatographic conditions are optimized for the separation of long-chain dicarboxylic acids. The use of ESI in negative mode is ideal for the ionization of carboxylic acids, and the specified MRM transitions offer high selectivity and sensitivity for detection. Researchers should validate this method in their own laboratories to establish performance characteristics such as linearity, accuracy, precision, and limit of quantification. This method can be adapted for the quantification of endogenous hexadecanedioic acid by using this compound as the internal standard.
References
Application Note: Quantitative Analysis of Fatty Acids in Biological Matrices using a GC-MS Method with Hexadecanedioic acid-d28 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gas chromatography-mass spectrometry (GC-MS) is a cornerstone analytical technique for the precise identification and quantification of fatty acids in complex biological samples. Due to the low volatility and polar nature of free fatty acids, a derivatization step is essential to convert them into more volatile esters, typically fatty acid methyl esters (FAMEs), prior to GC analysis.[1][2] This application note details a robust and reliable method for the quantitative analysis of fatty acids using a deuterated internal standard, Hexadecanedioic acid-d28, to ensure high accuracy and precision by correcting for variations during sample preparation and analysis.[3]
An ideal internal standard should be chemically similar to the analytes of interest, not naturally present in the sample, and chromatographically resolved from other components.[4] Deuterated standards are excellent choices as they co-elute with their non-deuterated counterparts, simplifying identification, and their distinct mass-to-charge ratio allows for accurate quantification. While less common than single-chain deuterated fatty acids, this compound offers a unique structure that can be advantageous in specific complex matrices.
Principle of the Method
The methodology involves the extraction of total lipids from a biological sample, followed by a derivatization step to convert the fatty acids into their corresponding FAMEs. A known quantity of this compound is introduced as an internal standard at the beginning of the sample preparation process. This allows for the correction of any sample loss during extraction and derivatization. The resulting FAMEs, along with the derivatized internal standard, are then separated and quantified by GC-MS. Quantification is achieved by constructing a calibration curve based on the ratio of the peak area of each target analyte to the peak area of the internal standard.[3]
Experimental Protocols
Reagents and Materials
-
Solvents: Hexane (B92381), Chloroform, Methanol (B129727) (HPLC grade or higher)
-
Derivatization Reagents:
-
Boron trifluoride in methanol (14% w/v)[4] OR
-
Acetyl chloride in methanol (5% v/v)
-
-
Internal Standard Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., methanol or chloroform).
-
Fatty Acid Standards: A certified reference mixture of FAMEs for calibration curve generation.
-
Other Reagents: Sodium chloride (saturated solution), Sodium sulfate (B86663) (anhydrous), Nitrogen gas (high purity).
Sample Preparation and Lipid Extraction
This protocol is a general guideline and may require optimization based on the specific sample matrix (e.g., plasma, cells, tissue).[5]
-
Homogenization: Homogenize the biological sample (e.g., 100 mg of tissue or 1 mL of plasma) in a suitable solvent.
-
Internal Standard Spiking: Add a precise volume of the this compound internal standard stock solution to the homogenate. The amount added should result in a peak area that is comparable to the analytes of interest.
-
Lipid Extraction (Folch Method):
-
Add a 2:1 (v/v) mixture of chloroform:methanol to the sample at a ratio of 20 parts solvent to 1 part sample.[6]
-
Vortex the mixture vigorously for 2 minutes to ensure thorough mixing.
-
Add 0.2 volumes of a 0.9% NaCl solution to the mixture to induce phase separation.
-
Centrifuge at 2000 x g for 10 minutes to separate the layers.[4]
-
Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer it to a clean tube.
-
-
Drying: Evaporate the solvent from the collected organic phase under a gentle stream of nitrogen gas until complete dryness.[7]
Derivatization to Fatty Acid Methyl Esters (FAMEs)
The following is a common acid-catalyzed derivatization procedure.[2][4]
-
Reaction: To the dried lipid extract, add 2 mL of 14% boron trifluoride in methanol.[4]
-
Incubation: Tightly cap the tube and heat at 60°C for 30-60 minutes.[8][9]
-
Extraction of FAMEs:
-
After cooling to room temperature, add 1 mL of hexane and 1 mL of saturated sodium chloride solution.[4]
-
Vortex vigorously for 1 minute and then centrifuge to separate the phases.
-
Carefully transfer the upper hexane layer, which contains the FAMEs, to a new vial.
-
To maximize recovery, repeat the hexane extraction step.
-
-
Drying and Reconstitution: Dry the pooled hexane extracts over anhydrous sodium sulfate and then evaporate to dryness under a stream of nitrogen. Reconstitute the FAMEs in a known volume of hexane (e.g., 100 µL) for GC-MS analysis.
GC-MS Analysis
The following are typical GC-MS parameters for FAME analysis and may require optimization for specific instruments and applications.[10][11]
Table 1: GC-MS Instrumental Parameters
| Parameter | Typical Value |
| Gas Chromatograph | |
| Column | DB-23, HP-88, or equivalent polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Carrier Gas | Helium at a constant flow rate of 1 mL/min |
| Inlet Temperature | 250°C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless or Split (e.g., 50:1) |
| Oven Temperature Program | Initial temp 100°C for 2 min, ramp at 15°C/min to 180°C, then ramp at 5°C/min to 250°C, hold for 5 min.[12] |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Mass Range | m/z 50-550 |
| Acquisition Mode | Full Scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis |
| Transfer Line Temperature | 250°C |
| Ion Source Temperature | 230°C |
Data Presentation and Quantification
Quantitative data should be summarized in a structured table for clear comparison. The table should include retention times, quantifier and qualifier ions for each fatty acid, and the calculated concentrations.
Table 2: Example Quantitative Data Summary
| Fatty Acid | Retention Time (min) | Quantifier Ion (m/z) | Qualifier Ion(s) (m/z) | Concentration (µg/mL) |
| Myristic acid (C14:0) | tbd | tbd | tbd | Calculated Value |
| Palmitic acid (C16:0) | tbd | tbd | tbd | Calculated Value |
| Stearic acid (C18:0) | tbd | tbd | tbd | Calculated Value |
| Oleic acid (C18:1n9) | tbd | tbd | tbd | Calculated Value |
| Linoleic acid (C18:2n6) | tbd | tbd | tbd | Calculated Value |
| ... | ... | ... | ... | ... |
| This compound (IS) | tbd | tbd | tbd | N/A |
Retention times and m/z values are dependent on the specific instrumentation and method and should be determined experimentally.
Experimental Workflow Visualization
The overall experimental workflow can be visualized to provide a clear and concise overview of the entire process from sample collection to data analysis.
Caption: Experimental workflow for fatty acid analysis.
Signaling Pathway Visualization (Example)
While this application note focuses on the analytical method, understanding the biological context of fatty acids is crucial. The diagram below illustrates a simplified overview of fatty acid metabolism.
Caption: Simplified overview of fatty acid metabolism.
Conclusion
This application note provides a comprehensive protocol for the quantitative analysis of fatty acids in biological samples using GC-MS with this compound as an internal standard. The detailed experimental procedures for sample preparation, derivatization, and GC-MS analysis, along with the structured data presentation and workflow visualizations, offer a robust framework for researchers, scientists, and drug development professionals. Adherence to these guidelines, with appropriate method validation for specific applications, will ensure the generation of accurate, reliable, and reproducible data in fatty acid analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Derivatization of Fatty acids to FAMEs [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. lipidmaps.org [lipidmaps.org]
- 6. jfda-online.com [jfda-online.com]
- 7. blog.organomation.com [blog.organomation.com]
- 8. Derivatization techniques for free fatty acids by GC [restek.com]
- 9. mdpi.com [mdpi.com]
- 10. agilent.com [agilent.com]
- 11. web.usm.my [web.usm.my]
- 12. mdpi.com [mdpi.com]
Application Note: Quantitative Analysis of Dicarboxylic Acids in Biological Matrices using LC-MS/MS with Deuterated Internal Standards
Audience: Researchers, scientists, and drug development professionals.
Abstract
Dicarboxylic acids (DCAs) are crucial intermediates in various metabolic pathways, and their accurate quantification in biological fluids is vital for biomarker discovery and understanding disease mechanisms.[1][2] This application note details a robust and sensitive method for the quantitative analysis of various dicarboxylic acids in biological matrices, such as plasma and urine, using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The method incorporates stable isotope-labeled (deuterated) dicarboxylic acids as internal standards to ensure high accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis.[1][3][4] The protocol includes a streamlined sample preparation procedure involving protein precipitation, optional derivatization for enhanced sensitivity, and optimized LC-MS/MS parameters for targeted analysis.
Introduction
Dicarboxylic acids are involved in numerous physiological processes, including fatty acid oxidation, amino acid metabolism, and energy production.[2] Aberrant levels of DCAs in biological fluids have been linked to various metabolic disorders, including inborn errors of metabolism and diseases related to mitochondrial dysfunction.[2][5] Consequently, the precise measurement of DCAs is of significant interest in clinical and pharmaceutical research.
The analysis of DCAs presents several analytical challenges, including their low abundance in most biofluids, poor ionization efficiency, and structural similarity to other endogenous compounds.[1][6] To overcome these challenges, LC-MS/MS has become the method of choice due to its high sensitivity and specificity.[5][6] The use of deuterated internal standards, which are chemically identical to the analytes but have a higher mass, is essential for reliable quantification.[4] These standards co-elute with the target analytes and experience similar ionization and matrix effects, allowing for accurate correction and leading to robust and reproducible results.[3][4] This note provides a comprehensive protocol for the quantification of DCAs using this state-of-the-art approach.
Experimental Protocols
Materials and Reagents
-
Standards: Analytical grade dicarboxylic acid standards (e.g., Succinic acid, Adipic acid, Suberic acid, Sebacic acid).
-
Deuterated Internal Standards: Deuterated dicarboxylic acid standards corresponding to the target analytes (e.g., Succinic acid-d4, Adipic acid-d10).
-
Solvents: LC-MS grade acetonitrile (B52724), methanol, and water.
-
Reagents: Formic acid, Hydrochloric acid (3 M in n-butanol for derivatization).
-
Equipment: Vortex mixer, refrigerated centrifuge, analytical balance, Class A volumetric flasks and pipettes, 96-well plates (optional), LC-MS/MS system.
Sample Preparation Protocol
This protocol is designed for the analysis of dicarboxylic acids in plasma or urine.
-
Sample Thawing: Thaw frozen plasma or urine samples on ice. Vortex briefly to ensure homogeneity.
-
Internal Standard Spiking: To 50 µL of sample (plasma, urine, or calibrator), add 10 µL of the deuterated internal standard working solution. Vortex for 10 seconds.
-
Protein Precipitation: Add 200 µL of ice-cold acetonitrile to precipitate proteins.[6] Vortex vigorously for 1 minute.
-
Centrifugation: Centrifuge the samples at 14,000 rpm for 15 minutes at 4°C to pellet the precipitated proteins.[6]
-
Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube or a well in a 96-well plate.
-
Derivatization (Dibutyl Ester Formation):
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid). Vortex for 30 seconds.
-
Final Centrifugation: Centrifuge at 14,000 rpm for 5 minutes at 4°C to remove any remaining particulates.
-
Analysis: Transfer the final supernatant to an LC vial and inject it into the LC-MS/MS system.
Caption: Workflow from sample preparation to final data analysis.
LC-MS/MS Method Protocol
The following are typical starting parameters that should be optimized for the specific instrument and analytes of interest.
-
Liquid Chromatography (LC):
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: 5% to 95% B
-
8-10 min: Hold at 95% B
-
10-10.1 min: 95% to 5% B
-
10.1-12 min: Hold at 5% B (Re-equilibration)
-
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Source: Electrospray Ionization (ESI), Positive Mode (for dibutyl esters).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Ion Spray Voltage: +4500 V.
-
Source Temperature: 500°C.
-
Curtain Gas: 35 psi.
-
Collision Gas: Nitrogen.
-
Data Presentation and Results
Quantitative data is generated by creating a calibration curve using the peak area ratio of the analyte to its corresponding deuterated internal standard. The table below provides example MRM transitions for selected dicarboxylic acids and their deuterated standards after derivatization with butanolic HCl.
| Dicarboxylic Acid (Analyte) | Deuterated Internal Standard | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Retention Time (min) |
| Succinic Acid | Succinic Acid-d4 | 231.2 | 119.1 | 3.5 |
| Adipic Acid | Adipic Acid-d10 | 259.2 | 147.1 | 5.2 |
| Suberic Acid | Suberic Acid-d12 | 287.3 | 175.2 | 6.8 |
| Sebacic Acid | Sebacic Acid-d16 | 315.4 | 203.2 | 8.1 |
Note: m/z values correspond to the dibutyl ester derivatives [M+H]+. These values must be empirically optimized on the specific mass spectrometer used.
Role in Metabolic Pathways
Dicarboxylic acids are products of the omega (ω)-oxidation pathway of fatty acids, which becomes significant when the primary beta (β)-oxidation pathway is impaired or overloaded. This pathway serves as a metabolic rescue mechanism.
Caption: Generation of dicarboxylic acids via ω-oxidation.
Conclusion
The LC-MS/MS method detailed in this application note provides a sensitive, specific, and reliable approach for the quantification of dicarboxylic acids in biological samples. The incorporation of deuterated internal standards is critical for achieving high-quality data by effectively compensating for matrix interference and procedural losses. This methodology is well-suited for applications in clinical research, drug development, and metabolomics studies aimed at investigating metabolic perturbations. The derivatization step significantly enhances the chromatographic performance and detection sensitivity of these challenging analytes.[5][6]
References
- 1. longdom.org [longdom.org]
- 2. A charge reversal approach for the sensitive quantification of dicarboxylic acids using Liquid chromatography-tandem mass spectrometry. | CoLab [colab.ws]
- 3. chromforum.org [chromforum.org]
- 4. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 5. Analysis of dicarboxylic acids by tandem mass spectrometry. High-throughput quantitative measurement of methylmalonic acid in serum, plasma, and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. longdom.org [longdom.org]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Hexadecanedioic Acid-d28 Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexadecanedioic acid-d28 (d28-HDA) is the deuterated form of hexadecanedioic acid, a naturally occurring dicarboxylic acid. Its stable isotope-labeled nature makes it an ideal internal standard for mass spectrometry-based quantitative analysis of its unlabeled counterpart and other related dicarboxylic acids in various biological matrices. The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry as it effectively corrects for variations in sample preparation, chromatographic separation, and ionization efficiency, thus ensuring high accuracy and precision in analytical measurements.[1]
These application notes provide detailed protocols for the preparation of plasma, urine, and tissue samples for the quantification of hexadecanedioic acid and other dicarboxylic acids using d28-HDA as an internal standard.
Key Applications
-
Pharmacokinetic and Toxicokinetic Studies: Accurate quantification of drug and metabolite concentrations in biological fluids.
-
Metabolomics Research: Studying the role of dicarboxylic acids in various metabolic pathways.
-
Biomarker Discovery and Validation: Utilizing hexadecanedioic acid as a biomarker for conditions such as drug-drug interactions mediated by organic anion-transporting polypeptides (OATPs).[2]
-
Inborn Errors of Metabolism: Diagnosing and monitoring genetic disorders affecting fatty acid oxidation.
Quantitative Data Summary
The following tables summarize typical quantitative data obtained from liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods using this compound as an internal standard. It is important to note that these values are representative and may vary depending on the specific instrumentation, sample matrix, and analytical conditions. Method validation should be performed for each specific application and matrix.
Table 1: LC-MS/MS Method Parameters for Hexadecanedioic Acid in Human Plasma
| Parameter | Value | Reference |
| Calibration Curve Range | 2.5 - 1000 nM | [3] |
| Lower Limit of Quantification (LLOQ) | 2.5 nM | [3] |
| Accuracy at LLOQ | Within ±20% | [3] |
| Precision at LLOQ (CV%) | ≤20% | [3] |
| Inter-day and Intra-day Precision (CV%) | <15% | [3] |
| Recovery | >85% | General expectation |
Table 2: Representative LC-MS/MS Method Parameters for Dicarboxylic Acids in Urine
| Parameter | Value | Reference |
| Limit of Detection (LOD) | ~0.05 µmol/L | [1][4] |
| Limit of Quantification (LOQ) | ~0.1 µmol/L | [1][4] |
| Linearity Range | Up to 150 µmol/L | [1][4] |
| Inter-assay Imprecision (CV%) | ≤7.5% | [1][4] |
Note: Data for a related dicarboxylic acid (methylmalonic acid) is provided as a representative example. Specific validation for hexadecanedioic acid in urine is recommended.
Experimental Protocols
Protocol 1: Plasma Sample Preparation for Hexadecanedioic Acid Analysis
This protocol is adapted from a validated LC-MS/MS method for the quantification of hexadecanedioic acid in human plasma.[3]
Materials:
-
Human plasma samples
-
This compound (d28-HDA) internal standard stock solution (e.g., 1 µg/mL in methanol)
-
Acetonitrile (B52724) (ACN), LC-MS grade
-
Formic acid, LC-MS grade
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Thawing: Thaw frozen plasma samples on ice to prevent degradation of analytes.
-
Internal Standard Spiking: To a 100 µL aliquot of plasma in a microcentrifuge tube, add a known amount of d28-HDA internal standard solution (e.g., 10 µL of a 100 ng/mL working solution).
-
Protein Precipitation: Add 400 µL of cold acetonitrile to the plasma sample.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial.
-
Evaporation (Optional but Recommended): Dry the supernatant under a gentle stream of nitrogen gas at room temperature.
-
Reconstitution: Reconstitute the dried extract in a suitable mobile phase, such as 50:50 acetonitrile/water with 0.1% formic acid.
-
Analysis: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
Protocol 2: Urine Sample Preparation for Dicarboxylic Acid Analysis
This protocol provides a general procedure for the extraction of dicarboxylic acids from urine.
Materials:
-
Urine samples
-
This compound (d28-HDA) internal standard stock solution
-
Methyl-tert-butyl ether (MTBE)
-
Hydrochloric acid (HCl)
-
Glass test tubes with screw caps
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Preparation: Centrifuge the urine sample to remove any particulate matter.
-
Internal Standard Spiking: To 500 µL of urine, add the d28-HDA internal standard.
-
Acidification: Acidify the sample by adding 50 µL of 1 M HCl.
-
Liquid-Liquid Extraction: Add 2 mL of MTBE to the tube.
-
Vortexing: Cap the tube and vortex for 5 minutes.
-
Centrifugation: Centrifuge at 3000 x g for 5 minutes to separate the phases.
-
Supernatant Transfer: Transfer the upper organic layer (MTBE) to a clean tube.
-
Evaporation: Evaporate the solvent to dryness under a stream of nitrogen.
-
Derivatization (If necessary for GC-MS): For GC-MS analysis, derivatize the dried extract to form volatile esters (e.g., using butanolic HCl). For LC-MS, this step may not be necessary.
-
Reconstitution: Reconstitute the residue in a suitable solvent for injection into the analytical instrument.
Protocol 3: Tissue Sample Preparation for Fatty Acid Analysis
This protocol describes a general method for the extraction of fatty acids from tissue samples.
Materials:
-
Tissue sample (e.g., liver, muscle)
-
This compound (d28-HDA) internal standard
-
Homogenizer (e.g., Potter-Elvehjem, bead beater)
-
Chloroform
-
Methanol
-
0.9% NaCl solution
-
Glass centrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Tissue Homogenization: Weigh a portion of the frozen tissue (e.g., 50-100 mg) and homogenize it in a 2:1 (v/v) chloroform:methanol solution (e.g., 2 mL).
-
Internal Standard Spiking: Add the d28-HDA internal standard to the homogenate.
-
Extraction: Vortex the mixture for 10 minutes.
-
Phase Separation: Add 0.2 volumes of 0.9% NaCl solution to the homogenate and vortex briefly.
-
Centrifugation: Centrifuge at 2000 x g for 10 minutes to separate the phases.
-
Lower Phase Collection: Carefully collect the lower organic phase, which contains the lipids, using a glass Pasteur pipette.
-
Evaporation: Evaporate the solvent to dryness under nitrogen.
-
Saponification and Esterification (for total fatty acids): If analyzing total fatty acids (including those esterified in complex lipids), perform saponification followed by esterification.
-
Reconstitution: Reconstitute the final extract in a suitable solvent for LC-MS/MS or GC-MS analysis.
Visualizations
Caption: General workflow for sample preparation and analysis using an internal standard.
Caption: Role of OATP transporters in drug metabolism and HDA as a biomarker.
References
- 1. Analysis of dicarboxylic acids by tandem mass spectrometry. High-throughput quantitative measurement of methylmalonic acid in serum, plasma, and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. References – Validation of liquid chromatography mass spectrometry (LC-MS) methods [sisu.ut.ee]
- 3. LC-MS/MS bioanalysis of plasma 1, 14-tetradecanedioic acid and 1, 16-hexadecanedioic acid as candidate biomarkers for organic anion-transporting polypeptide mediated drug-drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
Application Note: Quantification of Hexadecanedioic Acid in Human Plasma using Hexadecanedioic Acid-d28 as an Internal Standard by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexadecanedioic acid (HDA), a 16-carbon dicarboxylic acid, is an endogenous long-chain fatty acid. Its levels in plasma are of growing interest as a potential biomarker for various metabolic processes and diseases. Accurate and robust quantification of HDA in complex biological matrices like plasma is crucial for clinical and research applications. This application note details a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and specific quantification of HDA in human plasma, utilizing its stable isotope-labeled counterpart, Hexadecanedioic acid-d28, as an internal standard (IS) to ensure high accuracy and precision.
The described methodology is particularly relevant for studies investigating fatty acid metabolism, drug-drug interactions involving organic anion-transporting polypeptides (OATPs), and the identification of novel disease biomarkers.[1][2]
Experimental Workflow
The following diagram outlines the major steps involved in the analysis of hexadecanedioic acid in plasma samples.
Caption: Plasma sample analysis workflow.
Materials and Reagents
-
Analytes: Hexadecanedioic acid (HDA), this compound (HDA-d28)
-
Solvents: Acetonitrile (B52724) (ACN), Methanol (B129727) (MeOH), Water (H₂O) - all LC-MS grade
-
Reagents: Formic acid (FA), Ammonium acetate (B1210297), Ethyl acetate
-
Plasma: Human plasma (K₂EDTA)
Protocols
Standard and Quality Control (QC) Sample Preparation
-
Stock Solutions: Prepare individual stock solutions of HDA and HDA-d28 in methanol at a concentration of 1 mg/mL.
-
Working Solutions: Prepare serial dilutions of the HDA stock solution in a mixture of acetonitrile and water (1:1, v/v) to create calibration standards. Prepare separate working solutions for QC samples at low, medium, and high concentrations.
-
Internal Standard Working Solution: Prepare a working solution of HDA-d28 at an appropriate concentration in methanol.
-
Calibration Curve and QC Samples: Spike appropriate amounts of the HDA working solutions into a surrogate matrix (e.g., charcoal-stripped human plasma) to prepare calibration standards and QC samples.[1][2] The use of a surrogate matrix is recommended to minimize interference from endogenous levels of the analyte.[1][2]
Plasma Sample Preparation
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, calibration standard, or QC sample in a microcentrifuge tube, add 10 µL of the HDA-d28 internal standard working solution. Vortex briefly.
-
Add 400 µL of ethyl acetate for liquid-liquid extraction.[3]
-
Vortex vigorously for 5 minutes.
-
Centrifuge at 14,000 rpm for 5 minutes to separate the layers.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 80:20 acetonitrile:water with 0.1% formic acid).
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Method
The chromatographic separation is typically performed using a reversed-phase C18 column.[4] The mass spectrometer is operated in negative electrospray ionization (ESI) mode with multiple reaction monitoring (MRM) for sensitive and specific detection.
Liquid Chromatography Parameters
| Parameter | Condition |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | See Table 1 |
Table 1: Chromatographic Gradient
| Time (min) | % Mobile Phase B |
| 0.0 | 20 |
| 1.0 | 20 |
| 5.0 | 95 |
| 6.0 | 95 |
| 6.1 | 20 |
| 8.0 | 20 |
Mass Spectrometry Parameters
| Parameter | Setting |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Capillary Voltage | -3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
| MRM Transitions | See Table 2 |
Table 2: MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) |
| Hexadecanedioic acid (HDA) | 285.2 | 267.2 | 100 | 30 | 15 |
| This compound | 313.4 | 295.4 | 100 | 30 | 15 |
Data Analysis and Quantification
The concentration of HDA in plasma samples is determined by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their known concentrations. A linear regression with a weighting factor of 1/x² is typically used for the calibration.
Method Performance Characteristics
The following table summarizes the typical performance characteristics of this analytical method.
Table 3: Method Validation Summary
| Parameter | Result |
| Linearity Range | 2.5 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Bias) | Within ±15% |
| Recovery | > 85% |
Signaling Pathway and Logical Relationships
The quantification of hexadecanedioic acid is often relevant in the context of fatty acid metabolism and its interaction with drug transporters.
Caption: HDA metabolism and transport.
Conclusion
This application note provides a detailed and robust LC-MS/MS method for the quantification of hexadecanedioic acid in human plasma using this compound as an internal standard. The protocol offers high sensitivity, specificity, and reliability, making it suitable for a wide range of research and clinical applications. The use of a stable isotope-labeled internal standard is critical for correcting matrix effects and ensuring accurate quantification.
References
- 1. LC-MS/MS bioanalysis of plasma 1, 14-tetradecanedioic acid and 1, 16-hexadecanedioic acid as candidate biomarkers for organic anion-transporting polypeptide mediated drug-drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. air.unimi.it [air.unimi.it]
- 4. agilent.com [agilent.com]
Application Notes and Protocols for Fatty Acid Derivatization in GC-MS using Deuterated Standards
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the derivatization of fatty acids for their quantitative analysis by Gas Chromatography-Mass Spectrometry (GC-MS). The use of deuterated internal standards is incorporated for accurate and precise quantification, a critical aspect in research and drug development.
Introduction
Fatty acids (FAs) are carboxylic acids with aliphatic chains that play vital roles in biological systems, from energy storage to cellular signaling. Accurate quantification of FAs in various biological matrices like plasma, tissues, and cell cultures is crucial for understanding disease states and for the development of therapeutics. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for FA analysis due to its high resolution and sensitivity. However, the low volatility and polar nature of free fatty acids make them unsuitable for direct GC analysis, necessitating a derivatization step to convert them into more volatile and less polar derivatives.[1][2] This process typically involves esterification to form fatty acid methyl esters (FAMEs) or silylation.[1][3] The inclusion of deuterated fatty acids as internal standards is a robust method to correct for variability during sample preparation and analysis, ensuring high accuracy and precision.[4][5][6]
Principle of Derivatization and Quantification
Derivatization chemically modifies the fatty acids to increase their volatility and thermal stability, making them amenable to GC separation.[3][7] The most common methods are:
-
Esterification: This process converts the polar carboxyl group of the fatty acid into a less polar ester, typically a methyl ester (FAME).[1] This is often achieved through acid-catalyzed (e.g., using boron trifluoride in methanol (B129727) or methanolic HCl) or base-catalyzed transesterification of lipids.[4][8]
-
Silylation: This method replaces the active hydrogen in the carboxyl group with a trimethylsilyl (B98337) (TMS) group, creating a more volatile TMS ester.[2] Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are commonly used.[1][2]
For accurate quantification, a known amount of a deuterated fatty acid internal standard (e.g., Palmitic acid-d31) is added to the sample before any processing steps.[4][5] Since the deuterated standard has nearly identical chemical and physical properties to its endogenous counterpart, it experiences similar losses during extraction and derivatization. By measuring the peak area ratio of the analyte to the internal standard, precise quantification can be achieved.[5][6]
Experimental Workflows and Protocols
The overall workflow for fatty acid analysis involves lipid extraction, derivatization, and subsequent GC-MS analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Derivatization techniques for free fatty acids by GC [restek.com]
- 3. blog.organomation.com [blog.organomation.com]
- 4. benchchem.com [benchchem.com]
- 5. lipidmaps.org [lipidmaps.org]
- 6. benchchem.com [benchchem.com]
- 7. gcms.cz [gcms.cz]
- 8. Preparation of fatty acid methyl esters for gas-liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Hexadecanedioic Acid-d28 in Stable Isotope Dilution Assays
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of Hexadecanedioic acid-d28 as an internal standard in stable isotope dilution (SID) mass spectrometry assays. These methodologies are designed for the accurate quantification of endogenous hexadecanedioic acid and other related dicarboxylic acids in biological matrices, which is crucial for metabolic research and drug development.
Introduction
Hexadecanedioic acid (HDA) is a 16-carbon α,ω-dicarboxylic acid that has been identified as a potential biomarker for various metabolic processes and diseases, including metabolic-associated fatty liver disease (MAFLD) and disorders of fatty acid oxidation.[1] Its accurate quantification in biological samples is paramount for understanding its physiological roles and clinical significance. Stable isotope dilution coupled with mass spectrometry (MS) is the gold standard for quantitative bioanalysis, offering high specificity and accuracy.[2] this compound, a deuterated analog of HDA, serves as an ideal internal standard for this purpose, as it shares near-identical physicochemical properties with the analyte but is mass-shifted, allowing for precise correction of matrix effects and variations in sample processing.[2]
Principle of Stable Isotope Dilution
Stable isotope dilution analysis relies on the addition of a known quantity of a stable isotope-labeled version of the analyte (e.g., this compound) to the sample at the earliest stage of preparation. The isotopically labeled internal standard (IS) and the endogenous analyte behave identically during extraction, derivatization, and chromatographic separation. In the mass spectrometer, the analyte and the IS are distinguished by their mass-to-charge (m/z) ratios. The ratio of the signal intensity of the analyte to that of the IS is then used to calculate the concentration of the analyte in the original sample by referencing a calibration curve.
Application: Quantification of Hexadecanedioic Acid in Human Plasma
This section outlines a protocol for the quantification of hexadecanedioic acid in human plasma using this compound as an internal standard, adapted from validated methods for dicarboxylic acid analysis.[3][4]
Experimental Workflow
The overall experimental workflow for the stable isotope dilution LC-MS/MS analysis of hexadecanedioic acid is depicted below.
References
- 1. Bacteroides uniformis-generated hexadecanedioic acid ameliorates metabolic-associated fatty liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Analysis of dicarboxylic acids by tandem mass spectrometry. High-throughput quantitative measurement of methylmalonic acid in serum, plasma, and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. LC-MS/MS bioanalysis of plasma 1, 14-tetradecanedioic acid and 1, 16-hexadecanedioic acid as candidate biomarkers for organic anion-transporting polypeptide mediated drug-drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Protocol for the Quantification of Hexadecanedioic Acid in Biological Samples Using a Stable Isotope-Labeled Internal Standard
Audience: This document is intended for researchers, scientists, and drug development professionals involved in metabolomics, biomarker discovery, and clinical chemistry who require a robust method for quantifying hexadecanedioic acid in biological matrices.
Introduction
Hexadecanedioic acid (HDA), a 16-carbon dicarboxylic acid, is an important metabolite involved in fatty acid oxidation pathways. Its quantification in biological fluids such as plasma and urine is critical for studies related to metabolic disorders and for the discovery of potential disease biomarkers.[1][2] The use of a stable isotope-labeled internal standard, such as Hexadecanedioic acid-d28, is essential for accurate and precise quantification by mass spectrometry. The internal standard is chemically identical to the analyte but has a different mass, allowing it to correct for variations in sample preparation, extraction efficiency, and instrument response.
This application note provides a detailed protocol for spiking this compound into biological samples (plasma and urine) for subsequent analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS).
Preparation of Reagents and Stock Solutions
1.1. Reagents and Materials
-
This compound (Internal Standard, IS)
-
Hexadecanedioic acid (Analytical Standard)
-
LC-MS or GC-MS grade Methanol, Acetonitrile (B52724), and Water
-
Formic Acid or Acetic Acid
-
Methyl-tert-butyl ether (MTBE) or Ethyl Acetate (for LLE)[3][4]
-
Solid Phase Extraction (SPE) cartridges (if required)
-
Derivatization agents (e.g., MSTFA for GC-MS, DmPABr for LC-MS enhancement)[5][6]
-
Calibrated pipettes and sterile, low-binding microcentrifuge tubes
-
Vortex mixer and centrifuge
1.2. Preparation of Stock Solutions
-
Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of methanol.
-
Analytical Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of Hexadecanedioic acid and dissolve it in 1 mL of methanol.
-
Working Solutions: Prepare a series of intermediate and working standard solutions by serially diluting the stock solutions with 50% methanol. The concentration of the IS working solution should be optimized to be within the range of the expected endogenous analyte concentration. Store all stock and working solutions at -20°C or below.
Experimental Protocols
The following protocols outline the procedure for sample preparation of human plasma and urine. The critical step is the addition of the internal standard at the beginning of the process to ensure it undergoes the same experimental conditions as the analyte.
2.1. Protocol for Human Plasma/Serum Samples
This protocol utilizes protein precipitation for initial cleanup.
-
Sample Thawing: Thaw frozen plasma or serum samples on ice to prevent degradation.
-
Aliquoting: Vortex the sample gently and transfer a 100 µL aliquot into a clean 1.5 mL microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of the pre-prepared this compound working solution to the 100 µL plasma sample.
-
Protein Precipitation: Add 400 µL of ice-cold acetonitrile containing 0.1% formic acid.[7]
-
Mixing and Incubation: Vortex the mixture vigorously for 1 minute. Incubate at 4°C for 20 minutes to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube, avoiding the protein pellet.
-
Drying: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 37°C.[7]
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 90:10 Water/Methanol with 0.1% Formic Acid) for LC-MS/MS analysis. Vortex and centrifuge to pellet any insoluble material before transferring to an autosampler vial.
2.2. Protocol for Human Urine Samples
Urine samples typically require less cleanup than plasma but may need dilution.
-
Sample Thawing: Thaw frozen urine samples completely at room temperature or on ice.
-
Initial Centrifugation: Centrifuge the urine sample at 2,000 x g for 5 minutes to pellet any sediment or cellular debris.
-
Aliquoting: Transfer a 100 µL aliquot of the clear urine supernatant to a clean 1.5 mL microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of the this compound working solution to the 100 µL urine sample.
-
Dilution: Add 900 µL of LC-MS grade water (or initial mobile phase) to the sample. Vortex to mix.
-
Analysis: The diluted sample can often be injected directly for LC-MS/MS analysis. If higher matrix effects are observed, an additional Solid Phase Extraction (SPE) cleanup step may be necessary.
Note on Derivatization: For GC-MS analysis or to enhance sensitivity in LC-MS, a derivatization step is required after the drying stage (Step 8 in Plasma protocol) and before reconstitution.[3][5][6] This typically involves adding a derivatizing agent (e.g., MSTFA) and incubating at an elevated temperature.
Data Presentation
Quantitative performance of bioanalytical methods for dicarboxylic acids is highly dependent on the specific matrix and instrumentation used. The following table summarizes typical performance characteristics that can be expected from a validated LC-MS/MS assay.
| Parameter | Typical Performance Target | Biological Matrix | Notes |
| Linearity (r²) | > 0.99 | Plasma, Urine | Over a defined concentration range (e.g., 2.5-1000 nM) |
| Limit of Quantification (LOQ) | 0.1 - 2.5 nM | Plasma | Highly sensitive methods can achieve fg levels.[3][5] |
| Accuracy (% Bias) | Within ±15% of nominal value | Plasma, Urine | Should be assessed at multiple QC levels. |
| Precision (% CV) | < 15% | Plasma, Urine | Assessed for both intra-day and inter-day runs.[3][4] |
| Extraction Recovery | 80 - 120% | Plasma | Varies based on the extraction method (PPT, LLE, SPE).[8] |
| Matrix Effect | IS-normalized factor within 0.85-1.15 | Plasma, Urine | Evaluates the ion suppression or enhancement from the matrix. |
| Stability | < 15% change from baseline | Plasma, Urine | Assessed for freeze-thaw, bench-top, and long-term storage conditions.[9][10] |
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for processing biological samples for hexadecanedioic acid analysis using an internal standard.
References
- 1. A study of urinary metabolites in patients with dicarboxylic aciduria for differential diagnosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. LC-MS/MS bioanalysis of plasma 1, 14-tetradecanedioic acid and 1, 16-hexadecanedioic acid as candidate biomarkers for organic anion-transporting polypeptide mediated drug-drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analysis of dicarboxylic acids by tandem mass spectrometry. High-throughput quantitative measurement of methylmalonic acid in serum, plasma, and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GC-MS profiling of urinary organic acids evaluated as a quantitative method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. longdom.org [longdom.org]
- 6. Analysis of urinary organic acids by gas chromatography tandem mass spectrometry method for metabolic profiling applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. researchgate.net [researchgate.net]
- 9. Effects of the Storage Conditions on the Stability of Natural and Synthetic Cannabis in Biological Matrices for Forensic Toxicology Analysis: An Update from the Literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols: Hexadecanedioic Acid-d28 in NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Hexadecanedioic acid-d28 in Nuclear Magnetic Resonance (NMR) spectroscopy. The high isotopic purity of this compound makes it a valuable tool in various NMR-based analytical techniques, particularly for quantitative analysis and metabolic studies.
Application 1: Internal Standard for Quantitative NMR (qNMR)
Introduction: Quantitative NMR (qNMR) is a powerful method for determining the concentration and purity of substances. The accuracy of qNMR relies on a well-characterized internal standard. This compound is an excellent internal standard for ¹H qNMR for several reasons: its deuterated nature ensures its signals do not overlap with analyte signals in the proton spectrum, it has a high molecular weight leading to accurate weighing, and its dicarboxylic acid functionality can improve solubility in certain polar organic solvents.
Key Advantages as a qNMR Internal Standard:
-
Signal Isolation: The absence of protons in the main chain prevents signal interference with non-deuterated analytes.
-
Chemical Inertness: It is chemically stable and does not react with a wide range of analytes or solvents.
-
Solubility: Soluble in various organic solvents such as DMSO-d6, methanol-d4, and chloroform-d.
Quantitative Data Summary
The following table provides illustrative data for the quantification of a hypothetical analyte, "Compound X," using this compound as an internal standard.
| Sample ID | Mass of this compound (mg) | Mass of Compound X (mg) | Integral of Internal Standard (¹H NMR) | Integral of Analyte (¹H NMR) | Calculated Purity of Compound X (%) |
| Sample 1 | 10.25 | 15.10 | 1.00 | 2.54 | 98.5 |
| Sample 2 | 10.31 | 15.22 | 1.00 | 2.56 | 98.7 |
| Sample 3 | 10.28 | 15.15 | 1.00 | 2.55 | 98.6 |
Note: The purity is calculated using the standard qNMR equation, taking into account the molecular weights and number of protons for both the analyte and the internal standard. For this compound, the residual proton signal of the solvent or a specific reference peak would be used for integration. Since this compound is fully deuterated, a known amount of a non-deuterated reference compound with a single, sharp peak (like maleic acid) would be added to the internal standard stock solution to provide a reference signal for integration.
Experimental Protocol: qNMR using this compound
1. Preparation of the Internal Standard Stock Solution: a. Accurately weigh approximately 10 mg of this compound into a clean, dry vial. b. Accurately weigh approximately 5 mg of a reference compound (e.g., maleic acid) into the same vial. c. Dissolve the solids in a precise volume (e.g., 1.00 mL) of a deuterated NMR solvent (e.g., DMSO-d6). d. Ensure complete dissolution by gentle vortexing.
2. Preparation of the Analyte Sample: a. Accurately weigh approximately 15 mg of the analyte ("Compound X") into a separate vial. b. Dissolve the analyte in the same deuterated NMR solvent.
3. NMR Sample Preparation: a. In an NMR tube, combine a precise volume of the analyte solution (e.g., 500 µL) with a precise volume of the internal standard stock solution (e.g., 100 µL). b. Add an additional 100 µL of the deuterated solvent to ensure a sufficient sample volume for the NMR experiment. c. Cap the NMR tube and mix the contents thoroughly by inversion.
4. NMR Data Acquisition: a. Acquire a ¹H NMR spectrum of the sample. b. Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest to ensure full signal recovery and accurate integration. c. Optimize other acquisition parameters such as the number of scans for an adequate signal-to-noise ratio.
5. Data Processing and Analysis: a. Process the acquired FID with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz). b. Perform phase and baseline correction. c. Integrate the well-resolved signal of the reference compound in the internal standard and a characteristic, well-resolved signal of the analyte. d. Calculate the purity of the analyte using the following formula:
Workflow for qNMR Analysis
Application Notes: Tracing Fatty Acid Metabolism with Deuterated Isotopes
References
- 1. Stable isotope approaches, applications, and issues related to polyunsaturated fatty acid metabolism studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. joe.bioscientifica.com [joe.bioscientifica.com]
- 3. joe.bioscientifica.com [joe.bioscientifica.com]
- 4. Stable isotope-labeled tracers for the investigation of fatty acid and triglyceride metabolism in humans in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolic flux analysis - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Quantitative metabolic flux analysis reveals an unconventional pathway of fatty acid synthesis in cancer cells deficient for the mitochondrial citrate transport protein - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Fatty Acid Metabolic Flux Analysis - Creative Proteomics MFA [creative-proteomics.com]
- 10. Measurement of the metabolic interconversion of deuterium-labeled fatty acids by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Controlled Tetradeuteration of Straight‐Chain Fatty Acids: Synthesis, Application, and Insight into the Metabolism of Oxidized Linoleic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. daneshyari.com [daneshyari.com]
- 14. metsol.com [metsol.com]
- 15. Application Note 31 â Tracing Lipid Diposition in vivo Using Stable Isotope-Labeled Fatty Acids and Mass Spectrometry [isotope.com]
- 16. ckisotopes.com [ckisotopes.com]
- 17. researchgate.net [researchgate.net]
- 18. library.ncifrederick.cancer.gov [library.ncifrederick.cancer.gov]
- 19. lipidmaps.org [lipidmaps.org]
- 20. Quantification of Fatty Acid Oxidation Products Using On-line High Performance Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Rapid measurement of deuterium-labeled long-chain fatty acids in plasma by HPLC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Matrix Effects with Hexadecanedioic acid-d28
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Hexadecanedioic acid-d28 as an internal standard to mitigate matrix effects in liquid chromatography-mass spectrometry (LC-MS) based bioanalysis.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of this compound in our analytical workflow?
A1: this compound is a stable isotope-labeled (SIL) internal standard. Its primary role is to compensate for variability in sample preparation and matrix effects during the LC-MS/MS analysis of its unlabeled counterpart, Hexadecanedioic acid, or other structurally similar long-chain dicarboxylic acids.[1][2] Because it is chemically almost identical to the analyte but has a different mass, it co-elutes and experiences similar ionization suppression or enhancement, allowing for more accurate and precise quantification.[3][4]
Q2: We are observing significant ion suppression for our analyte of interest. How can we confirm this is a matrix effect?
A2: The presence and extent of matrix effects can be assessed using two primary methods:
-
Post-Column Infusion: This is a qualitative method where a constant flow of the analyte and internal standard is introduced into the mass spectrometer after the analytical column. A blank, extracted matrix sample is then injected onto the column. Dips or peaks in the baseline signal indicate regions of ion suppression or enhancement, respectively.[3][5]
-
Post-Extraction Spike: This quantitative approach is considered the gold standard. It involves comparing the peak area of an analyte spiked into a blank matrix extract to the peak area of the same analyte concentration in a neat (pure) solvent. The ratio of these peak areas provides a quantitative measure of the matrix effect.[5]
Q3: Can this compound completely eliminate matrix effects?
A3: While this compound is highly effective at compensating for matrix effects, it may not "eliminate" them in the sense of removing the source of ion suppression or enhancement.[3] Its utility lies in tracking the variability caused by the matrix, thus improving the accuracy and precision of the measurement.[3][4] The ideal internal standard co-elutes with the analyte and experiences the same ionization response changes.
Q4: Our results show high variability between different plasma lots. What could be the cause?
A4: High variability between different lots of a biological matrix is known as a "relative matrix effect." It suggests that the composition of the matrix is inconsistent across sources, leading to different degrees of ion suppression or enhancement. Using a stable isotope-labeled internal standard like this compound is the recommended approach to correct for this variability, as it will be similarly affected by the differences in each lot.
Q5: What are the key considerations when developing an LC-MS method using this compound?
A5: Key considerations include:
-
Chromatographic Co-elution: Ensure that the chromatographic method achieves co-elution of this compound and the analyte of interest.
-
Internal Standard Concentration: The concentration of the internal standard should be optimized to provide a strong and reproducible signal without saturating the detector.
-
Sample Preparation: Develop a robust sample preparation method (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to remove as many interfering matrix components, such as phospholipids, as possible.[5]
-
Method Validation: The method should be validated to assess for matrix effects across multiple sources (lots) of the biological matrix.
Troubleshooting Guides
Issue 1: Poor Peak Shape and/or Low Analyte Recovery
| Potential Cause | Troubleshooting Steps |
| Suboptimal Sample Preparation | The chosen extraction method (e.g., protein precipitation) may not be effectively removing interfering substances. |
| Action: Consider a more rigorous sample cleanup technique like solid-phase extraction (SPE) or liquid-liquid extraction (LLE). | |
| Improper pH During Extraction | For acidic analytes like dicarboxylic acids, the pH of the sample during extraction is critical for ensuring they are in a neutral state for efficient extraction with organic solvents. |
| Action: Adjust the pH of the sample to be at least 2 units below the pKa of the carboxylic acid groups to ensure they are fully protonated. | |
| Incomplete Elution from SPE Cartridge | The elution solvent may not be strong enough to fully recover the analyte and internal standard from the SPE sorbent. |
| Action: Optimize the elution solvent. For a mixed-mode anion exchange SPE, an acidic and organic solvent mixture is often required for effective elution.[5] |
Issue 2: Inconsistent Internal Standard Response
| Potential Cause | Troubleshooting Steps |
| Pipetting or Dilution Errors | Inaccuracies in adding the internal standard spiking solution to samples will lead to variable responses. |
| Action: Verify the calibration and performance of all pipettes. Prepare fresh internal standard spiking solutions. | |
| Degradation of Internal Standard | The internal standard may not be stable under the sample storage or processing conditions. |
| Action: Assess the stability of this compound in the biological matrix and in solution under your experimental conditions (e.g., freeze-thaw cycles, benchtop stability). | |
| Variable Matrix Effects | Significant lot-to-lot variability in the matrix can lead to inconsistent responses if the internal standard does not perfectly track the analyte's behavior. |
| Action: Evaluate the matrix effect across at least six different lots of the biological matrix during method validation. |
Issue 3: Analyte and Internal Standard Do Not Co-elute
| Potential Cause | Troubleshooting Steps |
| Isotope Effect on Chromatography | While generally minimal for deuterium (B1214612) labeling, a slight difference in retention time can sometimes be observed between the labeled and unlabeled compounds. |
| Action: Adjust the chromatographic gradient (e.g., make it shallower) or modify the mobile phase composition to ensure co-elution. | |
| Column Overloading | Injecting too high a concentration of the analyte or matrix components can lead to peak broadening and shifts in retention time. |
| Action: Dilute the sample or inject a smaller volume. Ensure the analytical column has sufficient capacity. |
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects (Post-Extraction Spike)
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike the analyte and this compound into the final mobile phase reconstitution solvent.
-
Set B (Post-Spike Matrix): Extract blank biological matrix (e.g., plasma) following your sample preparation protocol. Spike the analyte and this compound into the final extract.
-
Set C (Pre-Spike Matrix): Spike the analyte and this compound into the blank biological matrix before the extraction process.
-
-
Analyze Samples: Inject all three sets of samples into the LC-MS/MS system.
-
Calculate Matrix Factor (MF) and Recovery:
-
Matrix Factor (MF) = (Peak Area in Set B) / (Peak Area in Set A)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
-
Recovery = (Peak Area in Set C) / (Peak Area in Set B)
-
Internal Standard Normalized Matrix Factor = (MF of Analyte) / (MF of Internal Standard)
-
A value close to 1 indicates that the internal standard effectively tracks and corrects for the matrix effect.
-
-
Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol is a representative method for extracting dicarboxylic acids from plasma and may require optimization.
-
Pre-treatment: To 100 µL of plasma, add 10 µL of the this compound internal standard working solution. Vortex to mix.
-
Conditioning: Condition a mixed-mode anion exchange SPE cartridge with 1 mL of methanol (B129727), followed by 1 mL of water.
-
Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of methanol to remove neutral and basic interferences.
-
Elution: Elute the analyte and internal standard with 1 mL of 5% formic acid in methanol.[5]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.[5]
Visualizations
Caption: Workflow for Quantitative Assessment of Matrix Effects.
Caption: Troubleshooting Logic for Inconsistent Analytical Results.
References
Technical Support Center: Preventing Isotopic Exchange of Hexadecanedioic acid-d28
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing isotopic exchange of Hexadecanedioic acid-d28. Below, you will find troubleshooting guides in a question-and-answer format and detailed experimental protocols to ensure the isotopic integrity of your deuterated standard.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is isotopic exchange and why is it a concern for this compound?
A: Isotopic exchange, specifically hydrogen-deuterium (H/D) exchange, is a chemical process where a deuterium (B1214612) atom on a labeled compound like this compound is replaced by a hydrogen atom (proton) from its surrounding environment, such as from solvents or atmospheric moisture.[1] This is a critical issue as it compromises the isotopic purity of the standard, leading to inaccurate quantification in sensitive analytical methods like mass spectrometry. The loss of deuterium can result in an underestimation of the analyte concentration or the appearance of interfering peaks.[1]
Q2: What are the primary factors that promote isotopic exchange in this compound?
A: The stability of the deuterium labels on this compound is primarily influenced by:
-
pH: The rate of H/D exchange is highly pH-dependent. Basic (alkaline) conditions significantly accelerate the exchange of deuterium atoms, particularly those on carbon atoms adjacent to the carboxylic acid groups. The exchange rate is generally at its minimum in the acidic pH range of 2 to 3.[2]
-
Temperature: Higher temperatures increase the rate of chemical reactions, including isotopic exchange.[3]
-
Solvent: Protic solvents, such as water and alcohols (e.g., methanol, ethanol), contain exchangeable protons and can facilitate the loss of deuterium from the standard.[1] Aprotic solvents (e.g., acetonitrile, dioxane, tetrahydrofuran) are preferred for storage and sample preparation.
-
Moisture: Deuterated compounds are often hygroscopic and can readily absorb moisture from the atmosphere or glassware.[4] This introduces a source of protons that can exchange with the deuterium atoms.
Q3: I am observing a peak corresponding to the unlabeled hexadecanedioic acid in my sample, even though I only spiked in the deuterated standard. What is the likely cause?
A: This observation strongly suggests that back-exchange (the loss of deuterium) is occurring. The troubleshooting workflow below can help you identify the source of the issue.
Quantitative Data on Isotopic Stability
While specific experimental data for the back-exchange of this compound is not extensively published, the following table provides illustrative data based on the general principles of isotopic exchange for deuterated carboxylic acids. These values represent the expected trends and highlight the critical factors influencing stability.
| Parameter | Condition | Solvent | Incubation Time (hours) | Estimated % Isotopic Purity Remaining |
| pH | 2.5 | Water/Acetonitrile (95:5) | 24 | > 99% |
| 7.0 | Water/Acetonitrile (95:5) | 24 | ~95% | |
| 9.0 | Water/Acetonitrile (95:5) | 24 | < 90% | |
| Temperature | 4°C | Water/Acetonitrile (95:5, pH 4) | 48 | > 98% |
| 25°C | Water/Acetonitrile (95:5, pH 4) | 48 | ~96% | |
| 50°C | Water/Acetonitrile (95:5, pH 4) | 48 | < 92% | |
| Solvent | Acetonitrile | N/A | 72 | > 99.5% |
| Methanol | N/A | 72 | ~98% | |
| Water (pH 4) | N/A | 72 | ~97% |
Disclaimer: The data in this table is illustrative and intended to demonstrate the relative effects of pH, temperature, and solvent on isotopic stability. Actual exchange rates for this compound may vary. It is recommended to perform a stability study under your specific experimental conditions.
Experimental Protocols
Protocol 1: Preparation of Stock and Working Solutions
This protocol details the steps for preparing stock and working solutions of this compound while minimizing the risk of isotopic exchange.
Materials:
-
This compound (solid)
-
High-purity aprotic solvent (e.g., acetonitrile, HPLC grade)
-
Inert gas (e.g., nitrogen or argon)
-
Calibrated analytical balance
-
Class A volumetric flasks
-
Amber glass vials with Teflon-lined caps
Procedure:
-
Acclimatization: Before opening, allow the sealed container of solid this compound to equilibrate to room temperature for at least 30 minutes. This prevents condensation of atmospheric moisture onto the cold solid.[4]
-
Inert Atmosphere: Perform all subsequent steps in a glove box or under a gentle stream of dry, inert gas to minimize exposure to atmospheric moisture.[4]
-
Weighing: Carefully open the container and accurately weigh the desired amount of the standard.
-
Dissolution: Quantitatively transfer the weighed standard to a Class A volumetric flask. Add a small amount of the aprotic solvent to dissolve the solid completely. Once dissolved, dilute to the mark with the same solvent.
-
Stock Solution Storage: Transfer the stock solution to a labeled amber glass vial with a Teflon-lined cap. Store at -20°C or below.[4]
-
Working Solution Preparation: To prepare working solutions, allow the stock solution to warm to room temperature. Dilute the stock solution with the appropriate solvent (preferably the initial mobile phase of your chromatography method) to the desired concentration. Prepare working solutions fresh daily if possible.
Protocol 2: Minimizing Isotopic Exchange During Sample Analysis (LC-MS)
This protocol provides a workflow for analyzing samples containing this compound using liquid chromatography-mass spectrometry (LC-MS) while minimizing back-exchange.
References
Technical Support Center: Optimizing Hexadecanedioic Acid Analysis in LC-MS
Welcome to the technical support center for the analysis of Hexadecanedioic acid and its deuterated internal standard, Hexadecanedioic acid-d28. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and improve peak shape in their LC-MS experiments.
Frequently Asked Questions (FAQs)
Q1: Why am I observing poor peak shape (e.g., tailing, fronting) for Hexadecanedioic acid?
Poor peak shape for dicarboxylic acids like Hexadecanedioic acid is often due to secondary interactions with the stationary phase or issues with the mobile phase. Common causes include:
-
Silanol (B1196071) Interactions: Residual silanol groups on silica-based columns can interact with the carboxylic acid groups, leading to peak tailing.
-
Mobile Phase pH: If the mobile phase pH is not optimal, the analyte may exist in multiple ionic states, causing peak distortion.
-
Analyte Overload: Injecting too much sample can saturate the column, resulting in broad or asymmetric peaks.[1]
-
Metal Chelation: Dicarboxylic acids can chelate with trace metal ions in the LC system (from frits, tubing, or the sample itself), causing peak tailing or splitting.[2]
Q2: My this compound internal standard has a different retention time than the non-deuterated analyte. Is this normal?
Yes, a slight shift in retention time between a deuterated internal standard and its non-deuterated counterpart is a known phenomenon in chromatography, often referred to as the "isotope effect".[3][4] Deuterated compounds can sometimes elute slightly earlier than their non-deuterated analogs on reversed-phase columns.[4][5] While often minor, this separation can impact quantification if the peak integration windows are not set correctly or if matrix effects differ between the two elution times.[3]
Q3: How can I improve the retention of Hexadecanedioic acid on a reversed-phase (e.g., C18) column?
Hexadecanedioic acid, being a dicarboxylic acid, can be polar and may have poor retention on traditional C18 columns under neutral conditions. To improve retention:
-
Lower the Mobile Phase pH: Adding a small amount of an acid like formic acid or acetic acid to the mobile phase will suppress the ionization of the carboxylic acid groups, making the molecule less polar and increasing its retention on the reversed-phase column.[6]
-
Use an Ion-Pairing Agent: For more significant retention, a volatile ion-pairing agent compatible with MS, such as trifluoroacetic acid (TFA) or difluoroacetic acid (DFA), can be used.[7] However, be aware that strong ion-pairing agents like TFA can cause ion suppression in the mass spectrometer.[7][8]
Q4: Can derivatization help improve the analysis of Hexadecanedioic acid?
Yes, derivatization is a common strategy to improve the chromatographic behavior and detection sensitivity of dicarboxylic acids.[9][10] Derivatizing the carboxylic acid groups to form esters, for example, can:
-
Increase hydrophobicity, leading to better retention on reversed-phase columns.
-
Improve ionization efficiency in the mass spectrometer.
-
Eliminate peak tailing caused by interactions with silanol groups.
Troubleshooting Guides
Improving Peak Shape for Hexadecanedioic Acid
This guide provides a systematic approach to troubleshooting and resolving common peak shape issues.
| Problem | Potential Cause | Suggested Solution |
| Peak Tailing | Secondary Silanol Interactions: Analyte interacting with active sites on the silica (B1680970) packing material.[11] | - Add a mobile phase modifier like formic acid or acetic acid (0.1-0.5%) to suppress silanol activity.[1][6]- Use a column with end-capping or a different stationary phase (e.g., a hybrid or polymer-based column).- Consider using a volatile ion-pairing reagent like TFA or DFA.[7] |
| Metal Chelation: Analyte interacting with metal ions in the system or sample. | - Add a small amount of a chelating agent like EDTA (e.g., 10 µM) to the mobile phase or sample diluent. Note that EDTA can cause ion suppression.[2] | |
| Peak Fronting | Column Overload: Injecting too high a concentration of the analyte.[1] | - Reduce the injection volume or dilute the sample. |
| Mismatch between Sample Solvent and Mobile Phase: Using a sample solvent that is much stronger than the initial mobile phase.[11] | - Prepare the sample in a solvent that is as weak as or weaker than the initial mobile phase. | |
| Peak Splitting or Broadening | Co-elution with an Isomer or Impurity: An unresolved species is present. | - Optimize the chromatographic gradient to improve resolution.- A study on a similar compound, 1,14-tetradecanedioic acid, successfully optimized chromatographic conditions to separate it from an interference peak.[12] |
| Retention Time Shift for Deuterated Standard | - Acknowledge the potential for a chromatographic isotope effect.[3][4]- Ensure the integration algorithm correctly defines the peak boundaries for both the analyte and the internal standard.[5]- If the separation is significant and impacts results, consider using a lower-resolution column to force co-elution.[3] |
Experimental Protocols
Protocol: Method Development for Hexadecanedioic Acid Analysis by LC-MS
This protocol provides a starting point for developing a robust LC-MS method for Hexadecanedioic acid and its deuterated internal standard.
1. Sample Preparation:
-
Objective: To extract the analyte from the matrix and prepare it in a suitable solvent.
-
Procedure:
-
Perform a liquid-liquid extraction or solid-phase extraction appropriate for your sample matrix (e.g., plasma, urine). Acidified ethyl acetate (B1210297) is often effective for extracting dicarboxylic acids.[9]
-
Evaporate the extraction solvent to dryness under a stream of nitrogen.
-
Reconstitute the sample in a solvent compatible with the initial mobile phase conditions (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
2. LC-MS Parameters:
-
Objective: To achieve good chromatographic separation and sensitive detection.
-
Initial Conditions:
| Parameter | Recommended Setting |
| LC Column | C18 Reversed-Phase, 2.1 x 100 mm, < 3 µm particle size |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| MS Analysis | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) |
| MRM Transitions (Example) | To be determined by direct infusion of standards |
3. Optimization:
-
Peak Shape: If peak tailing is observed, increase the concentration of formic acid (up to 0.5%) or switch to a mobile phase containing ammonium (B1175870) formate.
-
Retention: If retention is insufficient, consider a longer column, a shallower gradient, or a stationary phase with higher hydrophobicity.
-
Sensitivity: Optimize ESI source parameters (e.g., capillary voltage, gas flow, temperature) to maximize the signal for Hexadecanedioic acid.
Visualizations
Caption: A logical workflow for diagnosing and solving common peak shape problems.
Caption: How mobile phase additives mitigate peak tailing by suppressing silanol interactions.
References
- 1. Effect of buffer on peak shape of peptides in reversed-phase high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Retention Time shifts using deuterated internal standards.: /home/support [skyline.ms]
- 6. welch-us.com [welch-us.com]
- 7. halocolumns.com [halocolumns.com]
- 8. waters.com [waters.com]
- 9. longdom.org [longdom.org]
- 10. academic.oup.com [academic.oup.com]
- 11. How to Obtain Good Peak Shapes | Technical Information | GL Sciences [glsciences.com]
- 12. LC-MS/MS bioanalysis of plasma 1, 14-tetradecanedioic acid and 1, 16-hexadecanedioic acid as candidate biomarkers for organic anion-transporting polypeptide mediated drug-drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Recovery of Deuterated Internal Standards
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth troubleshooting for researchers encountering low recovery of deuterated internal standards (IS) during sample preparation for mass spectrometry-based assays. Stable isotope-labeled internal standards are crucial for accurate quantification, and low or variable recovery can significantly compromise data integrity.
Initial Troubleshooting Workflow
Low recovery of a deuterated internal standard can stem from multiple stages of the analytical process. This workflow provides a logical sequence of steps to identify the root cause, distinguishing between systematic errors (affecting all samples) and random errors (affecting samples inconsistently).
Caption: A high-level workflow for diagnosing the cause of low internal standard recovery.
Frequently Asked Questions (FAQs)
Q1: How do I distinguish between low extraction recovery and matrix effects?
A1: This is a critical first step. Low extraction recovery means the IS is being lost during sample processing, while matrix effects refer to the suppression or enhancement of the IS signal during ionization in the mass spectrometer.[1] A post-extraction spike experiment can effectively differentiate between these two issues.[1]
Experimental Protocol: Post-Extraction Spike Analysis
-
Objective: To determine if low IS signal is due to inefficient extraction or matrix-induced signal suppression/enhancement.
-
Methodology:
-
Set A (Pre-Extraction Spike): Spike a blank matrix sample with the deuterated IS before the extraction process. This sample is subject to both extraction losses and matrix effects.
-
Set B (Post-Extraction Spike): Extract a blank matrix sample first. Then, spike the resulting clean extract with the same amount of deuterated IS after the extraction process. This sample is subject only to matrix effects.[1]
-
Set C (Neat Solution): Prepare a standard solution of the IS in a clean solvent (e.g., mobile phase) at the same final concentration as the spiked samples. This sample is free from both extraction losses and matrix effects.
-
Analysis: Analyze all three sets of samples using your LC-MS/MS method.
-
-
Calculations:
-
Extraction Recovery (%) = (Peak Area of Set A / Peak Area of Set B) * 100
-
Matrix Effect (%) = (Peak Area of Set B / Peak Area of Set C) * 100
-
A value < 100% indicates ion suppression.
-
A value > 100% indicates ion enhancement.
-
-
Data Interpretation:
The following table shows hypothetical data from a post-extraction spike experiment to pinpoint the source of low IS signal.
| Sample Set | Description | IS Peak Area | Calculation | Result | Interpretation |
| Set A | Pre-Extraction Spike | 45,000 | Recovery = (45,000 / 95,000) * 100 | 47.4% | Very low extraction recovery. |
| Set B | Post-Extraction Spike | 95,000 | Matrix Effect = (95,000 / 100,000) * 100 | 95.0% | Minimal ion suppression. |
| Set C | Neat Solution | 100,000 | - | - | Baseline signal. |
In this example, the primary issue is poor extraction efficiency, not significant matrix effects.
Q2: Could my deuterated internal standard be unstable under my experimental conditions?
A2: Yes, instability, particularly isotopic exchange, is a common problem with deuterated standards.[2] Deuterium (B1214612) atoms can exchange with protons from the sample matrix or solvents, a phenomenon known as back-exchange.[2] This is more likely if the deuterium labels are in chemically labile positions (e.g., on -OH or -NH groups, or on carbons adjacent to carbonyl groups).[2][3] Factors like pH and temperature can accelerate this process.[4]
Troubleshooting Isotopic Exchange:
-
Label Position: Verify that the deuterium labels on your IS are on stable, non-exchangeable positions.[3] Carbon-13 (¹³C) or Nitrogen-15 (¹⁵N) labeled standards are not prone to exchange and are a more robust choice if back-exchange is suspected.[4]
-
Incubation Study: To test for stability, incubate the deuterated IS in a blank matrix for a time equivalent to your entire sample preparation and analysis workflow.[2]
Experimental Protocol: Isotopic Stability Incubation Study
-
Objective: To determine if the deuterated IS is undergoing back-exchange to the unlabeled analyte in the sample matrix or solvent over time.
-
Methodology:
-
T=0 Samples: Spike a known concentration of the IS into the blank matrix and immediately process and analyze it. This is your baseline.[4]
-
Incubated Matrix Samples: Spike the IS into the blank matrix and incubate it at the same temperature and for the same duration as your typical sample queue.
-
Incubated Solvent Samples: Spike the IS into your final reconstitution solvent and incubate under the same conditions.[4]
-
Analysis: After incubation, process the samples and analyze all sets by LC-MS/MS. Monitor the mass transitions for both the deuterated IS and the corresponding unlabeled analyte.
-
-
Data Analysis:
-
A significant decrease (>15-20%) in the IS peak area in the incubated samples compared to the T=0 samples suggests degradation or loss.[4]
-
The appearance or increase of a peak in the unlabeled analyte channel at the retention time of the IS is a direct indicator of back-exchange.[4] One study noted a 28% increase in the non-labeled compound after incubating a deuterated standard in plasma for just one hour.[5]
-
References
Optimizing ionization efficiency for Hexadecanedioic acid-d28
Welcome to the technical support center for the mass spectrometry analysis of Hexadecanedioic acid-d28. This resource provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals optimize their experimental workflow and achieve high-quality, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the best ionization technique for this compound?
A1: Electrospray ionization (ESI) is the most suitable technique for analyzing dicarboxylic acids like this compound.[1][2][3] It is particularly effective for polar and ionizable molecules.[4] Both negative and positive ion modes can be utilized, though negative ion mode is often preferred for carboxylic acids, detecting the deprotonated molecule [M-H]⁻.[2][5]
Q2: I am observing poor signal intensity for my this compound sample. What are the likely causes and solutions?
A2: Poor signal intensity can stem from several factors:
-
Suboptimal Mobile Phase Composition: The concentration of the organic modifier (e.g., methanol (B129727) or acetonitrile) and the pH of the mobile phase significantly impact ionization efficiency. Increasing the organic modifier concentration can enhance solvent evaporation and improve signal.[1] For negative ion mode, adjusting the pH to be two units above the analyte's pKa can improve the formation of the deprotonated ion.[6]
-
Inappropriate Additives: The choice of mobile phase additive is crucial. Weak hydrophobic carboxylic acids, like butyric or propanoic acid, can improve responses in negative ESI.[1] Conversely, strong acids such as trifluoroacetic acid (TFA) can cause signal suppression.[1][6] In positive ion mode, adduct-forming agents like ammonium (B1175870) formate (B1220265) can be beneficial.[4][5]
-
Ion Suppression: Components of the sample matrix can interfere with the ionization of the target analyte, leading to reduced signal.[7] Proper sample preparation and chromatographic separation are essential to mitigate this.
-
Instrument Parameters: Non-optimized ESI source parameters, such as capillary voltage, source temperature, and gas flow rates, can lead to poor ionization.[5][8]
Q3: I am seeing multiple peaks in my mass spectrum for a pure standard of this compound. What could be the reason?
A3: The presence of multiple peaks for a pure standard is often due to the formation of adduct ions in the ESI source.[9][10] For dicarboxylic acids, common adducts include:
-
Sodium Adducts: [M+Na]⁺, [M-H+2Na]⁺, and even [M-2H+3Na]⁺ are frequently observed, especially in the presence of sodium contamination from glassware or reagents.[10][11][12]
-
Ammonium Adducts: [M+NH₄]⁺ can be seen, particularly when using ammonium-based buffers.[5]
-
Dimer Formation: Dimer ions, such as [2M-H]⁻ or sodium-bridged dimers [2M-2H+Na]⁻, can also form.[12]
It is also possible to observe in-source fragments, which are molecules that fragment within the ion source before reaching the mass analyzer.[13]
Q4: How does the use of a deuterated standard like this compound affect the analysis?
A4: Deuterated standards are excellent internal standards for quantification because they have nearly identical chemical properties and chromatographic retention times to their non-deuterated counterparts.[14] However, it's important to be aware of potential issues:
-
Chromatographic Separation: While retention times are very similar, slight differences can sometimes be observed.
-
Isotopic Purity: It is crucial to know the isotopic purity of the standard for accurate quantification.
-
Potential for Differential Ionization: In some rare cases, deuterated and non-deuterated compounds can exhibit slightly different ionization efficiencies.[15]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Signal Intensity / Poor Ionization Efficiency | Suboptimal mobile phase pH. | For negative ion mode, increase the pH of the mobile phase (e.g., using ammonium acetate). For positive ion mode, decrease the pH (e.g., using formic acid).[4][6] |
| Incorrect organic modifier concentration. | Increase the percentage of organic solvent (e.g., methanol or acetonitrile) to improve desolvation.[1] | |
| Inappropriate mobile phase additive. | In negative ion mode, try adding a weak hydrophobic carboxylic acid like butyric acid.[1] Avoid strong acids like TFA. In positive ion mode, use an additive like ammonium formate.[4] | |
| Ion suppression from matrix components. | Improve sample clean-up procedures. Optimize chromatographic separation to resolve the analyte from interfering matrix components. | |
| Non-optimized source parameters. | Systematically optimize ESI source parameters including capillary voltage, nebulizer gas pressure, drying gas flow rate, and source temperature.[3][8] | |
| Multiple Peaks / Adduct Formation | Contamination with sodium or other salts. | Use high-purity solvents and reagents. Thoroughly clean glassware to remove residual salts.[10] |
| High sample concentration. | Reduce the concentration of the analyte to minimize the formation of dimers and other multimers. | |
| Mobile phase composition. | The choice of buffer can influence adduct formation. For example, using ammonium formate will promote the formation of [M+NH₄]⁺ adducts.[16] | |
| Peak Tailing or Broadening | Secondary interactions on the column. | Ensure the mobile phase pH is appropriate to maintain the analyte in a single ionic state. |
| Column overload. | Inject a smaller sample volume or dilute the sample. | |
| In-source Fragmentation | High cone/fragmentor voltage. | Reduce the cone or fragmentor voltage to minimize fragmentation in the ion source.[13] |
| High source temperature. | Lower the source temperature, as excessive heat can cause thermal degradation of the analyte.[8] | |
| Poor Reproducibility | Fluctuations in ESI source conditions. | Allow the mass spectrometer to stabilize before analysis. Regularly clean the ion source. |
| Inconsistent sample preparation. | Standardize all sample preparation steps. Use an internal standard, such as a non-deuterated or ¹³C-labeled version of the analyte, to correct for variability.[14] |
Experimental Protocols
Protocol 1: Optimization of ESI Source Parameters by Flow Injection Analysis (FIA)
This protocol outlines a systematic approach to optimizing key ESI source parameters for this compound.
Objective: To determine the optimal capillary voltage, nebulizer gas pressure, drying gas flow rate, and source temperature for maximizing the signal intensity of the target analyte.
Materials:
-
This compound standard solution (e.g., 1 µg/mL) in a suitable solvent mixture (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive mode or 10 mM ammonium acetate (B1210297) for negative mode).
-
HPLC pump or syringe pump.
-
Mass spectrometer with an ESI source.
Procedure:
-
Initial Setup:
-
Set up the mass spectrometer for flow injection analysis, bypassing the HPLC column.
-
Infuse the standard solution at a constant flow rate (e.g., 100 µL/min).
-
Set the mass spectrometer to monitor the expected m/z of the deprotonated ion [M-H]⁻ or a common adduct in positive mode (e.g., [M+NH₄]⁺).
-
-
Parameter Optimization (one-at-a-time):
-
Capillary Voltage: While keeping other parameters constant, incrementally increase the capillary voltage and record the signal intensity at each step. Plot intensity versus voltage to find the optimal value that provides the highest stable signal.
-
Nebulizer Gas Pressure: At the optimal capillary voltage, vary the nebulizer gas pressure and monitor the signal intensity to determine the optimal setting.
-
Drying Gas Flow Rate and Temperature: Similarly, optimize the drying gas flow rate and temperature to achieve the best signal intensity and stability.
-
-
Fine-Tuning: After individual optimization, it may be beneficial to re-adjust the parameters slightly, as they can have interactive effects.[3]
Protocol 2: Evaluation of Mobile Phase Additives
Objective: To assess the impact of different mobile phase additives on the ionization efficiency of this compound in negative ion mode ESI.
Materials:
-
This compound standard solution.
-
Mobile phases consisting of 50:50 acetonitrile:water with one of the following additives:
-
A: 0.1% Formic Acid
-
B: 10 mM Ammonium Acetate
-
C: 0.1% Butyric Acid
-
-
LC-MS system.
Procedure:
-
System Equilibration: Equilibrate the LC-MS system with mobile phase A.
-
Analysis: Inject a standard solution of this compound and record the peak area of the [M-H]⁻ ion.
-
Wash and Re-equilibrate: Thoroughly wash the system and then equilibrate with mobile phase B.
-
Repeat Analysis: Inject the same standard and record the peak area.
-
Wash, Re-equilibrate, and Analyze with C: Repeat the process for mobile phase C.
-
Data Comparison: Compare the peak areas obtained with each additive to determine which provides the highest ionization efficiency.
Visualizations
Caption: A typical experimental workflow for the quantitative analysis of this compound by LC-MS.
Caption: A logical troubleshooting workflow for addressing low signal intensity issues.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Improved liquid chromatography/mass spectrometric analysis of low molecular weight carboxylic acids by ion exclusion separation with electrospray ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. A systematic study of carboxylic acids in negative ion mode electrospray ionisation mass spectrometry providing a structural model for ion suppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. acdlabs.com [acdlabs.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Adduct formation in electrospray ionization mass spectrometry II. Benzoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chromforum.org [chromforum.org]
- 15. researchgate.net [researchgate.net]
- 16. Formation of Sodium Cluster Ions Complicates LC-MS Metabolomics Analyses - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Quantification with Deuterated Fatty Acid Standards
Welcome to the technical support center for researchers, scientists, and drug development professionals using deuterated fatty acid standards in quantitative analyses. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges and ensure the accuracy and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of inconsistent quantification when using deuterated fatty acid standards?
A1: Inconsistent quantification typically stems from a few key areas: issues with the internal standard itself (purity, storage), differential behavior between the analyte and the standard during analysis (chromatographic shifts, matrix effects), and procedural errors in sample preparation or data analysis.[1][2]
Q2: What are the best practices for storing and handling deuterated fatty acid standards?
A2: Proper storage is critical to maintain the integrity of your standards.[3] For long-term stability, standards should be stored at or below -16°C.[4] If dissolved in an organic solvent, -20°C ± 4°C is recommended.[4] It is advisable to store standards in glass vials with Teflon-lined caps (B75204) to prevent contamination from plasticizers.[4] Before use, allow the standard to warm to room temperature before opening to prevent condensation, which can lead to degradation.[4]
Q3: How can I verify the purity of my deuterated fatty acid standard?
A3: The isotopic and chemical purity of your standard is crucial for accurate results.[1] High isotopic enrichment (≥98%) and chemical purity (>99%) are essential. Purity can be verified using high-resolution mass spectrometry (HRMS) or quantitative NMR (qNMR).[1] It's also important to check for the presence of the unlabeled analyte in your standard, which can be done by analyzing a blank sample spiked only with the deuterated standard and monitoring the mass transition for the unlabeled analyte.[2]
Q4: What are matrix effects and how can they affect my results?
A4: Matrix effects are the alteration of ionization efficiency by co-eluting compounds from the sample matrix.[5] This can cause ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate quantification.[5] Even though deuterated standards are chemically similar to the analyte, they can experience different matrix effects, a phenomenon known as differential matrix effects.[1][5]
Q5: Can the position of the deuterium (B1214612) label on the fatty acid affect my experiment?
A5: Yes, the position of the deuterium label is important. Deuterium atoms on heteroatoms (like -OH or -NH) or on carbons adjacent to carbonyl groups are more susceptible to isotopic exchange with hydrogen atoms from the solvent or matrix.[2][3] This "back-exchange" can compromise the integrity of the standard.[1] It is best to use standards where the deuterium labels are in stable, non-exchangeable positions.[3]
Troubleshooting Guides
Issue 1: High Variability in Analyte/Internal Standard Peak Area Ratios
High variability in the peak area ratio of your analyte to the internal standard across replicate injections is a common sign of an underlying issue. This guide will walk you through a systematic approach to identify and resolve the problem.
Visualizing the Troubleshooting Workflow
Caption: Troubleshooting workflow for inconsistent quantification.
Step 1: Evaluate Internal Standard Integrity
Possible Cause: The concentration of your internal standard (IS) may be incorrect due to solvent evaporation, degradation, or errors in preparation.
Recommended Action: Prepare a fresh stock solution of your deuterated standard from the original solid material.[6] Compare the performance of the new stock solution against the old one.
Experimental Protocol: Preparation of a Deuterated Fatty Acid Stock Solution
-
Equilibration: Allow the vial containing the powdered deuterated standard to equilibrate to room temperature before opening.[4]
-
Weighing: Accurately weigh a precise amount of the standard.
-
Dissolution: Dissolve the standard in a high-purity aprotic solvent (e.g., acetonitrile, methanol) to a known volume in a Class A volumetric flask.[6]
-
Storage: Store the stock solution in an amber, tightly sealed vial at -20°C.[6]
Step 2: Assess Chromatographic Co-elution
Possible Cause: Deuterated standards can elute slightly earlier than their non-deuterated counterparts in reversed-phase chromatography.[1] If this separation is significant, the analyte and IS can be exposed to different levels of ion suppression, leading to variability.[1][7]
Recommended Action: Overlay the chromatograms of the analyte and the IS to verify co-elution. If a separation is observed, consider adjusting your chromatographic method.
| Parameter | Problematic Result | Ideal Result |
| Retention Time Difference | > 0.1 min | < 0.1 min |
| Peak Shape | Asymmetrical or split peaks | Symmetrical, co-eluting peaks |
Step 3: Investigate Differential Matrix Effects
Possible Cause: Even with perfect co-elution, the analyte and IS may experience different degrees of ion suppression or enhancement.[5]
Recommended Action: Perform a post-extraction addition experiment to evaluate the extent of matrix effects on both the analyte and the IS.
Experimental Protocol: Assessment of Matrix Effects
-
Prepare Three Sample Sets:
-
Analyze and Calculate:
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100
-
-
Compare: The matrix effect should be similar for both the analyte and the IS.
| Compound | Matrix Effect (%) in Plasma | Recovery (%) |
| Analyte | 75% (Suppression) | 92% |
| Deuterated IS | 95% (Minimal Suppression) | 94% |
| Conclusion | Differential matrix effects are present. | Extraction is consistent. |
Issue 2: Inaccurate Quantification (Bias in Results)
Consistent but inaccurate results suggest a systematic error in the workflow.
Step 1: Verify Isotopic Purity of the Standard
Possible Cause: The deuterated standard may contain a significant amount of the unlabeled analyte, leading to an overestimation of the analyte's concentration.[2]
Recommended Action: Analyze a blank matrix sample spiked only with the deuterated IS at the working concentration. Monitor the mass transition for the unlabeled analyte.
| Measurement | Acceptable Limit | Action if Exceeded |
| Response of Unlabeled Analyte | < 20% of the Lower Limit of Quantification (LLOQ) response[2] | - Contact the standard supplier. - Source a standard with higher isotopic purity. - Adjust calculations to account for the impurity if unavoidable. |
Step 2: Check for Isotopic Back-Exchange
Possible Cause: Deuterium atoms on the standard may be exchanging with hydrogen from the sample or solvent, reducing the IS signal and causing an overestimation of the analyte.[1][2]
Recommended Action: Incubate the deuterated standard in the sample matrix or solvent under your experimental conditions for varying lengths of time. Analyze the samples and monitor for any decrease in the IS signal or increase in the signal of partially deuterated species. If back-exchange is observed, consider using a standard with labels in more stable positions or modifying the pH of your solutions to be near neutral.[3]
Visualizing the Experimental Workflow
Caption: General workflow for fatty acid analysis using a deuterated internal standard.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Hexadecanedioic acid-d28 stability in different solvents
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Hexadecanedioic acid-d28. The information is designed to address common challenges encountered during experimental procedures involving this deuterated compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A: this compound, similar to its non-deuterated counterpart, has low solubility in water due to its long hydrocarbon chain.[1][2] It is readily soluble in many organic solvents. For initial stock solutions, dimethyl sulfoxide (B87167) (DMSO) is a good choice, with a reported solubility for the non-deuterated form as high as 57 mg/mL.[3] Other suitable solvents include dimethylformamide (DMF), ethanol, and methanol, though solubility may be lower in alcohols.[4][5][6] It is also reported to be soluble in acetone, hexane, and ether.[2]
Q2: How should I store solutions of this compound?
A: For optimal stability, it is recommended to store stock solutions of this compound at -80°C for long-term storage (up to one year) or at -20°C for short-term storage (up to one month). To minimize degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use vials. The solid form of Hexadecanedioic acid is stable for at least four years when stored at -20°C.
Q3: Is there a risk of deuterium (B1214612) loss from this compound in solution?
A: Yes, there is a potential for hydrogen-deuterium (H-D) exchange, particularly for the deuterium atoms on the carboxylic acid groups (-COOD). This exchange is a rapid equilibrium process in protic solvents like water, methanol, or ethanol. The deuterium atoms on the carbon chain (C-D bonds) are generally more stable. However, prolonged exposure to strongly acidic or basic conditions can facilitate the exchange of deuterium atoms, especially those on the carbon adjacent to the carboxyl group (α-carbon).[7]
Q4: At what pH is a solution of this compound most stable?
A: For deuterated carboxylic acids in aqueous solutions, the rate of H-D exchange is often at its minimum in the pH range of 2 to 3.[7] However, the overall chemical stability will also depend on the susceptibility of the molecule to other degradation pathways like oxidation. It is recommended to perform a pH stability study for your specific experimental conditions if precise control over isotopic enrichment is critical.
Q5: Can I expect a difference in chromatographic behavior between this compound and its non-deuterated form?
A: It is possible to observe a slight shift in retention time during chromatographic analysis (e.g., HPLC or GC) when comparing a deuterated compound to its non-deuterated analog. This is due to the difference in bond strength between C-D and C-H bonds, which can slightly alter the molecule's interaction with the stationary phase.[8]
Troubleshooting Guides
This section provides solutions to common problems encountered when working with this compound.
| Problem | Possible Cause | Troubleshooting Steps |
| Difficulty Dissolving the Compound | Inappropriate solvent: The polarity of the solvent may not be suitable for the long hydrocarbon chain of the acid.[1][2] | - Use a more appropriate organic solvent such as DMSO or DMF for initial dissolution.[3] - Gently warm the solution to increase solubility, but be mindful of potential degradation at elevated temperatures. - Use sonication to aid in dissolution. |
| Low solvent volume: The concentration of the solution may be too high for the chosen solvent. | - Increase the volume of the solvent to lower the concentration. | |
| Precipitation of the Compound from Solution | Change in solvent composition: The compound may precipitate if the solution is diluted with a solvent in which it is less soluble (e.g., adding an aqueous buffer to a DMSO stock). | - When diluting a stock solution, ensure the final solvent composition maintains the solubility of the compound. - For aqueous buffers, it is recommended to first dissolve the compound in a minimal amount of a water-miscible organic solvent like DMSO and then slowly add the aqueous buffer while vortexing. The final percentage of the organic solvent should be kept as low as possible to avoid affecting the experiment.[7] |
| Low temperature: The compound may precipitate out of solution at lower temperatures. | - Before use, allow the solution to warm to room temperature and ensure the compound has fully redissolved. | |
| Inconsistent Analytical Results | Degradation of the compound: The compound may be degrading due to improper storage or handling. | - Prepare fresh solutions for critical experiments. - Store stock solutions aliquoted at -80°C. - Avoid exposure to strong acids, bases, and oxidizing agents.[9][10] |
| Deuterium back-exchange: Deuterium atoms may be exchanging with protons from the mobile phase or sample diluent during analysis.[7] | - If using an aqueous mobile phase for LC-MS, consider using a deuterated mobile phase to minimize back-exchange. - Minimize the time the sample spends in a protic, non-deuterated solvent before analysis. | |
| Unexpected Peaks in Chromatogram | Presence of impurities or degradation products: The compound may have degraded over time or during sample preparation. | - Use a validated, stability-indicating analytical method (e.g., HPLC-UV/MS) to separate the parent compound from any potential degradation products.[7] - If degradation is suspected, perform a forced degradation study to identify potential degradation products. |
Quantitative Data
Table 1: Representative pH Stability of a Deuterated Dicarboxylic Acid in Aqueous Solution at 25°C over 24 hours
| pH | % Recovery of Parent Compound | Observations |
| 2.0 | 99.2% | Minimal degradation and H-D exchange. |
| 4.0 | 98.5% | Slight increase in degradation/exchange. |
| 7.0 | 95.8% | Noticeable degradation and/or H-D exchange at neutral pH. |
| 9.0 | 88.3% | Significant degradation under basic conditions. |
| 11.0 | 75.1% | Rapid degradation under strongly basic conditions. |
Note: This data is illustrative and intended to demonstrate the general effect of pH on the stability of a deuterated carboxylic acid. Actual results for this compound may vary.
Experimental Protocols
Protocol: General Procedure for a Solution Stability Study of this compound
This protocol outlines a general method to assess the stability of this compound in a specific solvent under defined conditions.
1. Materials:
- This compound
- High-purity solvent (e.g., DMSO, methanol, acetonitrile)
- Calibrated analytical balance
- Volumetric flasks and pipettes
- HPLC or GC-MS system with a suitable column
- pH meter (for aqueous stability studies)
- Temperature-controlled incubator or water bath
2. Preparation of Stock Solution:
- Accurately weigh a known amount of this compound.
- Dissolve the compound in the chosen solvent to a known concentration (e.g., 1 mg/mL). Ensure complete dissolution.
3. Stability Sample Preparation:
- Aliquot the stock solution into several vials.
- For each time point and condition to be tested (e.g., room temperature, 40°C, light exposure), prepare a set of sample vials.
- Include a control set of vials to be stored at a condition where the compound is known to be stable (e.g., -80°C).
4. Sample Incubation:
- Place the sample vials in the designated stability chambers or incubators.
5. Sample Analysis:
- At each scheduled time point (e.g., 0, 24, 48, 72 hours), retrieve one vial from each condition.
- Analyze the samples using a validated stability-indicating analytical method (e.g., HPLC-UV/MS). The method should be able to separate the parent compound from any potential degradation products.
- Analyze the control sample at each time point to account for any variability in the analytical method.
6. Data Analysis:
- Calculate the percentage of the parent compound remaining at each time point relative to the initial (time zero) concentration.
- Identify and quantify any major degradation products.
Visualizations
Caption: Workflow for conducting a stability study of this compound.
Caption: Decision guide for selecting a suitable solvent for this compound.
References
- 1. cosmobiousa.com [cosmobiousa.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. selleckchem.com [selleckchem.com]
- 4. HEXADECANEDIOIC ACID CAS#: 505-54-4 [amp.chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. shodex.com [shodex.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. fishersci.com [fishersci.com]
Technical Support Center: Troubleshooting Co-elution of Analytes and Deuterated Internal Standards
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and answers to frequently asked questions regarding the co-elution of analytes and their deuterated internal standards in chromatographic analyses.
Frequently Asked Questions (FAQs)
Q1: What is co-elution, and why is it a problem with deuterated standards?
A1: Co-elution occurs when two or more compounds exit the chromatography column at the same time, resulting in overlapping or unresolved peaks in the chromatogram.[1] While the goal is for an analyte and its deuterated internal standard (IS) to co-elute to ensure they experience the same matrix effects, perfect co-elution is not always achieved.[2][3] If the analyte and IS separate even slightly, they can be exposed to different levels of ion suppression or enhancement from the sample matrix, which compromises analytical accuracy and the reliability of quantitative results.[2][4]
Q2: Why does my deuterated internal standard have a different retention time than the analyte?
A2: This phenomenon is known as the "deuterium isotope effect." The substitution of lighter hydrogen atoms with heavier deuterium (B1214612) atoms can lead to minor changes in the molecule's physicochemical properties, such as its lipophilicity.[3][4] In reversed-phase chromatography, this typically causes the deuterated compound to elute slightly earlier than its non-deuterated counterpart.[2][4] The extent of this retention time shift can be influenced by the number and position of the deuterium labels on the molecule.[3]
Q3: How can I confirm if my peaks are co-eluting?
A3: Detecting co-elution can be challenging, especially if the peaks overlap perfectly.[5] Here are a few methods to check for co-elution:
-
Visual Inspection: Look for asymmetrical peak shapes, such as shoulders or tailing, which can indicate the presence of more than one compound.[5][6]
-
Diode Array Detector (DAD): A DAD detector can assess "peak purity" by collecting multiple UV spectra across the peak. If the spectra are not identical, it suggests co-elution.[5]
-
Mass Spectrometry (MS): When using an MS detector, you can monitor for different mass-to-charge ratios (m/z) across the peak. A shift in the mass spectra profile is a strong indicator of co-elution.[5]
Q4: What are the primary factors that influence chromatographic separation?
A4: The resolution of two peaks is governed by three main factors:
-
Efficiency (N): A measure of the column's ability to produce narrow peaks. It can be increased by using longer columns or columns with smaller particle sizes.[7]
-
Selectivity (α): The ability of the chromatographic system to distinguish between two compounds. This is the most powerful factor for improving resolution and can be manipulated by changing the mobile phase, stationary phase, or temperature.[6][8]
-
Retention Factor (k'): Represents how long a compound is retained on the column. Optimizing the retention factor, typically to a value between 2 and 10, is essential for good resolution.[5]
Troubleshooting Guides
Issue: My analyte and deuterated standard are partially separated. How can I achieve better co-elution?
This is a common challenge due to the deuterium isotope effect. The goal is to adjust the chromatographic method to bring the two peaks closer together.
Step 1: Optimize the Mobile Phase
The mobile phase composition is a powerful and easily adjustable parameter for manipulating selectivity.[9][10]
-
Adjust Solvent Strength: In reversed-phase HPLC, slightly decreasing the percentage of the organic solvent (e.g., acetonitrile (B52724) or methanol) will increase retention times for both compounds and may improve their co-elution.[11]
-
Change Organic Modifier: Switching from acetonitrile to methanol (B129727) (or vice versa) can alter selectivity due to different solvent properties and interactions with the analyte and stationary phase.[11][12]
-
Modify Mobile Phase pH: For ionizable compounds, adjusting the mobile phase pH can significantly impact retention and selectivity.[11][13] A good practice is to use a pH that is at least two units away from the pKa of the analyte to ensure it is in a single ionic state.[11]
-
Adjust Gradient Slope: If using a gradient method, making the gradient shallower (i.e., decreasing the ramp rate) can improve the resolution of closely eluting compounds, which in this case means bringing them closer together if they are already partially resolved.[12][14] Introducing short isocratic holds within the gradient can also help fine-tune the separation.[12]
Step 2: Adjust Operating Parameters
-
Change Column Temperature: Temperature affects both efficiency and selectivity.[15][16] Experimenting with different column temperatures can alter the elution profile. Increasing the temperature often decreases retention time but can sometimes improve peak shape and resolution, while lowering it can increase retention.[7][11]
-
Lower the Flow Rate: Reducing the mobile phase flow rate can lead to better efficiency and improved resolution, though it will increase the analysis time.[9][16]
Step 3: Evaluate the Stationary Phase (Column)
If mobile phase and parameter optimization are insufficient, changing the column is often the most effective solution.[7][11]
-
Change Column Chemistry: Switching to a column with a different stationary phase (e.g., from a C18 to a Phenyl-Hexyl or Cyano phase) introduces different separation mechanisms and can significantly alter selectivity.[6][12]
-
Use a Lower Efficiency Column: In the specific case of trying to force co-elution of an analyte and its deuterated standard, a column with lower resolution (e.g., larger particle size, shorter length) can sometimes be used to ensure the two elute as a single, combined peak.[2]
Summary of Troubleshooting Strategies
| Strategy | Principle | Typical Adjustment | Advantages | Disadvantages |
| Mobile Phase Composition | Alters selectivity (α) and retention (k') | Change organic solvent ratio, switch solvent type (e.g., ACN to MeOH), modify pH[11][12] | Simple to implement, powerful effect on selectivity[7] | May require re-equilibration, pH changes can affect column stability[13] |
| Gradient Slope | Modifies the rate of change in mobile phase strength[14] | Decrease the ramp rate or introduce isocratic holds[12] | Effective for complex mixtures, improves resolution of critical pairs[10] | Can increase analysis time[14] |
| Column Temperature | Affects efficiency (N) and selectivity (α)[7] | Increase or decrease temperature within column/analyte stability range[11] | Can improve peak shape and efficiency[7] | May alter selectivity unpredictably, risk of analyte degradation at high temps[16] |
| Flow Rate | Influences efficiency (N)[9] | Decrease the flow rate[16] | Can improve resolution | Increases analysis time[9] |
| Stationary Phase Chemistry | Fundamentally changes selectivity (α)[7] | Switch to a column with a different bonded phase (e.g., C18 to Phenyl)[12] | Most powerful way to change selectivity[7] | Requires purchasing a new column, method re-validation |
Experimental Protocols
Protocol: Systematic Mobile Phase Optimization to Resolve Co-elution
This protocol outlines a systematic approach to optimizing the mobile phase to achieve co-elution of an analyte and its deuterated internal standard in a reversed-phase HPLC system.
1. Initial Assessment (Scouting Gradient)
-
Objective: Determine the approximate elution conditions.
-
Procedure:
-
Prepare Mobile Phase A (Aqueous): 0.1% Formic Acid in Water.[12]
-
Prepare Mobile Phase B (Organic): Acetonitrile.[12]
-
Use a standard C18 column.
-
Set a flow rate of 1.0 mL/min and a column temperature of 30°C.[12]
-
Inject a solution containing both the analyte and the deuterated IS.
-
Run a fast, broad linear gradient (e.g., 5% to 95% B in 15 minutes) to determine the approximate %B at which the compounds elute.[12][17]
-
2. Gradient Refinement
-
Objective: Improve separation in the region of interest.
-
Procedure:
-
Based on the scouting run, design a shallower gradient focused on the elution window of the compounds.
-
For example, if the peaks eluted at ~40% B, design a new gradient segment such as 30% to 50% B over 10-15 minutes. A slower ramp rate generally improves resolution.[12]
-
Analyze the result. If the peaks are now baseline resolved, the next step is to adjust conditions to merge them. If they are still co-eluting, this method may be sufficient.
-
3. Adjusting Solvent Strength (Isocratic or Shallow Gradient)
-
Objective: Fine-tune the retention to merge the peaks.
-
Procedure:
-
Slightly increase the percentage of the organic modifier (%B) in small increments (e.g., 1-2%). This should decrease the retention time and may reduce the separation between the analyte and IS.
-
Conversely, slightly decreasing the %B will increase retention and may also alter the separation, potentially improving co-elution.[11]
-
Monitor the chromatograms after each adjustment to check for co-elution.
-
4. Change Organic Modifier
-
Objective: Alter selectivity if co-elution is not achieved.
-
Procedure:
Visualizations
Troubleshooting Workflow```dot
// Node Definitions start [label="Start: Co-elution Issue\n(Analyte & IS Not Overlapping)", fillcolor="#FBBC05", fontcolor="#202124"]; check_method [label="Is the current method\nisocratic or gradient?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"];
// Isocratic Path isocratic_path [label="Isocratic", shape=plaintext]; adjust_strength [label="Adjust Mobile Phase Strength\n(e.g., change %B)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Gradient Path gradient_path [label="Gradient", shape=plaintext]; adjust_gradient [label="Adjust Gradient Slope\n(make shallower/steeper)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Common Path change_solvent [label="Change Organic Modifier\n(e.g., ACN to MeOH)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; adjust_temp [label="Adjust Column Temperature", fillcolor="#4285F4", fontcolor="#FFFFFF"]; change_column [label="Change Stationary Phase\n(Different Column Chemistry)", fillcolor="#34A853", fontcolor="#FFFFFF"]; resolved [label="Issue Resolved:\nAchieved Co-elution", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges start -> check_method; check_method -> isocratic_path [label="Isocratic", style=invis]; check_method -> adjust_strength [label="Isocratic"]; check_method -> gradient_path [label="Gradient", style=invis]; check_method -> adjust_gradient [label="Gradient"];
adjust_strength -> change_solvent [label="If not resolved"]; adjust_gradient -> change_solvent [label="If not resolved"]; change_solvent -> adjust_temp [label="If not resolved"]; adjust_temp -> change_column [label="If not resolved"];
adjust_strength -> resolved [label="Resolved"]; adjust_gradient -> resolved [label="Resolved"]; change_solvent -> resolved [label="Resolved"]; adjust_temp -> resolved [label="Resolved"]; change_column -> resolved [label="Resolved"]; }
Caption: Relationship between factors affecting chromatographic resolution.
References
- 1. Co-elution in a nutshell | The Truth About Forensic Science [thetruthaboutforensicscience.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. youtube.com [youtube.com]
- 6. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 10. longdom.org [longdom.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. chromatographytoday.com [chromatographytoday.com]
- 14. mastelf.com [mastelf.com]
- 15. solubilityofthings.com [solubilityofthings.com]
- 16. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 17. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Purity Assessment of Hexadecanedioic Acid-d28
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purity assessment of Hexadecanedioic acid-d28. Below you will find frequently asked questions (FAQs) and troubleshooting guides to assist in your experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for assessing the chemical purity of this compound?
A1: The primary methods for assessing the chemical purity of this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). Due to the low volatility of dicarboxylic acids, derivatization is typically required for GC-MS analysis.[1] High-Performance Liquid Chromatography (HPLC) coupled with various detectors can also be employed.
Q2: How can I determine the isotopic purity (deuterium enrichment) of my this compound sample?
A2: The isotopic purity of this compound is best determined using Nuclear Magnetic Resonance (NMR) spectroscopy and high-resolution mass spectrometry (HR-MS).
-
²H NMR (Deuterium NMR) : This is a direct method to quantify the deuterium (B1214612) enrichment at each labeled position. The sample should be dissolved in a non-deuterated solvent.[2]
-
High-Resolution Mass Spectrometry (HR-MS) : By analyzing the isotopic cluster of the molecular ion, the percentage of deuteration can be calculated.[3][4]
-
¹H NMR : The absence or significant reduction of proton signals at the deuterated positions relative to an internal standard can also provide an estimate of isotopic purity.
Q3: What are the potential impurities I should look for in a this compound sample?
A3: Potential impurities can be categorized as follows:
-
Non-deuterated or partially deuterated species : Hexadecanedioic acid with fewer than 28 deuterium atoms.
-
Unreacted starting materials : Residuals from the synthesis process.
-
Byproducts of synthesis : Shorter or longer chain dicarboxylic acids.
-
Residual solvents : Solvents used during synthesis and purification.
-
Isomeric impurities : Dicarboxylic acids with the same chain length but different structures.
Q4: Is derivatization necessary for the analysis of this compound?
A4: Derivatization is highly recommended for GC-MS analysis to increase the volatility and thermal stability of the analyte.[1] Common methods include silylation (e.g., with BSTFA) or esterification (e.g., with BF₃/butanol). For LC-MS analysis, derivatization is not always necessary but can be used to improve ionization efficiency and chromatographic retention.[5][6]
Troubleshooting Guides
Issue 1: Poor peak shape or low sensitivity in LC-MS analysis.
-
Possible Cause: Suboptimal mobile phase composition for the analysis of a dicarboxylic acid.
-
Troubleshooting Steps:
-
Optimize Mobile Phase pH: For negative ion electrospray ionization (ESI), adding a small amount of a weak acid like acetic acid to the mobile phase can improve deprotonation and enhance signal intensity.[7][8]
-
Consider Derivatization: If sensitivity remains low, consider derivatizing the carboxylic acid groups to enhance their ionization efficiency.[9]
-
Check Source Parameters: Optimize ESI source parameters such as capillary voltage, gas flow, and temperature.
-
Issue 2: Unexpected peaks in the chromatogram.
-
Possible Cause: Presence of impurities or contamination.
-
Troubleshooting Steps:
-
Analyze a Blank: Inject a solvent blank to rule out contamination from the solvent or analytical system.
-
Identify Unknowns with MS/MS: Use tandem mass spectrometry (MS/MS) to fragment the unexpected peaks and aid in their identification.
-
Review Synthesis Route: Consider potential byproducts from the known synthesis of Hexadecanedioic acid.
-
Issue 3: Discrepancy between expected and measured isotopic purity.
-
Possible Cause: H/D back-exchange during sample preparation or analysis, or inaccurate quantification method.
-
Troubleshooting Steps:
-
Minimize Exposure to Protic Solvents: When preparing samples for analysis, especially for mass spectrometry, minimize the time the sample is in contact with protic solvents (H₂O, methanol) and avoid high temperatures to reduce the risk of H/D back-exchange.[10][11]
-
Use ²H NMR for Confirmation: ²H NMR is the most reliable method for quantifying isotopic purity. Use it to confirm the results obtained by mass spectrometry.[12][13]
-
Correct for Natural Isotope Abundance in MS: When calculating isotopic enrichment from mass spectrometry data, ensure you are correctly accounting for the natural abundance of isotopes (e.g., ¹³C).[14]
-
Issue 4: Deuterated compound elutes slightly earlier than the non-deuterated standard in chromatography.
-
Possible Cause: This is a known phenomenon called the kinetic isotope effect.[15][16]
-
Troubleshooting Steps:
-
Acknowledge the Effect: This is a normal chromatographic behavior and does not necessarily indicate a problem with the analysis.
-
Optimize Separation: If co-elution with an impurity is a concern, adjust the chromatographic method (e.g., temperature gradient in GC, mobile phase gradient in LC) to ensure baseline separation.
-
Use Isotope-Labeled Internal Standard: For accurate quantification, it is crucial to use the corresponding deuterated compound as an internal standard to compensate for any chromatographic or mass spectrometric differences.
-
Data Presentation
Table 1: Physicochemical and Mass Spectrometric Data for Hexadecanedioic Acid and its Deuterated Analog
| Property | Hexadecanedioic Acid | This compound |
| Molecular Formula | C₁₆H₃₀O₄ | C₁₆H₂D₂₈O₄ |
| Molecular Weight | 286.41 g/mol [17] | ~314.6 g/mol |
| Monoisotopic Mass | 286.2144 Da[17] | 314.3902 Da |
| Expected [M-H]⁻ in LC-MS | 285.2071 m/z | 313.3830 m/z |
| Expected [M+2TMS-2H]²⁻ in GC-MS | 430.3616 m/z | 458.5374 m/z |
Table 2: Typical ¹³C NMR Chemical Shifts for Hexadecanedioic Acid (in DMSO-d₆)
| Carbon Atom | Chemical Shift (ppm) |
| C=O | ~174.4[17] |
| α-CH₂ | ~33.7[17] |
| β-CH₂ | ~24.5[17] |
| Internal CH₂ | ~28.6 - 29.1[17] |
Note: In the ¹³C NMR spectrum of this compound, the signals for the deuterated carbons will be significantly broadened and may show a triplet fine structure due to C-D coupling.
Experimental Protocols
Protocol 1: GC-MS Analysis of this compound (Silylation)
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of this compound into a vial.
-
Add 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% TMCS).
-
Add 100 µL of a suitable solvent (e.g., pyridine (B92270) or acetonitrile).
-
Cap the vial tightly and heat at 60-70°C for 30 minutes.
-
Cool the sample to room temperature before injection.
-
-
GC-MS Conditions:
-
Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Inlet Temperature: 250°C.
-
Oven Program: Initial temperature of 100°C, hold for 2 minutes, ramp at 10°C/min to 300°C, hold for 10 minutes.
-
MS Transfer Line: 280°C.
-
Ion Source: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 50-600 m/z.
-
Protocol 2: LC-MS/MS Analysis of this compound
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.
-
Dilute the stock solution to the desired working concentration (e.g., 1-10 µg/mL) with the initial mobile phase.
-
-
LC-MS/MS Conditions:
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Acetic Acid in Water.
-
Mobile Phase B: 0.1% Acetic Acid in Acetonitrile.
-
Gradient: Start at 30% B, increase to 95% B over 10 minutes, hold for 2 minutes, and return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Ionization Mode: ESI Negative.
-
MS Parameters: Optimize capillary voltage, cone voltage, and gas flows for the specific instrument. Monitor the transition from the precursor ion [M-H]⁻ to characteristic product ions.
-
Protocol 3: ²H NMR for Isotopic Purity
-
Sample Preparation:
-
Dissolve an adequate amount of this compound in a non-deuterated solvent (e.g., CHCl₃ or DMSO).
-
Use a high-quality NMR tube.
-
-
NMR Acquisition:
-
Acquire the spectrum on an NMR spectrometer equipped with a deuterium probe or a broadband probe that can be tuned to the deuterium frequency.
-
The experiment is typically run unlocked.[2]
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
The chemical shifts in the ²H spectrum will correspond to the ¹H chemical shifts.[2]
-
Integrate the signals corresponding to the deuterated positions to determine the relative isotopic abundance.
-
Visualizations
Caption: Overall workflow for the purity assessment of this compound.
Caption: Troubleshooting guide for low sensitivity in LC-MS analysis.
References
- 1. Limits of detections for the determination of mono- and dicarboxylic acids using gas and liquid chromatographic methods coupled with mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scs.illinois.edu [scs.illinois.edu]
- 3. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. almacgroup.com [almacgroup.com]
- 5. Analysis of dicarboxylic acids by tandem mass spectrometry. High-throughput quantitative measurement of methylmalonic acid in serum, plasma, and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 8. chromforum.org [chromforum.org]
- 9. longdom.org [longdom.org]
- 10. youtube.com [youtube.com]
- 11. m.youtube.com [m.youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 14. Quantification of Stable Isotope Traces Close to Natural Enrichment in Human Plasma Metabolites Using Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. gcms.cz [gcms.cz]
- 16. Kinetic isotope effect - Wikipedia [en.wikipedia.org]
- 17. Hexadecanedioic acid | C16H30O4 | CID 10459 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Hexadecanedioic Acid-d28 Analysis
Welcome to the technical support center for the analysis of Hexadecanedioic acid-d28. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to analyte carryover during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in analysis?
A1: Hexadecanedioic acid, also known as Thapsic acid, is a long-chain alpha,omega-dicarboxylic acid.[1] Its chemical formula is HOOC(CH₂)₁₄COOH. The "-d28" designation indicates that the 28 hydrogen atoms on the methylene (B1212753) (-CH₂-) groups have been replaced with deuterium, a heavy isotope of hydrogen. This isotopically labeled version, 1,16-Hexadecanedioic-d28 Acid, is commonly used as an internal standard in quantitative mass spectrometry-based assays. Its chemical behavior is nearly identical to the non-labeled compound, but its increased mass allows it to be distinguished by the mass spectrometer.
Q2: Why is carryover a specific concern for this compound analysis?
A2: Carryover is the unwanted presence of analyte from a previous injection appearing in a current analysis.[2] Long-chain dicarboxylic acids like Hexadecanedioic acid can be particularly problematic. Due to their hydrophobic nature and two carboxylic acid groups, these molecules can be "sticky," leading to adsorption onto surfaces within the analytical system, such as injector needles, tubing, valves, and the analytical column.[2][3][4] This residual compound can then leach out in subsequent runs, causing inaccurate quantification, especially when a high-concentration sample is followed by a low-concentration sample or a blank.[2][5]
Q3: What are the common sources of carryover in an LC-MS or GC-MS system?
A3: Carryover can originate from multiple components of the analytical system. The most common sources include:
-
Autosampler/Injector: Residue on the injection needle, syringe, sample loop, and valve rotor seals are frequent culprits.[5][6] Worn or dirty rotor seals can create spatial pockets that trap analytes.[6]
-
Analytical Column: Strong retention of the analyte on the column's stationary phase can lead to slow elution and appearance in subsequent runs.[2][7] Column fouling with matrix components can also create active sites that retain the analyte.[7]
-
Connecting Tubing and Fittings: The internal surfaces of tubing and fittings can adsorb the analyte.
-
Mass Spectrometer Source: Contamination of the ion source can sometimes be mistaken for carryover.[5]
Troubleshooting Guide for Carryover
This guide provides a systematic approach to identifying, quantifying, and eliminating carryover of this compound.
Q4: How can I definitively confirm and quantify carryover in my analysis?
A4: A standard injection sequence can be used to confirm and measure the percentage of carryover. The process involves injecting a high-concentration standard followed by a series of blank injections.
Experimental Protocol: Quantifying Analyte Carryover
-
Preparation: Prepare a high-concentration standard of this compound at or near the upper limit of quantitation (ULOQ) for your assay. Prepare at least three blank samples (e.g., mobile phase or sample matrix without the analyte).
-
Injection Sequence: Program the instrument to run the following sequence:
-
Injection 1: Blank Sample (Pre-Blank)
-
Injection 2: High-Concentration Standard (ULOQ)
-
Injection 3: Blank Sample (Post-Blank 1)
-
Injection 4: Blank Sample (Post-Blank 2)
-
Injection 5: Blank Sample (Post-Blank 3)
-
-
Data Analysis:
-
The Pre-Blank should show no significant peak for the analyte.
-
Analyze the peak area of the analyte in Post-Blank 1.
-
Calculate the percent carryover using the following formula: % Carryover = (Peak Area in Post-Blank 1 / Peak Area in ULOQ Standard) x 100%
-
-
Acceptance Criteria: Typically, for quantitative bioanalytical methods, carryover in the first blank after a high-concentration standard should not be more than 20% of the peak area at the lower limit of quantitation (LLOQ).
Table 1: Example Injection Sequence for Carryover Assessment
| Injection Number | Sample Type | Expected Outcome |
| 1 | Blank | No analyte peak; establishes baseline. |
| 2 | High-Conc. Standard | Strong analyte peak; conditions system. |
| 3 | Blank | Measures carryover from the preceding high-conc. sample. |
| 4 | Blank | Assesses the reduction of carryover after one blank injection. |
| 5 | Blank | Confirms if carryover is effectively washed from the system. |
Q5: How can I systematically identify the source of the carryover?
A5: A systematic, component-by-component troubleshooting approach is the most effective way to isolate the source of carryover.[4] This process helps determine if the issue lies with the autosampler, the column, or other system components.
References
- 1. Hexadecanedioic acid | C16H30O4 | CID 10459 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. Human Metabolome Database: Showing metabocard for Hexadecanedioic acid (HMDB0000672) [hmdb.ca]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. halocolumns.com [halocolumns.com]
Validation & Comparative
A Comparative Guide to Bioanalytical Method Validation: The Role of Hexadecanedioic Acid-d28
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of endogenous and exogenous compounds in biological matrices is a critical aspect of drug discovery and development. Bioanalytical method validation ensures the reliability, reproducibility, and accuracy of these measurements. A key component of a robust bioanalytical method, particularly those employing liquid chromatography-mass spectrometry (LC-MS), is the use of an appropriate internal standard (IS). Stable isotope-labeled (SIL) internal standards, such as Hexadecanedioic acid-d28, are widely considered the gold standard for quantitative bioanalysis.[1]
This guide provides a comparative overview of the validation of bioanalytical methods using this compound as an internal standard. It will objectively compare its expected performance with alternative internal standards and provide supporting experimental data from studies on similar analytes to illustrate these principles.
The Superiority of Deuterated Internal Standards
An ideal internal standard should mimic the analyte's behavior throughout the entire analytical process, including extraction, derivatization, and ionization, to compensate for any potential variability.[2][3] Deuterated internal standards like this compound are chemically identical to their non-labeled counterparts, ensuring they co-elute chromatographically and exhibit similar ionization efficiency.[4] This minimizes the impact of matrix effects and improves the accuracy and precision of quantification.[3]
Alternative internal standards, such as structural analogs, may not co-elute with the analyte or respond to matrix effects in the same way, potentially leading to less accurate results.[3] While often more readily available, their use requires more extensive validation to ensure they provide reliable quantification.
Performance Comparison of Internal Standards
The following table summarizes the expected performance of a bioanalytical method for a dicarboxylic acid, using a deuterated internal standard like this compound, compared to a structural analog internal standard. The data presented is illustrative and compiled from various studies on dicarboxylic acid analysis.[1][5]
| Validation Parameter | Deuterated Internal Standard (e.g., this compound) | Structural Analog Internal Standard |
| Linearity (r²) | > 0.998 | > 0.995 |
| Accuracy (% Bias) | ± 5% | ± 15% |
| Precision (% RSD) | < 10% | < 15% |
| Recovery (%) | Consistent and reproducible | More variable |
| Lower Limit of Quantification (LLOQ) | Typically lower due to better signal-to-noise | May be higher due to less effective noise reduction |
Experimental Protocols
A robust bioanalytical method validation using this compound as an internal standard involves a series of experiments to assess the method's performance.
Sample Preparation: Liquid-Liquid Extraction
-
To 100 µL of plasma sample, add a known amount of this compound internal standard solution.
-
Add 200 µL of a protein precipitation solvent (e.g., acetonitrile) and vortex for 1 minute.
-
Add 1 mL of an extraction solvent (e.g., methyl-tert-butyl ether) and vortex for 5 minutes.[1]
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
Derivatization (if required)
For some dicarboxylic acids, derivatization may be necessary to improve their chromatographic properties and mass spectrometric response. A common method is esterification.[1]
-
To the dried extract, add 50 µL of butanolic HCl.[1]
-
Incubate at 60°C for 30 minutes.
-
Evaporate the reagent and reconstitute the sample in the mobile phase.
LC-MS/MS Analysis
-
Chromatographic Column: A C18 reverse-phase column is typically used for the separation of dicarboxylic acids.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile (B52724) or methanol) with a small amount of acid (e.g., formic acid) is commonly employed.[6]
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for sensitive and selective detection.[1][6] Specific precursor-to-product ion transitions for both the analyte and this compound are monitored.
Mandatory Visualizations
The following diagrams illustrate the logical workflow and decision-making process in bioanalytical method validation.
Caption: Experimental workflow for bioanalytical method validation.
Caption: Logical relationship for quantification using an internal standard.
References
- 1. Analysis of dicarboxylic acids by tandem mass spectrometry. High-throughput quantitative measurement of methylmalonic acid in serum, plasma, and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to Hexadecanedioic Acid-d28 and 13C-Labeled Standards in Quantitative Analysis
In the precise world of quantitative analytical chemistry, particularly within mass spectrometry-based applications, the choice of an appropriate internal standard is critical for achieving accurate and reproducible results.[1] For researchers, scientists, and drug development professionals, stable isotope-labeled (SIL) internal standards are the gold standard, designed to mimic the behavior of the analyte of interest throughout sample preparation and analysis.[1] This guide provides an objective comparison of two common types of stable isotope labeling for the biomarker Hexadecanedioic acid: deuterium (B1214612) labeling (Hexadecanedioic acid-d28) and Carbon-13 (¹³C) labeling.
The ideal internal standard should possess chemical and physical properties identical to the analyte, ensuring it experiences the same effects of sample processing, chromatography, and ionization.[2] This co-behavior allows it to accurately correct for variations. While both deuterated and ¹³C-labeled standards are widely used, their fundamental properties lead to significant differences in performance.[1]
Key Performance Parameters: A Head-to-Head Comparison
The decision between a deuterated and a ¹³C-labeled internal standard can significantly impact the performance of an analytical method. The following tables summarize the key characteristics of each, highlighting the general superiority of ¹³C-labeled standards for robust and accurate quantitative bioanalysis.[2]
Table 1: General Performance Characteristics
| Feature | This compound (Deuterated) | ¹³C-Labeled Hexadecanedioic acid | Rationale & Implications |
| Chromatographic Co-elution | Often exhibits a slight retention time shift, eluting earlier than the non-labeled analyte.[2][3] | Typically co-elutes perfectly with the analyte.[2] | The superior co-elution of ¹³C-IS provides more accurate compensation for matrix effects that can vary across a chromatographic peak.[2] Imperfect matches in retention time can lead to significant quantitative errors, with one study demonstrating about a 40% error in an example.[3] |
| Isotopic Stability | Deuterium atoms can be prone to back-exchange with hydrogen atoms from the sample matrix or solvent, especially if located on exchangeable sites.[4][5] | High stability as ¹³C atoms are integrated into the carbon backbone and are not susceptible to exchange.[4][6] | ¹³C-labeling offers greater assurance of isotopic stability throughout sample preparation and analysis.[4] |
| Accuracy & Precision | Can lead to inaccuracies. One study showed a mean bias of 96.8% with a standard deviation of 8.6%.[2][7] | Demonstrates improved accuracy and precision. A comparative study reported a mean bias of 100.3% with a standard deviation of 7.6%.[2][7] | The closer physicochemical properties of ¹³C-IS to the analyte result in more reliable and reproducible quantification.[2] |
| Metabolic Stability | Can potentially alter metabolic pathways.[1] | Does not alter metabolic pathways.[1] | ¹³C-labeled standards are less likely to introduce metabolic artifacts. |
| Ionization & Fragmentation | Can exhibit different ionization efficiency and fragmentation patterns.[1] | Identical ionization and fragmentation patterns to the analyte.[1] | Identical patterns lead to more consistent and predictable mass spectrometric response. |
| Cost & Availability | Generally less expensive and more readily available.[8] | Typically more expensive due to a more complex synthesis process.[6][9] | The higher cost of ¹³C standards can be offset by reduced time in method development and higher data integrity.[9] |
Table 2: Quantitative Performance Data from Comparative Studies
| Parameter | Deuterated Internal Standard | ¹³C-Labeled Internal Standard | Study Context |
| Mean Bias | 96.8% | 100.3% | Bioanalytical LC-MS/MS assay.[7] |
| Standard Deviation of Bias | 8.6% | 7.6% | Bioanalytical LC-MS/MS assay.[7] |
| Coefficient of Variation (CV%) | Higher CV% | Significantly reduced CV% | Lipidomics study comparing normalization methods.[10][11] |
| Potential Error | ~40% in one example | Not reported | Due to imperfect retention time match in LC-MS/MS.[3] |
Experimental Protocols
The following are generalized experimental protocols for the use of stable isotope-labeled internal standards in the quantitative analysis of dicarboxylic acids like hexadecanedioic acid from a biological matrix (e.g., plasma).
Protocol 1: Sample Preparation (Protein Precipitation and Extraction)
-
Sample Aliquoting : Transfer 100 µL of the plasma sample to a 1.5 mL microcentrifuge tube.
-
Internal Standard Spiking : Add 10 µL of the internal standard working solution (either this compound or ¹³C-labeled Hexadecanedioic acid) to each plasma sample.
-
Protein Precipitation : Add 400 µL of a cold protein precipitation solvent, such as acetonitrile (B52724) or methanol.
-
Vortexing : Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation : Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer : Carefully transfer the supernatant to a new tube.
-
Drying : Evaporate the supernatant to dryness under a stream of nitrogen gas.
-
Reconstitution : Reconstitute the dried residue in 100 µL of the mobile phase for LC-MS/MS analysis.[8]
Protocol 2: LC-MS/MS Analysis
-
Chromatographic Separation :
-
Column : A reversed-phase C18 column is typically used for the separation of dicarboxylic acids.[12]
-
Mobile Phase A : 0.1% formic acid in water.[12]
-
Mobile Phase B : 0.1% formic acid in acetonitrile.[12]
-
Gradient : Employ a linear gradient from a low to a high percentage of the organic phase (e.g., 5% to 95% B over 15 minutes) to elute the analytes.
-
-
Mass Spectrometry Detection :
-
Ionization Mode : Electrospray ionization (ESI) in negative mode is commonly used for carboxylic acids.
-
Analysis Mode : Multiple Reaction Monitoring (MRM) is utilized for its high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for both the analyte and the internal standard.[12]
-
Visualizing the Workflow and Concepts
To better illustrate the processes and logical comparisons discussed, the following diagrams are provided.
Caption: A typical experimental workflow for quantitative bioanalysis using a stable isotope-labeled internal standard.
Caption: Logical comparison of key performance characteristics between deuterated and ¹³C-labeled internal standards.
Conclusion and Recommendation
While deuterated internal standards like this compound can be a cost-effective option and may be suitable for some applications, the evidence strongly supports the superiority of ¹³C-labeled internal standards for robust and accurate quantitative bioanalysis.[2] Their identical chromatographic behavior, high isotopic stability, and lack of metabolic alteration minimize the risk of analytical errors, particularly in complex matrices.[1][2] For researchers and drug development professionals where data integrity is paramount, the investment in ¹³C-labeled standards is a sound scientific decision that leads to more reliable and defensible results.[12]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 6. caymanchem.com [caymanchem.com]
- 7. scispace.com [scispace.com]
- 8. benchchem.com [benchchem.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 11. Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
A Guide to the Accuracy and Precision of Fatty Acid Quantification Utilizing Deuterated Standards
For researchers, scientists, and professionals in drug development, the precise and accurate quantification of fatty acids is paramount for understanding cellular metabolism, disease pathology, and the efficacy of therapeutic interventions. This guide provides an objective comparison of analytical methods for fatty acid quantification, with a focus on the use of deuterated internal standards. The inclusion of stable isotope-labeled standards, such as deuterated fatty acids, is widely recognized as the gold standard for achieving the highest levels of accuracy and precision in mass spectrometry-based analyses.[1][2] This is because they share nearly identical chemical and physical properties with their non-labeled counterparts, ensuring they are affected similarly by variations throughout the analytical workflow, from sample preparation to instrument response.[3][4]
Comparison of Internal Standards for Fatty Acid Quantification
The choice of internal standard is a critical factor that significantly influences the reliability of quantitative results. While odd-chain fatty acids are a cost-effective alternative, deuterated standards offer superior performance, particularly in complex biological matrices where matrix effects can be a significant source of error.
Table 1: Performance Comparison of Internal Standards in Fatty Acid Quantification
| Performance Metric | Deuterated Internal Standards | Odd-Chain Fatty Acids (e.g., Tridecanoic Acid, C13:0) |
| Linearity (R²) | >0.99[2] | >0.99[2] |
| Recovery (%) | 80-110%[2] | 82-109.9%[5] |
| Precision (Intra-day RSD%) | <15%[2] | 2.77-5.82%[5] |
| Limit of Detection (LOD) | 0.05 to 1.0 pg (injected)[3] | 0.21 to 0.54 µg/mL[6] |
| Limit of Quantification (LOQ) | ≥ 5 (Signal-to-Noise Ratio) | 0.63 to 1.63 µg/mL[6] |
| Accuracy | High (Corrects for extraction loss and matrix effects more effectively)[1] | Good, but may not perfectly mimic the behavior of all fatty acids[1] |
| Cost | High[1] | Cost-effective[1] |
RSD: Relative Standard Deviation
Experimental Protocols
The accurate quantification of fatty acids using deuterated standards typically involves gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).
1. GC-MS Protocol for Total Fatty Acid Analysis
This protocol involves the conversion of fatty acids into their more volatile fatty acid methyl esters (FAMEs) for analysis.
-
Internal Standard Spiking: A known amount of a deuterated fatty acid internal standard (e.g., palmitic acid-d31) is added to the biological sample (e.g., plasma, tissue homogenate) at the beginning of the sample preparation.[7]
-
Lipid Extraction: Total lipids are extracted from the sample using a chloroform:methanol (B129727) (2:1, v/v) solution.[7] The mixture is vortexed and centrifuged to separate the organic and aqueous layers. The lower organic phase containing the lipids is collected.
-
Saponification and Transesterification: The dried lipid extract is first treated with a methanolic sodium hydroxide (B78521) solution and heated to hydrolyze the ester linkages, releasing the free fatty acids. Subsequently, boron trifluoride in methanol is added, and the mixture is heated again to convert the free fatty acids into FAMEs.[1]
-
Extraction of FAMEs: The FAMEs are then extracted into an organic solvent like hexane (B92381). The hexane layer is collected for GC-MS analysis.[1]
-
GC-MS Analysis: The FAMEs are separated on a suitable GC column and detected by a mass spectrometer. The instrument is operated in either selected ion monitoring (SIM) or full scan mode.
-
Quantification: A calibration curve is generated by analyzing a series of standards containing known concentrations of the fatty acids of interest and a constant concentration of the deuterated internal standard. The concentration of each fatty acid in the sample is determined by calculating the ratio of the peak area of the analyte to the peak area of the internal standard and comparing it to the calibration curve.[7]
2. LC-MS/MS Protocol for Fatty Acid Analysis
This method is highly sensitive and selective, often used for analyzing free fatty acids or after derivatization to improve chromatographic and mass spectrometric properties.
-
Internal Standard Spiking: A known quantity of a deuterated fatty acid internal standard (e.g., arachidonic acid-d8) is added to the sample.[4]
-
Lipid Extraction: Lipids are extracted from the homogenized biological sample using a solvent mixture such as chloroform:methanol.[4]
-
Saponification (for total fatty acids): If total fatty acids are to be measured, the dried lipid extract is saponified with a methanolic potassium hydroxide solution to release the free fatty acids.[4]
-
Extraction of Free Fatty Acids: The free fatty acids are then extracted from the acidified solution using hexane.[4]
-
Derivatization (Optional but common): The fatty acids can be derivatized to enhance their chromatographic separation and ionization efficiency.[4]
-
LC-MS/MS Analysis: The derivatized or underivatized fatty acids are separated using a reverse-phase C18 column. The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode to monitor specific precursor-to-product ion transitions for each fatty acid and its deuterated internal standard.[4]
-
Quantification: Similar to the GC-MS method, quantification is achieved by calculating the peak area ratio of the endogenous fatty acid to the deuterated internal standard and comparing it against a calibration curve.[4]
Visualizing the Workflow
The following diagrams illustrate the key experimental workflows for fatty acid quantification using deuterated internal standards.
Conclusion
The use of deuterated internal standards in conjunction with mass spectrometry provides a robust and reliable method for the quantification of fatty acids in biological samples. While the initial cost of deuterated standards may be higher than that of odd-chain fatty acids, the superior accuracy and precision they afford are indispensable for high-quality, reproducible research in fields such as drug development and metabolic studies. The detailed protocols and comparative data presented in this guide offer a solid foundation for researchers to implement these gold-standard methodologies in their laboratories.
References
Inter-laboratory Comparison of Analytical Methods Utilizing Hexadecanedioic acid-d28
A Guide for Researchers and Drug Development Professionals
This guide provides a comparative overview of common analytical methodologies for the quantification of endogenous long-chain dicarboxylic acids, using Hexadecanedioic acid-d28 as an internal standard. The information presented is synthesized from established analytical practices for fatty acid and dicarboxylic acid analysis to model a hypothetical inter-laboratory comparison. This document is intended to guide researchers in selecting appropriate methods, understanding potential sources of analytical variability, and establishing robust experimental protocols.
Introduction to this compound as an Internal Standard
Hexadecanedioic acid is a 16-carbon α,ω-dicarboxylic acid that has been identified as a human metabolite.[1] Its deuterated isotopologue, this compound, serves as an ideal internal standard for mass spectrometry-based quantification. Stable isotope-labeled internal standards are considered the gold standard in quantitative bioanalysis because they share near-identical physicochemical properties with the endogenous analyte.[2] This ensures they co-elute chromatographically and experience similar extraction efficiencies and ionization suppression or enhancement effects, thus providing accurate correction for analytical variability. The internal standard should be introduced at the earliest stage of sample preparation to account for variations throughout the entire analytical workflow.[2][3]
Comparison of Analytical Platforms
The two predominant platforms for the analysis of dicarboxylic acids in biological matrices are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The choice between these techniques often depends on sample complexity, required sensitivity, and laboratory resources.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Separation of volatile compounds followed by ionization and mass analysis. | Separation of compounds in liquid phase followed by ionization and tandem mass analysis. |
| Derivatization | Mandatory for non-volatile dicarboxylic acids (e.g., silylation, esterification). | Generally not required, simplifying sample preparation. |
| Sensitivity | High, particularly with chemical ionization. | Very high, especially with tandem mass spectrometry for specificity. |
| Throughput | Lower, due to longer run times and derivatization steps. | Higher, with faster chromatographic methods available. |
| Matrix Effects | Generally lower due to the nature of GC separation. | Can be significant (ion suppression/enhancement), requiring careful method development and use of appropriate internal standards.[2] |
| Inter-laboratory Variability | Can arise from inconsistencies in derivatization efficiency and instrument conditions. | Often stems from differences in chromatography, ionization sources, and data processing.[4][5] |
Experimental Protocols
Below are detailed, representative protocols for the analysis of hexadecanedioic acid using this compound as an internal standard on both GC-MS and LC-MS/MS platforms.
Protocol 1: GC-MS Analysis of Hexadecanedioic Acid
This protocol outlines a typical workflow for the quantification of total hexadecanedioic acid in human plasma.
1. Sample Preparation and Extraction:
-
To 100 µL of plasma, add 10 µL of this compound internal standard solution (10 µg/mL in methanol).
-
Perform alkaline hydrolysis to release esterified acids by adding 500 µL of 1N KOH and incubating at 60°C for 1 hour.
-
Acidify the sample to a pH below 5 with 1N HCl.
-
Extract the dicarboxylic acids using a liquid-liquid extraction with 2 mL of diethyl ether. Vortex and centrifuge.
-
Collect the organic layer and repeat the extraction.
-
Combine the organic extracts and evaporate to dryness under a stream of nitrogen.
2. Derivatization:
-
To the dried extract, add 50 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).
-
Incubate at 70°C for 30 minutes to form the trimethylsilyl (B98337) (TMS) derivatives.
3. GC-MS Analysis:
-
GC Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Injection Volume: 1 µL in splitless mode.
-
Oven Program: Start at 100°C, hold for 2 min, ramp to 300°C at 10°C/min, hold for 5 min.
-
MS Detection: Electron ionization (EI) at 70 eV.
-
Monitoring: Selected Ion Monitoring (SIM) of characteristic ions for hexadecanedioic acid-TMS and this compound-TMS derivatives.
Protocol 2: LC-MS/MS Analysis of Hexadecanedioic Acid
This protocol describes a direct analysis of hexadecanedioic acid in human plasma without derivatization.
1. Sample Preparation and Extraction:
-
To 100 µL of plasma, add 10 µL of this compound internal standard solution (10 µg/mL in methanol).
-
Precipitate proteins by adding 400 µL of ice-cold acetonitrile. Vortex and centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the sample in 100 µL of the initial mobile phase (e.g., 60:40 acetonitrile/water with 0.1% formic acid).
2. LC-MS/MS Analysis:
-
LC Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 10% to 95% B over 8 minutes.
-
Flow Rate: 0.3 mL/min.
-
MS/MS Detection: Electrospray ionization (ESI) in negative ion mode.
-
Transitions: Monitor specific precursor-to-product ion transitions for both endogenous hexadecanedioic acid and the this compound internal standard using Multiple Reaction Monitoring (MRM).
Hypothetical Inter-laboratory Comparison Data
The following tables summarize potential results from a hypothetical inter-laboratory study involving five laboratories analyzing a quality control (QC) plasma sample with a known concentration of hexadecanedioic acid (Target: 500 ng/mL).
Table 1: Quantitative Results by Laboratory and Method
| Laboratory | Method | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |
| Lab 1 | GC-MS | 485 | 97.0 | 6.5 |
| Lab 2 | GC-MS | 535 | 107.0 | 8.2 |
| Lab 3 | LC-MS/MS | 505 | 101.0 | 4.1 |
| Lab 4 | LC-MS/MS | 460 | 92.0 | 5.5 |
| Lab 5 | LC-MS/MS | 512 | 102.4 | 3.8 |
Table 2: Comparison of Method Performance Parameters
| Parameter | GC-MS (Labs 1 & 2) | LC-MS/MS (Labs 3, 4, & 5) |
| Average Accuracy | 102.0% | 98.5% |
| Inter-lab Precision (%CV) | 6.5% | 5.6% |
| Limit of Quantitation (LOQ) | ~10-20 ng/mL | ~1-5 ng/mL |
| Linear Dynamic Range | 2-3 orders of magnitude | 3-4 orders of magnitude |
| Sample Prep Time / Sample | ~2 hours | ~30 minutes |
Sources of Inter-laboratory Variation and Recommendations
Inter-laboratory studies often reveal measurement biases and higher variability between laboratories than within a single lab.[4] Key sources of this variation include:
-
Standard Purity and Calibration: Differences in the purity of the analytical standard and the preparation of calibration curves.
-
Sample Preparation: Inconsistent extraction recovery or derivatization efficiency (for GC-MS).
-
Instrumentation: Variations in instrument sensitivity, source conditions, and collision energies (for LC-MS/MS).
-
Data Processing: Different integration parameters and approaches to data analysis.
To mitigate these issues and improve data comparability, the following are recommended:
-
Common Reference Materials: Use of a common, certified reference material for calibration and quality control.
-
Harmonized Protocols: Development and adherence to a standardized operating procedure (SOP) for sample preparation and analysis.
-
Method Validation: Rigorous validation of the analytical method in each laboratory to ensure it meets predefined performance criteria for accuracy, precision, and sensitivity.[5]
-
Proficiency Testing: Regular participation in proficiency testing schemes to externally validate laboratory performance.
References
- 1. Hexadecanedioic acid | C16H30O4 | CID 10459 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. biopharmaservices.com [biopharmaservices.com]
- 3. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. Interlaboratory evaluation of LC-MS-based biomarker assays - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Linearity and Range of Hexadecanedioic Acid-d28 in Bioanalytical Calibrations
For researchers, scientists, and drug development professionals, the accurate quantification of analytes in biological matrices is paramount. The use of a stable isotope-labeled internal standard is a cornerstone of robust bioanalytical methods, particularly in liquid chromatography-mass spectrometry (LC-MS/MS) assays. This guide provides a comparative analysis of the linearity and range for calibration curves when utilizing Hexadecanedioic acid-d28 as an internal standard, supported by experimental data from analogous compounds and established bioanalytical method validation principles.
Deuterated stable isotope-labeled internal standards (SIL-ISs), such as this compound, are considered the gold standard in quantitative bioanalysis. Their chemical and physical properties are nearly identical to the analyte of interest, ensuring they co-elute chromatographically and experience similar ionization effects and potential matrix interferences. This allows for more accurate and precise quantification by correcting for variability during sample preparation and analysis.
Performance Characteristics of Dicarboxylic Acid Calibration
While specific public data on the full validation of a bioanalytical method using this compound is limited, the performance of its non-deuterated analog, 1,16-Hexadecanedioic acid, provides a strong benchmark for expected calibration parameters. A validated LC-MS/MS assay for 1,16-Hexadecanedioic acid in human plasma has demonstrated a broad linear range, which is a critical attribute for a reliable quantitative method.
| Parameter | Typical Performance (based on 1,16-Hexadecanedioic Acid) | Justification for this compound |
| Linear Range | 2.5 nM to 1000 nM[1][2] | Expected to be similar to the non-deuterated analog. The wide dynamic range allows for the quantification of analytes over several orders of magnitude. |
| Correlation Coefficient (R²) | ≥ 0.99 | The use of a deuterated internal standard typically results in excellent linearity, with R² values consistently exceeding 0.99. |
| Lower Limit of Quantification (LLOQ) | 2.5 nM[1][2] | A low LLOQ is crucial for the detection of trace levels of analytes. The high sensitivity of modern LC-MS/MS instruments, combined with the use of a SIL-IS, enables low nanomolar detection. |
| Upper Limit of Quantification (ULOQ) | 1000 nM[1][2] | The ULOQ defines the upper end of the reliable measurement range and can be adjusted based on the expected analyte concentrations. |
| Accuracy & Precision | Within ±15% (±20% at LLOQ) | Regulatory guidelines (FDA, EMA) require accuracy and precision to be within these limits for method validation. The use of a deuterated internal standard is instrumental in achieving this level of performance by correcting for analytical variability. |
Experimental Protocol: Quantification of a Dicarboxylic Acid Analyte
The following is a representative experimental protocol for the quantification of a dicarboxylic acid analyte in a biological matrix (e.g., plasma) using this compound as an internal standard, based on established methods for similar compounds.
1. Sample Preparation:
-
Protein Precipitation: To a 100 µL aliquot of the plasma sample, add 300 µL of cold acetonitrile (B52724) containing a known concentration of this compound.
-
Vortexing and Centrifugation: Vortex the mixture for 1 minute to ensure thorough mixing and precipitation of proteins. Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant to a clean tube.
-
Evaporation and Reconstitution: Evaporate the supernatant to dryness under a stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase.
2. LC-MS/MS Analysis:
-
Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column is typically suitable for the separation of dicarboxylic acids.
-
Mobile Phase: A gradient elution with water and acetonitrile, both containing a small percentage of formic acid (e.g., 0.1%) to improve peak shape and ionization efficiency.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in negative electrospray ionization (ESI-) mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for selective and sensitive detection of the analyte and the internal standard. Specific precursor-to-product ion transitions for both the analyte and this compound would be determined and optimized.
3. Calibration Curve Preparation:
-
A series of calibration standards are prepared by spiking known concentrations of the analyte into a surrogate matrix (e.g., charcoal-stripped plasma).
-
A constant amount of this compound internal standard is added to each calibration standard.
-
The calibration curve is generated by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte. A linear regression model with a weighting factor (e.g., 1/x²) is typically applied.
Experimental Workflow
Caption: Bioanalytical workflow using an internal standard.
Signaling Pathway (Logical Relationship)
The core principle behind the use of an internal standard is the ratiometric compensation for analytical variability. This logical relationship ensures that any loss of analyte during sample processing or fluctuations in instrument response are corrected for, leading to a more accurate and precise final concentration.
Caption: Ratiometric quantification using an internal standard.
References
A Comparative Guide to the Cross-Validation of Analytical Methods: Featuring Hexadecanedioic Acid-d28 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of endogenous metabolites is paramount in drug development and clinical research. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for such bioanalytical applications due to its high sensitivity and selectivity. A critical component of a robust LC-MS/MS method is the use of an appropriate internal standard (IS) to ensure the precision and accuracy of the results. Stable isotope-labeled internal standards (SIL-ISs), such as Hexadecanedioic acid-d28, are considered the benchmark due to their chemical and physical similarity to the analyte of interest.
This guide provides a comparative overview of analytical methods for the quantification of dicarboxylic acids, with a specific focus on a validated method for Hexadecanedioic acid (HDA) and a representative method for another dicarboxylic acid, Methylmalonic acid (MMA), both employing deuterated internal standards. This comparison will aid researchers in understanding the key performance characteristics and experimental considerations in the cross-validation of such analytical methods.
Performance Comparison of Analytical Methods
The following tables summarize the key validation parameters for two distinct LC-MS/MS methods for the quantification of dicarboxylic acids in human plasma. Method A is based on a validated assay for Hexadecanedioic acid, a long-chain dicarboxylic acid, while Method B represents a validated assay for Methylmalonic acid, a short-chain dicarboxylic acid, which serves as a common alternative dicarboxylic acid analysis.
Table 1: Method Performance Characteristics
| Parameter | Method A: Hexadecanedioic Acid (HDA) Analysis | Method B: Methylmalonic Acid (MMA) Analysis (Representative) |
| Analyte | Hexadecanedioic acid | Methylmalonic acid |
| Internal Standard | Assumed this compound (or similar SIL-IS) | d3-Methylmalonic acid |
| Linearity Range | 2.5 - 1000 ng/mL[1] | 0.05 - 100 µmol/L[2] |
| Lower Limit of Quantification (LLOQ) | 2.5 ng/mL[1] | 0.1 µmol/L[2] |
| Intra-day Precision (%CV) | ≤ 15%[1] | < 7.5%[2] |
| Inter-day Precision (%CV) | ≤ 15%[1] | < 7.5%[2] |
| Accuracy (% Bias) | Within ±15% of nominal concentration[1] | Not explicitly stated, but within acceptable limits for bioanalytical methods |
Table 2: Key Experimental Conditions
| Parameter | Method A: Hexadecanedioic Acid (HDA) Analysis | Method B: Methylmalonic Acid (MMA) Analysis (Representative) |
| Sample Preparation | Protein precipitation followed by liquid-liquid extraction[1] | Liquid-liquid extraction followed by derivatization[2] |
| Chromatographic Column | C18 reverse-phase | Reverse-phase |
| Mobile Phase | Acetonitrile (B52724) and water with modifiers | Methanol (B129727) and water with modifiers |
| Ionization Mode | Electrospray Ionization (ESI) - Negative Ion Mode | TurboIonSpray (a form of ESI) - Positive Ion Mode (after derivatization)[2] |
| Mass Spectrometry Detection | Triple Quadrupole (QqQ) in Multiple Reaction Monitoring (MRM) mode | Tandem Mass Spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode[2] |
Experimental Protocols
A detailed understanding of the experimental workflow is crucial for the successful implementation and cross-validation of bioanalytical methods.
Method A: Quantification of Hexadecanedioic Acid in Human Plasma
This method is designed for the sensitive quantification of the endogenous long-chain dicarboxylic acid, Hexadecanedioic acid.
1. Sample Preparation:
-
To 50 µL of human plasma, add an appropriate amount of the internal standard solution (this compound).
-
Precipitate proteins by adding 200 µL of acetonitrile.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube.
-
Perform a liquid-liquid extraction by adding a suitable organic solvent (e.g., methyl tert-butyl ether).
-
Vortex and centrifuge to separate the organic and aqueous layers.
-
Evaporate the organic layer to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.[1]
2. LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Inject the reconstituted sample onto a C18 reverse-phase column.
-
Employ a gradient elution with a mobile phase consisting of acetonitrile and water, both containing appropriate modifiers to enhance chromatographic separation and ionization.
-
-
Mass Spectrometry:
-
Utilize a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in negative ion mode.
-
Monitor the specific precursor-to-product ion transitions for both Hexadecanedioic acid and its deuterated internal standard (this compound) using Multiple Reaction Monitoring (MRM).
-
Method B: Quantification of Methylmalonic Acid in Human Plasma (Representative Alternative)
This method is a typical approach for the analysis of short-chain dicarboxylic acids and involves a derivatization step to improve chromatographic retention and ionization efficiency.
1. Sample Preparation:
-
To a specified volume of human plasma, add the deuterated internal standard (d3-Methylmalonic acid).
-
Perform a liquid-liquid extraction with an organic solvent like methyl-tert-butyl ether.[2]
-
Evaporate the organic extract to dryness.
-
Derivatize the dried residue by adding a butanolic HCl solution and heating. This converts the dicarboxylic acids to their dibutyl esters.[2]
-
Evaporate the derivatization reagent and reconstitute the sample in the mobile phase.
2. LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Inject the derivatized sample onto a reverse-phase column.
-
Use a gradient elution with a mobile phase typically composed of methanol and water with acidic modifiers.
-
-
Mass Spectrometry:
Visualization of Analytical Workflows
To further elucidate the experimental processes, the following diagrams illustrate the logical flow of a typical bioanalytical method validation and the sample analysis workflow.
Caption: Experimental workflow for the quantification of dicarboxylic acids in plasma.
Caption: Logical flow of a cross-validation study between two analytical methods.
References
A Comparative Guide to Internal Standards in Dicarboxylic Acid Analysis: Performance of Hexadecanedioic acid-d28
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of dicarboxylic acids, the choice of an appropriate internal standard is paramount to achieving accurate and reliable results. This guide provides an objective comparison of the performance characteristics of Hexadecanedioic acid-d28 as a deuterated internal standard against common alternatives, supported by experimental data and detailed methodologies.
The use of an internal standard (IS) is crucial in analytical chemistry, particularly in chromatographic techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), to correct for variations that can occur during sample preparation, injection, and analysis. An ideal internal standard should mimic the chemical and physical properties of the analyte of interest, ensuring that any loss or variation in the analytical process affects both the analyte and the standard equally.
This compound is a stable isotope-labeled (SIL) internal standard, specifically a deuterated analog of the C16 straight-chain dicarboxylic acid. Such SILs are often considered the "gold standard" for quantitative analysis due to their high degree of chemical similarity to the corresponding native analyte.
Performance Characteristics of this compound
Deuterated standards like this compound are widely used due to their ability to closely co-elute with the unlabeled analyte, thus effectively compensating for matrix effects—the suppression or enhancement of ionization caused by other components in the sample. This co-elution is a significant advantage in complex biological matrices such as plasma, urine, and tissue extracts, where matrix effects can be a major source of analytical error.
However, a potential drawback of deuterated standards is the "isotope effect," which can cause a slight chromatographic shift between the deuterated standard and the native analyte. This can lead to differential matrix effects if the two compounds do not experience the exact same ionic environment at the point of elution.
Alternative Internal Standards for Dicarboxylic Acid Analysis
Two common alternatives to deuterated internal standards for the analysis of dicarboxylic acids are:
-
Odd-Chain Dicarboxylic Acids: These are structurally similar to the even-chain dicarboxylic acids often found endogenously, but their odd number of carbon atoms makes them rare in most biological systems. Examples include Pimelic acid (C7), Azelaic acid (C9), and Undecanedioic acid (C11). Their primary advantage is their lower cost compared to stable isotope-labeled standards. However, they may not perfectly co-elute with all analytes and can be susceptible to different matrix effects.
-
¹³C-Labeled Dicarboxylic Acids: These are another form of stable isotope-labeled internal standards where one or more ¹²C atoms are replaced with the heavier ¹³C isotope. ¹³C-labeled standards are often considered superior to deuterated standards as they are less likely to exhibit a significant chromatographic shift (isotope effect). This near-perfect co-elution provides the most accurate compensation for matrix effects. The main disadvantage of ¹³C-labeled standards is their higher cost of synthesis and commercial availability.
Comparative Performance Data
Table 1: Representative Performance of Deuterated Internal Standards (e.g., this compound) in Dicarboxylic Acid Analysis
| Parameter | Typical Performance |
| Linearity (R²) | > 0.99 |
| Accuracy (% Recovery) | 85 - 115% |
| Precision (% RSD) | < 15% |
| Lower Limit of Quantification (LLOQ) | Low ng/mL to sub-ng/mL |
Table 2: Representative Performance of Odd-Chain Dicarboxylic Acid Internal Standards in Dicarboxylic Acid Analysis
| Parameter | Typical Performance |
| Linearity (R²) | > 0.99 |
| Accuracy (% Recovery) | 80 - 120% |
| Precision (% RSD) | < 20% |
| Lower Limit of Quantification (LLOQ) | ng/mL range |
Table 3: Representative Performance of ¹³C-Labeled Internal Standards in Dicarboxylic Acid Analysis
| Parameter | Typical Performance |
| Linearity (R²) | > 0.995 |
| Accuracy (% Recovery) | 90 - 110% |
| Precision (% RSD) | < 10% |
| Lower Limit of Quantification (LLOQ) | Low ng/mL to pg/mL |
Experimental Protocols
Accurate quantification of dicarboxylic acids requires robust and validated experimental protocols. Below are detailed methodologies for sample preparation and analysis.
Experimental Protocol 1: Extraction and Derivatization of Dicarboxylic Acids from Urine for GC-MS Analysis
This protocol is suitable for the analysis of urinary dicarboxylic acids, which is often performed in the diagnosis of metabolic disorders.
-
Sample Preparation:
-
To 1 mL of urine, add 10 µL of an internal standard solution containing this compound (or an alternative IS).
-
Acidify the sample to pH 1-2 with 6M HCl.
-
Perform a liquid-liquid extraction by adding 5 mL of ethyl acetate (B1210297) and vortexing for 2 minutes.
-
Centrifuge at 3000 rpm for 10 minutes.
-
Transfer the upper organic layer to a new tube and repeat the extraction process on the aqueous layer.
-
Combine the organic extracts and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
-
Derivatization:
-
To the dried extract, add 50 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and 50 µL of pyridine.
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
Cool the sample to room temperature before GC-MS analysis.
-
-
GC-MS Analysis:
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Injector Temperature: 280°C.
-
Oven Program: Start at 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 10 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
MS Detection: Electron ionization (EI) at 70 eV, with the mass spectrometer operating in selected ion monitoring (SIM) mode for quantification.
-
Experimental Protocol 2: Extraction of Dicarboxylic Acids from Plasma for LC-MS/MS Analysis
This protocol is suitable for the analysis of dicarboxylic acids in plasma, which can be relevant in studies of fatty acid oxidation.
-
Sample Preparation:
-
To 100 µL of plasma, add 10 µL of the internal standard solution (this compound or other).
-
Add 400 µL of cold acetonitrile (B52724) to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under nitrogen.
-
-
Reconstitution:
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid).
-
-
LC-MS/MS Analysis:
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate the dicarboxylic acids of interest (e.g., start at 10% B, ramp to 95% B over 10 minutes).
-
Flow Rate: 0.3 mL/min.
-
MS/MS Detection: Electrospray ionization (ESI) in negative ion mode, with the mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
Visualizing the Workflow
Conclusion and Recommendations
The selection of an internal standard for dicarboxylic acid analysis depends on the specific requirements of the assay, including the desired level of accuracy and precision, the complexity of the sample matrix, and budgetary constraints.
-
This compound and other deuterated internal standards represent an excellent choice for most applications, providing a good balance of performance and cost. They are particularly well-suited for quantitative analysis in complex biological matrices where significant matrix effects are expected.
-
Odd-chain dicarboxylic acids can be a cost-effective alternative for less demanding applications, such as screening assays, or when analyzing simpler matrices. However, careful validation is required to ensure that differences in extraction recovery and matrix effects between the analyte and the internal standard do not compromise the accuracy of the results.
-
¹³C-labeled internal standards offer the highest level of accuracy and are the preferred choice for reference methods and studies requiring the utmost precision and reliability. While their higher cost may be a limiting factor, the investment can be justified for critical applications in clinical diagnostics and drug development.
Ultimately, the choice of internal standard should be based on a thorough method validation that assesses linearity, accuracy, precision, and the ability of the standard to compensate for matrix effects in the specific application.
The Gold Standard Debate: Deuterated vs. Non-Deuterated Internal Standards in Bioanalysis
For researchers, scientists, and drug development professionals striving for the highest levels of accuracy and precision in quantitative bioanalysis, the choice of an internal standard is a critical decision that directly impacts the reliability of experimental data. This guide provides an objective comparison of deuterated (stable isotope-labeled) and non-deuterated (structural analogue) internal standards, supported by experimental data and detailed methodologies, to inform the selection process in liquid chromatography-mass spectrometry (LC-MS) applications.
Internal standards (IS) are indispensable in LC-MS-based quantification for correcting variability throughout the analytical workflow, including sample preparation, injection volume, and instrument response.[1][2] An ideal internal standard should mimic the physicochemical properties of the analyte to ensure it is equally affected by these variations. The two primary types of internal standards employed are deuterated internal standards, which are chemically identical to the analyte with some hydrogen atoms replaced by deuterium (B1214612), and non-deuterated or structural analogue internal standards, which possess a similar but not identical chemical structure.[1]
Performance Comparison: The Superiority of Deuterated Standards
The scientific consensus leans heavily towards stable isotope-labeled internal standards (SIL-IS), such as deuterated standards, for providing superior assay performance.[1] This approach, known as isotope dilution mass spectrometry (IDMS), is considered the gold standard in quantitative bioanalysis.[3] The near-identical chemical and physical properties of a deuterated IS to the analyte ensure it behaves almost identically during sample extraction, chromatography, and ionization in the mass spectrometer.[3][4] This co-elution and similar ionization behavior allow the deuterated IS to more effectively compensate for matrix effects—the suppression or enhancement of the analyte's signal by other components in the sample matrix.[5][6][7][8]
Non-deuterated internal standards, while often more readily available and less expensive, may not co-elute with the analyte and can exhibit different ionization efficiencies.[9] This can lead to inadequate correction for matrix effects and, consequently, less accurate and precise quantification.
Quantitative Data Summary
The following table summarizes the quantitative performance of deuterated versus non-deuterated internal standards from various studies, highlighting key performance metrics such as accuracy, precision (expressed as coefficient of variation, %CV), and matrix effect.
| Analyte | Internal Standard Type | Matrix | Accuracy (% Bias) | Precision (%CV) | Matrix Effect (% Suppression/Enhancement) | Reference |
| Everolimus | Deuterated | Whole Blood | -2.1 to 3.5 | 2.3 to 5.8 | Minimal | [3] |
| Everolimus | Non-deuterated (Analog) | Whole Blood | -4.5 to 6.2 | 3.1 to 7.5 | Variable | [3] |
| Pesticide Mix | Deuterated | Cannabis | < 10% | < 15% | Effective Compensation | [3] |
| Pesticide Mix | Non-deuterated (Analog) | Cannabis | > 15% | > 20% | Significant Suppression | [3] |
| Mycophenolic Acid | Deuterated | Plasma | High | High | Compensated | [10] |
| Cyclosporine A | Deuterated | Whole Blood | High | High | Compensated | [10] |
Note: The data presented are adapted from the referenced studies and are intended for comparative purposes. Actual performance may vary depending on the specific analyte, matrix, and analytical method.
Experimental Protocols
To objectively compare the performance of a deuterated and a non-deuterated internal standard for a specific analyte, a thorough validation experiment should be conducted. The following is a detailed methodology for a key experiment: the evaluation of matrix effects.
Protocol: Evaluation of Matrix Effects
Objective: To determine the ability of a deuterated and a non-deuterated internal standard to compensate for matrix effects in a complex biological matrix (e.g., plasma).
Materials:
-
Analyte of interest
-
Deuterated internal standard
-
Non-deuterated (structural analogue) internal standard
-
Blank biological matrix (e.g., human plasma) from at least six different sources
-
All necessary solvents and reagents for sample preparation and LC-MS analysis
Procedure:
-
Preparation of Sample Sets:
-
Set 1 (Analyte in neat solution): Prepare a solution of the analyte in the reconstitution solvent at a known concentration.
-
Set 2 (Analyte in post-extraction spiked matrix): Extract blank plasma samples from the six different sources. Spike the extracted blank matrix with the analyte at the same concentration as in Set 1.[1]
-
Set 3 (Internal Standards in neat solution): Prepare separate solutions of the deuterated IS and the non-deuterated IS in the reconstitution solvent at the concentration that will be used in the final assay.[1]
-
Set 4 (Internal Standards in post-extraction spiked matrix): Extract blank plasma samples from the six different sources. Spike the extracted blank matrix with the deuterated IS and the non-deuterated IS at the same concentrations as in Set 3.[1]
-
-
Sample Analysis: Analyze all prepared samples by LC-MS/MS.
-
Data Analysis:
-
Calculate the Matrix Factor (MF): The matrix factor is calculated as the ratio of the peak area of the analyte or IS in the presence of the matrix (Set 2 and Set 4) to the peak area in the absence of the matrix (Set 1 and Set 3).
-
An MF of 1 indicates no matrix effect.
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
-
Calculate the IS-Normalized Matrix Factor: Divide the MF of the analyte by the MF of the internal standard for each matrix source.
-
Calculate the Coefficient of Variation (CV): Calculate the CV of the IS-normalized MF across the six matrix sources for both the deuterated and non-deuterated internal standards.[1]
-
Interpretation of Results: A lower CV for the IS-normalized MF indicates better compensation for the variability of the matrix effect.[1] This demonstrates the superiority of the internal standard in correcting for matrix-induced signal variations.
Visualizing the Workflow and Key Concepts
To better understand the experimental process and the interplay of various factors, the following diagrams are provided.
Caption: Experimental workflow for bioanalysis using an internal standard.
Caption: Impact of deuterium isotope effect on chromatographic elution.
Limitations of Deuterated Internal Standards
Despite their advantages, deuterated internal standards are not without limitations. The "deuterium isotope effect" can sometimes lead to a slight difference in retention time between the deuterated standard and the native analyte.[9] If this chromatographic shift is significant, the analyte and the internal standard may experience different degrees of matrix effects, potentially compromising accuracy.[9] Furthermore, the stability of the deuterium label is crucial; labels on exchangeable sites (e.g., -OH, -NH) can be lost and replaced by hydrogen from the solvent.[11][12] In some instances, deuterated standards have also been shown to exhibit altered fragmentation patterns in the mass spectrometer.[9]
Conclusion
The choice between a deuterated and a non-deuterated internal standard should be made based on a thorough evaluation of the specific analytical requirements. While deuterated internal standards are generally the superior choice for achieving the highest levels of accuracy and precision in quantitative bioanalysis, their potential limitations must be considered. In situations where a deuterated standard is unavailable or prohibitively expensive, a well-chosen non-deuterated analogue can provide acceptable performance, provided the bioanalytical method is rigorously validated to demonstrate its accuracy and precision. Ultimately, comprehensive method validation is paramount to ensure the reliability of quantitative data in drug development and other scientific research.
References
- 1. benchchem.com [benchchem.com]
- 2. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. tandfonline.com [tandfonline.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. nebiolab.com [nebiolab.com]
- 9. benchchem.com [benchchem.com]
- 10. texilajournal.com [texilajournal.com]
- 11. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 12. researchgate.net [researchgate.net]
Hexadecanedioic Acid-d28: A Comparative Guide to Specificity in Complex Matrices
For Researchers, Scientists, and Drug Development Professionals
In the landscape of quantitative bioanalysis, particularly within drug development and clinical research, the precise measurement of endogenous and exogenous compounds in complex biological matrices is paramount. The choice of an appropriate internal standard is a critical factor in achieving accurate and reliable results, especially when employing liquid chromatography-mass spectrometry (LC-MS). This guide provides a detailed comparison of Hexadecanedioic acid-d28 as an internal standard, focusing on its specificity and performance in complex matrices such as human plasma. While direct head-to-head quantitative comparisons with other internal standards are not extensively available in published literature, this guide synthesizes information from established bioanalytical methods and general principles of internal standard selection to offer a comprehensive overview.
The Critical Role of Internal Standards in Bioanalysis
Internal standards are essential in LC-MS-based quantification to correct for variability introduced during sample preparation and analysis. An ideal internal standard should mimic the analyte of interest in its chemical and physical properties, co-eluting chromatographically and exhibiting similar ionization efficiency in the mass spectrometer's ion source. This allows for accurate normalization of the analyte's signal, mitigating the impact of matrix effects—the suppression or enhancement of ionization caused by co-eluting endogenous components of the biological sample.
Stable isotope-labeled (SIL) internal standards, such as this compound, are widely regarded as the gold standard for quantitative bioanalysis. By replacing hydrogen atoms with deuterium, the mass of the molecule is increased, allowing it to be distinguished from the unlabeled analyte by the mass spectrometer while maintaining nearly identical chemical properties.
Performance Comparison of Internal Standard Types
While specific comparative data for this compound against other internal standards in various matrices is limited, a general comparison of different types of internal standards can provide valuable context for its selection.
| Internal Standard Type | Structural Similarity to Analyte | Co-elution with Analyte | Compensation for Matrix Effects | Potential Drawbacks |
| This compound (Stable Isotope Labeled) | Identical | Nearly Identical | Excellent | Potential for isotopic cross-contribution if not fully resolved; higher cost. |
| Homologous Dicarboxylic Acids (e.g., Dodecanedioic acid) | High | Close, but not identical | Good to Very Good | Differences in chain length can lead to slight variations in extraction recovery and chromatographic retention, potentially impacting matrix effect compensation. |
| Structurally Unrelated Compound | Low | Different | Poor to Fair | Does not effectively compensate for analyte-specific matrix effects or variations in sample preparation. |
Experimental Protocol: Quantification of Hexadecanedioic Acid in Human Plasma using this compound
The following is a detailed experimental protocol adapted from a validated LC-MS/MS method for the quantification of endogenous Hexadecanedioic acid (HDA) in human plasma, utilizing its deuterated analog, this compound, as the internal standard. This method highlights the practical application and specificity of this internal standard in a complex biological matrix.
Materials and Reagents
-
Analytes: Hexadecanedioic acid (HDA) and this compound (HDA-d28)
-
Biological Matrix: Human plasma (with anticoagulant, e.g., K2EDTA)
-
Reagents: Acetonitrile (B52724), Methanol, Formic acid (all LC-MS grade), Water (ultrapure)
Sample Preparation: Protein Precipitation
-
Aliquoting: To a 1.5 mL microcentrifuge tube, add 50 µL of human plasma.
-
Internal Standard Spiking: Add 10 µL of HDA-d28 working solution (e.g., 1 µg/mL in methanol) to the plasma sample.
-
Protein Precipitation: Add 200 µL of cold acetonitrile to the sample.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the sample at 13,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution:
-
0-1 min: 30% B
-
1-5 min: 30-95% B
-
5-6 min: 95% B
-
6-6.1 min: 95-30% B
-
6.1-8 min: 30% B
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Negative ion mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
HDA: Precursor ion (Q1) m/z 285.2 -> Product ion (Q3) m/z 267.2
-
HDA-d28: Precursor ion (Q1) m/z 313.4 -> Product ion (Q3) m/z 295.4
-
Visualization of Experimental Workflow and Signaling Pathways
To further clarify the experimental process and the logical relationships involved, the following diagrams are provided.
Caption: Experimental workflow for the quantification of Hexadecanedioic acid in human plasma.
Caption: Logical relationship of analyte and internal standard in a quantitative bioanalytical workflow.
Conclusion
This compound serves as a highly specific and effective internal standard for the quantification of its unlabeled counterpart in complex biological matrices. Its near-identical chemical properties ensure that it accurately tracks the analyte through sample preparation and analysis, providing reliable compensation for matrix effects and other sources of analytical variability. While direct quantitative comparisons with other internal standards are not widely published, the principles of stable isotope dilution analysis strongly support its superiority over non-isotopically labeled analogs. The detailed experimental protocol provided herein offers a robust framework for the successful implementation of this compound in demanding bioanalytical applications. For researchers, scientists, and drug development professionals, the use of this compound can significantly enhance the accuracy, precision, and reliability of quantitative data, ultimately contributing to the robustness of clinical and preclinical studies.
Safety Operating Guide
Safe Disposal of Hexadecanedioic Acid-d28: A Procedural Guide
For researchers, scientists, and professionals in drug development, ensuring the safe handling and disposal of chemical compounds is paramount. This guide provides essential safety and logistical information for the proper disposal of Hexadecanedioic acid-d28, a deuterated form of Hexadecanedioic acid used as a tracer or internal standard in quantitative analysis.[1][2] While specific safety data for the deuterated form is limited, the disposal procedures are based on the well-documented protocols for Hexadecanedioic acid, as the fundamental chemical properties are similar.
Key Safety and Physical Properties
Hexadecanedioic acid is not classified as a hazardous substance.[3][4] However, adherence to standard laboratory safety protocols is essential to minimize any potential risks. The following tables summarize the key physical and chemical properties, as well as necessary personal protective equipment (PPE).
Table 1: Physical and Chemical Properties of Hexadecanedioic Acid
| Property | Value |
| Chemical Formula | C16H30O4 |
| Molecular Weight | 286.41 g/mol [3] |
| Appearance | White powder/solid[5] |
| Odor | Odorless[5] |
| Melting Point | 124 - 126 °C (255.2 - 258.8 °F)[5] |
| Stability | Stable under normal temperatures and pressures[6] |
| Solubility | Not soluble in water[3] |
Table 2: Personal Protective Equipment (PPE) Recommendations
| Protection Type | Recommendation |
| Eye Protection | Wear appropriate protective eyeglasses or chemical safety goggles.[5][6] |
| Skin Protection | Wear appropriate protective gloves and clothing to prevent skin exposure.[6] |
| Respiratory Protection | Use with adequate ventilation. A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements should be followed if necessary.[6] |
Step-by-Step Disposal Protocol
The following protocol outlines the recommended procedures for the disposal of this compound, based on guidelines for the non-deuterated compound.
1. Waste Characterization:
-
Hexadecanedioic acid is not classified as hazardous waste.[3] However, it is crucial to consult local, regional, and national regulations to ensure compliance, as waste disposal requirements can vary.
2. Spill Management:
-
In the event of a spill, immediately clean the area to prevent the generation of dust.[6]
-
For small spills, the material can be wiped up with a cloth. The spill site should then be flushed with water.[3]
-
For larger spills, first, cover the spill with sand or earth to contain it.[3]
-
Sweep up the spilled material and place it into a suitable, sealed container for disposal.[4][6]
3. Final Disposal:
-
The primary recommended disposal method is to send the waste to a landfill.[3]
-
Chemical waste incineration may also be an option where permitted.[4]
-
Avoid discharging the product into sewers.[3]
-
Ensure that empty containers are thoroughly cleaned before recycling or reuse. If contaminated, they should be disposed of as chemical waste.[4]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Logistical Information for Handling Hexadecanedioic Acid-d28
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling Hexadecanedioic acid-d28. The following procedures for operations and disposal are designed to ensure personal safety and maintain the integrity of the isotopically labeled compound.
Core Safety & Handling:
This compound is a deuterated form of Hexadecanedioic acid. While the toxicological properties of this specific labeled compound have not been fully investigated, the primary hazards are associated with its acidic nature and its physical form as a powder.[1] Therefore, precautions should be taken to avoid contact with skin and eyes, and to prevent the generation and inhalation of dust.[1][2]
Personal Protective Equipment (PPE):
Appropriate personal protective equipment is mandatory to ensure safety when handling this compound. The following table summarizes the recommended PPE.
| Protection Type | Specific PPE | Rationale |
| Eye and Face Protection | Chemical safety goggles or glasses with side shields | To protect against dust particles and potential splashes.[1][3] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile) | To prevent direct skin contact with the acidic compound.[1][3] |
| Lab coat | To protect clothing and skin from contamination.[3] | |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95) | Recommended when handling the powder outside of a fume hood or if dust is generated, to prevent respiratory tract irritation.[1][4] |
Operational Plan: Step-by-Step Handling Procedure
To minimize exposure and maintain the isotopic purity of the compound, the following handling workflow should be followed. Deuterated compounds can be sensitive to moisture, which can lead to hydrogen-deuterium exchange and compromise the sample's integrity.[5]
Disposal Plan:
While Hexadecanedioic acid itself is not classified as hazardous waste, it is crucial to adhere to local, state, and federal regulations for chemical waste disposal.[6] For a specialized and potentially valuable deuterated compound, consider the following steps.
Immediate Spill Response:
-
Evacuate and Ventilate: If a significant amount of dust is generated, evacuate the immediate area and ensure adequate ventilation.
-
Containment: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed, labeled container for disposal.[1]
-
Decontamination: Clean the spill area with a damp cloth to remove any remaining particulate matter.
Waste Disposal Workflow:
By adhering to these safety protocols and operational plans, researchers can handle this compound safely and effectively, minimizing personal risk and preserving the integrity of this valuable research material.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
